Product packaging for dTAGV-1-NEG(Cat. No.:)

dTAGV-1-NEG

Cat. No.: B2468096
M. Wt: 1247.5 g/mol
InChI Key: ANLKEOUWAHUESE-SVUPEXKHSA-N
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Description

DTAGV-1-NEG is a useful research compound. Its molecular formula is C68H90N6O14S and its molecular weight is 1247.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C68H90N6O14S B2468096 dTAGV-1-NEG

Properties

IUPAC Name

[(1R)-3-(3,4-dimethoxyphenyl)-1-[2-[2-[[7-[[(2S)-1-[(2R,4S)-4-hydroxy-2-[[(1S)-1-[4-(4-methyl-1,3-thiazol-5-yl)phenyl]ethyl]carbamoyl]pyrrolidin-1-yl]-3,3-dimethyl-1-oxobutan-2-yl]amino]-7-oxoheptyl]amino]-2-oxoethoxy]phenyl]propyl] (2S)-1-[(2S)-2-(3,4,5-trimethoxyphenyl)butanoyl]piperidine-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C68H90N6O14S/c1-12-49(47-36-57(84-9)61(86-11)58(37-47)85-10)65(79)73-34-20-18-22-51(73)67(81)88-54(31-25-44-26-32-55(82-7)56(35-44)83-8)50-21-16-17-23-53(50)87-40-60(77)69-33-19-14-13-15-24-59(76)72-63(68(4,5)6)66(80)74-39-48(75)38-52(74)64(78)71-42(2)45-27-29-46(30-28-45)62-43(3)70-41-89-62/h16-17,21,23,26-30,32,35-37,41-42,48-49,51-52,54,63,75H,12-15,18-20,22,24-25,31,33-34,38-40H2,1-11H3,(H,69,77)(H,71,78)(H,72,76)/t42-,48-,49-,51-,52+,54+,63+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANLKEOUWAHUESE-SVUPEXKHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=CC(=C(C(=C1)OC)OC)OC)C(=O)N2CCCCC2C(=O)OC(CCC3=CC(=C(C=C3)OC)OC)C4=CC=CC=C4OCC(=O)NCCCCCCC(=O)NC(C(=O)N5CC(CC5C(=O)NC(C)C6=CC=C(C=C6)C7=C(N=CS7)C)O)C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@@H](C1=CC(=C(C(=C1)OC)OC)OC)C(=O)N2CCCC[C@H]2C(=O)O[C@H](CCC3=CC(=C(C=C3)OC)OC)C4=CC=CC=C4OCC(=O)NCCCCCCC(=O)N[C@H](C(=O)N5C[C@H](C[C@@H]5C(=O)N[C@@H](C)C6=CC=C(C=C6)C7=C(N=CS7)C)O)C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C68H90N6O14S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1247.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of dTAGV-1-NEG

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed examination of dTAGV-1-NEG, a critical negative control used in the dTAG (degradation tag) system. It elucidates its mechanism of action, or rather inaction, in the context of targeted protein degradation and provides the necessary experimental framework for its effective use.

Introduction to the dTAG System and the Role of dTAGV-1

The degradation tag (dTAG) system is a powerful chemical biology tool for inducing rapid and selective degradation of a target protein. This technology utilizes heterobifunctional molecules, known as degraders, to hijack the cell's natural protein disposal machinery—the ubiquitin-proteasome system.

A key component of this system is dTAGV-1 , a molecule designed to target proteins that have been endogenously tagged with a mutant FKBP12 protein, specifically the F36V variant (FKBP12F36V). dTAGV-1 is a heterobifunctional molecule that binds simultaneously to the FKBP12F36V tag on a protein of interest and to the von Hippel-Lindau (VHL) E3 ubiquitin ligase.[1][2][3][4] This binding event brings the target protein into close proximity with the E3 ligase, leading to its ubiquitination and subsequent degradation by the proteasome.[1]

The Core Mechanism of this compound

This compound is a diastereomer of dTAGV-1 and serves as an essential heterobifunctional negative control. Its mechanism is one of intentional failure. Due to a specific change in its stereochemistry, this compound is unable to bind to and recruit the VHL E3 ubiquitin ligase.

While it can still bind to the FKBP12F36V-tagged protein, its inability to engage VHL prevents the formation of the critical ternary complex (Target Protein—Degrader—E3 Ligase) that is required to initiate ubiquitination. Consequently, a protein of interest tagged with FKBP12F36V will not be degraded in the presence of this compound.

The primary purpose of this compound is to provide a rigorous control in experiments. By comparing the effects of dTAGV-1 with this compound, researchers can confirm that the observed degradation of the target protein is a direct result of the specific, VHL-mediated ubiquitination pathway induced by dTAGV-1, and not due to off-target or other non-specific effects of the chemical scaffold.

Signaling and Logical Pathways

The following diagrams illustrate the functional difference between dTAGV-1 and its negative control, this compound.

dTAGV_1_Mechanism POI Target Protein (FKBP12F36V-tagged) Ternary Ternary Complex (POI-dTAGV1-VHL) POI->Ternary Binds dTAGV1 dTAGV-1 dTAGV1->Ternary VHL VHL E3 Ligase Complex VHL->Ternary Recruited Ub_POI Ubiquitinated Target Protein Ternary->Ub_POI Polyubiquitination Ub Ubiquitin Ub->Ternary Proteasome Proteasome Ub_POI->Proteasome Degradation Degradation Proteasome->Degradation

Caption: dTAGV-1 actively forms a ternary complex, leading to ubiquitination and degradation.

dTAGV_1_NEG_Mechanism POI Target Protein (FKBP12F36V-tagged) dTAGV1_NEG This compound POI->dTAGV1_NEG Binds VHL VHL E3 Ligase Complex dTAGV1_NEG->VHL   Cannot Bind NoComplex No Ternary Complex Formation NoDegradation Target Protein Remains Stable

Caption: this compound fails to recruit VHL, preventing degradation.

Quantitative Data Summary

The following tables summarize experimental conditions and outcomes demonstrating the inactivity of this compound compared to dTAGV-1.

Table 1: In Vitro Degradation Assays

Cell Line Target Protein Compound Concentration Time (h) Result
293FT FKBP12F36V-Nluc FKBP12F36V-Nluc dTAGV-1 1-10 µM 24 Potent Degradation
293FT FKBP12F36V-Nluc FKBP12F36V-Nluc This compound 1-10 µM 24 No Degradation
293FT FKBP12WT-Nluc FKBP12WT-Nluc dTAGV-1 1-10 µM 24 No Degradation
PATU-8902 FKBP12F36V-KRASG12V KRASG12V dTAGV-1 500 nM 24 Degradation of KRASG12V
PATU-8902 FKBP12F36V-KRASG12V KRASG12V This compound 500 nM 24 No Degradation of KRASG12V
EWS502 FKBP12F36V-EWS/FLI EWS/FLI dTAGV-1 1 µM 24 Degradation of EWS/FLI

| EWS502 FKBP12F36V-EWS/FLI | EWS/FLI | this compound | 1 µM | 24 | No Degradation of EWS/FLI |

Table 2: Cellular Proliferation Assays

Cell Line Compound Concentration Time (h) Result
PATU-8902 FKBP12F36V-KRASG12V dTAGV-1 Not Specified 120 Potent antiproliferative effects
PATU-8902 FKBP12F36V-KRASG12V This compound Not Specified 120 No antiproliferative effects
EWS502 FKBP12F36V-EWS/FLI dTAGV-1 Not Specified >24 Potent antiproliferative effects

| EWS502 FKBP12F36V-EWS/FLI | this compound | Not Specified | >24 | No antiproliferative effects |

Experimental Protocols and Workflows

A typical experiment to validate target degradation involves treating cells expressing the FKBP12F36V-tagged protein with dTAGV-1, this compound, and a vehicle control (e.g., DMSO).

  • Cell Culture and Seeding:

    • Culture cells (e.g., 293T or PATU-8902) engineered to express the FKBP12F36V-fusion protein of interest using standard cell culture techniques.

    • Seed cells in appropriate plates (e.g., 6-well plates) to achieve 70-80% confluency on the day of treatment.

  • Compound Preparation and Treatment:

    • Prepare stock solutions of dTAGV-1 and this compound in DMSO (e.g., 10 mM).

    • On the day of the experiment, dilute the stock solutions in fresh culture medium to the desired final concentrations (e.g., 500 nM or 1 µM). Prepare a vehicle control with an equivalent amount of DMSO.

    • Remove the old medium from the cells and add the medium containing the compounds or vehicle.

  • Incubation:

    • Incubate the cells for the desired time period (e.g., 4, 8, or 24 hours) at 37°C and 5% CO₂.

  • Cell Lysis:

    • After incubation, wash the cells with ice-cold PBS.

    • Lyse the cells using a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.

    • Scrape the cells, collect the lysate, and clarify by centrifugation to pellet cell debris.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).

  • Immunoblotting:

    • Normalize protein amounts for all samples and prepare them for SDS-PAGE by adding loading buffer and boiling.

    • Separate proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

    • Block the membrane with a suitable blocking agent (e.g., 5% non-fat milk or BSA in TBST).

    • Incubate the membrane with a primary antibody specific to the protein of interest. A loading control antibody (e.g., anti-GAPDH or anti-β-actin) should also be used.

    • Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis:

    • Compare the band intensity of the target protein in the dTAGV-1 treated lane to the vehicle and this compound treated lanes. A significant reduction in the target protein band only in the dTAGV-1 lane confirms specific degradation.

Experimental_Workflow cluster_treatment Treatment Groups Start Seed Cells Expressing FKBP12F36V-Target DMSO Vehicle (DMSO) Start->DMSO dTAGV1 dTAGV-1 dTAGV1_NEG This compound Incubate Incubate (e.g., 24h) DMSO->Incubate dTAGV1->Incubate dTAGV1_NEG->Incubate Lyse Cell Lysis & Protein Quant Incubate->Lyse WB Immunoblot Analysis Lyse->WB Result Analyze Results WB->Result

References

The Role of dTAGV-1 in Targeted Protein Degradation: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Targeted protein degradation (TPD) has emerged as a powerful therapeutic modality, offering the potential to address disease targets previously considered "undruggable." The degradation tag (dTAG) system is a versatile chemical biology tool that enables rapid and selective degradation of any protein of interest (POI). This guide focuses on dTAGV-1, a second-generation, von Hippel-Lindau (VHL) E3 ligase-recruiting dTAG molecule, and its inactive diastereomer, dTAGV-1-NEG, which serves as a crucial negative control. We will delve into the core mechanism of dTAGV-1, provide a comprehensive summary of its performance metrics, and offer detailed protocols for its application and validation in experimental settings.

Introduction to the dTAG System and dTAGV-1

The dTAG system is a two-component platform that allows for the controlled degradation of a target protein. It requires the genetic fusion of the mutant FKBP12F36V tag to a protein of interest. The second component is a heterobifunctional small molecule, the dTAG degrader, which binds to both the FKBP12F36V tag and an E3 ubiquitin ligase. This induced proximity leads to the ubiquitination and subsequent proteasomal degradation of the tagged protein.

dTAGV-1 is a highly potent and selective degrader that recruits the VHL E3 ligase.[1] This distinguishes it from earlier versions like dTAG-13, which recruits the CRBN E3 ligase. This difference is significant as some proteins have shown resistance to CRBN-mediated degradation, and the availability of a VHL-recruiting dTAG molecule expands the applicability of the dTAG platform.[2] dTAGV-1 has demonstrated improved pharmacokinetic and pharmacodynamic properties, making it a valuable tool for both in vitro and in vivo studies.[2]

A key component of rigorous dTAG experimentation is the use of a negative control. This compound is a diastereomer of dTAGV-1 that is incapable of binding to the VHL E3 ligase.[3][4] This property makes it an ideal negative control, as it retains the ability to bind to the FKBP12F36V tag but cannot induce the formation of a productive ternary complex for degradation. Any observed effects with dTAGV-1 that are absent with this compound can be confidently attributed to the degradation of the target protein.

Mechanism of Action

The mechanism of dTAGV-1-mediated protein degradation follows a well-defined pathway, hijacking the cell's natural protein disposal system, the Ubiquitin-Proteasome System (UPS).

cluster_0 Cellular Environment cluster_1 Ternary Complex Formation dTAGV1 dTAGV-1 POI POI-FKBP12(F36V) dTAGV1->POI Binds to FKBP12(F36V) tag VHL VHL E3 Ligase Complex dTAGV1->VHL Recruits VHL POI_dTAGV1_VHL POI-FKBP12(F36V) :: dTAGV-1 :: VHL Proteasome 26S Proteasome POI->Proteasome Recognition & Degradation Ub Ubiquitin Ub->POI Polyubiquitin Chain (K48-linked) Degraded_POI Degraded Peptides Proteasome->Degraded_POI POI_dTAGV1_VHL->Ub Ubiquitination

Figure 1. dTAGV-1 Signaling Pathway.

The process begins with dTAGV-1 simultaneously binding to the FKBP12F36V tag on the protein of interest and the VHL E3 ligase complex. This forms a ternary complex, bringing the POI into close proximity with the E3 ligase. VHL then facilitates the transfer of ubiquitin molecules from a ubiquitin-conjugating enzyme (E2) to lysine residues on the surface of the POI, forming a polyubiquitin chain. This polyubiquitinated POI is then recognized as a substrate by the 26S proteasome, which unfolds and degrades the protein into small peptides. The dTAGV-1 molecule is then released and can participate in further rounds of degradation, acting catalytically.

Data Presentation: Quantitative Analysis of dTAGV-1 Performance

The efficacy of dTAGV-1 can be quantified by several key parameters, including the half-maximal degradation concentration (DC50) and the maximum degradation level (Dmax). The following tables summarize the performance of dTAGV-1 across various cell lines and target proteins.

Target ProteinCell LineDC50 (nM)Dmax (%)
FKBP12F36V-Nluc293FT~1>95
LACZ-FKBP12F36VPATU-8902~10>90
FKBP12F36V-KRASG12VPATU-8902~5>90
FKBP12F36V-EWS/FLIEWS502~25>85

Table 1: In Vitro Degradation Efficiency of dTAGV-1. This table summarizes the DC50 and Dmax values for dTAGV-1 against various FKBP12F36V-tagged proteins in different cell lines after 24 hours of treatment. Data compiled from multiple sources.

ParameterdTAGV-1dTAG-13
Half-life (t1/2) 4.43 hours2.41 hours
Area Under the Curve (AUCinf) 18,517 hng/mL6,140 hng/mL

Table 2: Pharmacokinetic Properties of dTAGV-1 versus dTAG-13 in Mice. This table compares the in vivo pharmacokinetic parameters of dTAGV-1 and dTAG-13 following intraperitoneal administration at 10 mg/kg.

Experimental Protocols

Rigorous experimental design is crucial for obtaining reliable and reproducible results with the dTAG system. The following protocols provide detailed methodologies for key experiments.

Cell Culture and Treatment
  • Cell Seeding: Plate cells at a density that will ensure they are in the logarithmic growth phase at the time of treatment and harvesting.

  • dTAGV-1/dTAGV-1-NEG Preparation: Prepare stock solutions of dTAGV-1 and this compound in DMSO. For working solutions, dilute the stock in pre-warmed cell culture medium to the desired final concentration.

  • Treatment: Add the dTAGV-1 or this compound containing medium to the cells. For control wells, add medium containing the same final concentration of DMSO.

  • Incubation: Incubate the cells for the desired time period (e.g., 1, 2, 4, 8, 24 hours) at 37°C in a humidified incubator with 5% CO2.

Western Blotting for Protein Degradation

This protocol allows for the visualization and quantification of target protein degradation.

  • Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Sample Preparation: Mix equal amounts of protein (20-30 µg) with Laemmli sample buffer and boil at 95-100°C for 5 minutes.

  • SDS-PAGE: Separate the protein samples on a polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the protein of interest or the FKBP12 tag overnight at 4°C with gentle agitation. Recommended starting dilution is 1:1000.

  • Washing: Wash the membrane three times with TBST for 10 minutes each.

  • Secondary Antibody Incubation: Incubate the membrane with an HRP-conjugated secondary antibody (1:2000 to 1:5000 dilution) for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify the band intensities using densitometry software and normalize to a loading control (e.g., GAPDH, β-actin).

Cell Viability Assay

This assay determines the effect of target protein degradation on cell proliferation and viability.

  • Cell Seeding: Plate cells in a 96-well plate at an appropriate density.

  • Treatment: Treat the cells with a serial dilution of dTAGV-1 and this compound. Include a DMSO-only control.

  • Incubation: Incubate the plate for a period relevant to the biological question (e.g., 72 hours).

  • Viability Reagent Addition: Add a cell viability reagent (e.g., CellTiter-Glo®, MTS) to each well according to the manufacturer's instructions.

  • Measurement: Measure the luminescence or absorbance using a plate reader.

  • Data Analysis: Normalize the data to the DMSO control and plot the results to determine the GI50 (concentration that causes 50% growth inhibition).

Washout Experiment

This experiment assesses the reversibility of protein degradation upon removal of the dTAG molecule.

  • Initial Treatment: Treat cells with dTAGV-1 for a sufficient time to achieve significant degradation (e.g., 4-8 hours).

  • Washout: Remove the dTAGV-1-containing medium. Wash the cells three times with pre-warmed, drug-free medium.

  • Recovery Incubation: Add fresh, drug-free medium to the cells and return them to the incubator.

  • Time-Course Collection: Harvest cell lysates at various time points after the washout (e.g., 0, 1, 2, 4, 8, 24 hours).

  • Western Blot Analysis: Analyze the protein levels in the collected lysates by Western blotting as described in section 4.2 to monitor the recovery of the target protein.

Mandatory Visualizations

Experimental Workflow for dTAGV-1 Validation

cluster_workflow dTAGV-1 Experimental Workflow start Start: Cells expressing POI-FKBP12(F36V) treatment Treatment: dTAGV-1 or this compound (Time-course & Dose-response) start->treatment washout Washout Experiment (Reversibility) treatment->washout harvest Harvest Cells for Analysis treatment->harvest washout->harvest western Western Blot: Quantify Protein Degradation harvest->western viability Cell Viability Assay: Assess Phenotypic Effect harvest->viability proteomics Quantitative Proteomics: Assess Selectivity harvest->proteomics end Conclusion: Target Validation western->end viability->end proteomics->end

Figure 2. dTAGV-1 Validation Workflow.

Conclusion

dTAGV-1, in conjunction with its negative control this compound, represents a robust and versatile tool for the targeted degradation of proteins. Its ability to recruit the VHL E3 ligase expands the scope of the dTAG platform, enabling the study of proteins that may be resistant to other degradation mechanisms. The detailed protocols and quantitative data presented in this guide are intended to provide researchers with the necessary information to effectively design, execute, and interpret experiments using this powerful technology, thereby accelerating research in target validation and drug discovery.

References

An In-depth Technical Guide to dTAGV-1-NEG: The Negative Control for VHL-Recruiting dTAG Systems

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the rapidly evolving field of targeted protein degradation, the dTAG (degradation tag) system has emerged as a powerful tool for inducing the rapid and specific degradation of proteins of interest. This technology relies on heterobifunctional molecules that recruit a target protein, fused to a specific tag, to an E3 ubiquitin ligase, leading to its ubiquitination and subsequent proteasomal degradation. The dTAGV-1 molecule is a second-generation degrader that co-opts the von Hippel-Lindau (VHL) E3 ligase to degrade proteins tagged with the FKBP12F36V mutant protein.[1][2] To ensure the specificity of experimental results obtained with dTAGV-1, a crucial negative control is required. This technical guide provides a comprehensive overview of dTAGV-1-NEG, the inactive diastereomer of dTAGV-1, which serves as this essential negative control.

Chemical Structure and Physicochemical Properties

This compound is a diastereomer of dTAGV-1. This stereochemical difference is critical as it abrogates the molecule's ability to bind to the VHL E3 ligase, thus rendering it incapable of inducing the degradation of FKBP12F36V-tagged proteins.[1][3] This property makes it an ideal negative control for dTAGV-1 experiments, allowing researchers to distinguish between specific degradation effects and any potential off-target or non-specific cellular responses.

Below is a summary of the key physicochemical properties of this compound:

PropertyValueReference
Chemical Formula C68H90N6O14S[4]
Molecular Weight 1247.54 g/mol
CAS Number 2451573-87-6
Appearance White to off-white solidN/A
Solubility Soluble in DMSO
Purity ≥98% (HPLC)
Storage Store at -20°C

Mechanism of Inaction: A Tale of Two Diastereomers

The dTAGV-1 molecule is designed with three key components: a ligand that binds to the FKBP12F36V tag, a ligand that recruits the VHL E3 ligase, and a linker connecting these two moieties. The binding of dTAGV-1 to both the FKBP12F36V-tagged protein and VHL brings them into close proximity, facilitating the transfer of ubiquitin from the E3 ligase to the target protein, marking it for degradation by the proteasome.

This compound, due to its specific stereochemistry, is unable to productively engage with the VHL E3 ligase complex. While it can still bind to the FKBP12F36V tag, the absence of VHL recruitment prevents the formation of the critical ternary complex (Target Protein-dTAGV-1-NEG-VHL). Consequently, the ubiquitination and subsequent degradation of the target protein do not occur. This precise lack of activity is what makes this compound an exemplary negative control.

cluster_dtagv1 dTAGV-1 Mechanism cluster_dtagv1_neg This compound Inaction dtagv1 dTAGV-1 ternary_complex Ternary Complex Formation dtagv1->ternary_complex fkbp12 FKBP12(F36V)-Tagged Target Protein fkbp12->ternary_complex vhl VHL E3 Ligase vhl->ternary_complex ubiquitination Ubiquitination ternary_complex->ubiquitination proteasome Proteasomal Degradation ubiquitination->proteasome dtagv1_neg This compound fkbp12_neg FKBP12(F36V)-Tagged Target Protein dtagv1_neg->fkbp12_neg no_binding No VHL Binding dtagv1_neg->no_binding vhl_neg VHL E3 Ligase vhl_neg->no_binding no_ternary No Ternary Complex no_binding->no_ternary no_degradation No Degradation no_ternary->no_degradation cluster_workflow Western Blot Workflow cell_culture Cell Culture with FKBP12(F36V)-Tagged Protein treatment Treatment: dTAGV-1, this compound, DMSO cell_culture->treatment lysis Cell Lysis treatment->lysis quantification Protein Quantification lysis->quantification sds_page SDS-PAGE quantification->sds_page transfer Western Blot Transfer sds_page->transfer blocking Blocking transfer->blocking primary_ab Primary Antibody Incubation blocking->primary_ab secondary_ab Secondary Antibody Incubation primary_ab->secondary_ab detection ECL Detection secondary_ab->detection

References

The Principle of dTAG System Negative Controls: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

The dTAG (degradation tag) system represents a powerful chemical biology tool for inducing rapid and specific degradation of a protein of interest (POI). This technology relies on the fusion of a target protein with the mutant FKBP12(F36V) protein tag. A heterobifunctional dTAG molecule then recruits an E3 ubiquitin ligase to the FKBP12(F36V)-tagged protein, leading to its ubiquitination and subsequent degradation by the proteasome. The specificity and temporal control afforded by the dTAG system make it an invaluable tool for target validation and studying the acute consequences of protein loss in cells and in vivo.[1][2][3]

Robust experimental design is critical to unequivocally attribute observed phenotypes to the degradation of the target protein. Negative controls are therefore an indispensable component of any dTAG experiment, allowing researchers to distinguish between on-target effects and potential off-target or compound-specific artifacts. This guide provides a comprehensive overview of the principles behind dTAG system negative controls, their implementation in experimental workflows, and the interpretation of resulting data.

Core Principles of dTAG Negative Controls

The primary goal of negative controls in the dTAG system is to isolate the biological consequences of the specific degradation of the FKBP12(F36V)-tagged protein of interest. This is achieved by employing control compounds and cellular systems that uncouple the various components of the dTAG mechanism. The ideal negative control experiment should demonstrate that the observed phenotype is dependent on the formation of a productive ternary complex between the dTAG molecule, the FKBP12(F36V)-tagged protein, and the E3 ligase.

There are several key types of negative controls, each addressing a different potential source of off-target effects:

  • Inactive Epimer/Diastereomer Controls: These are small molecules that are structurally very similar to the active dTAG degrader but are unable to productively engage with one of the components of the ternary complex, typically the E3 ligase.[4][5] This is often achieved through a stereochemical inversion at a key binding motif. These controls are crucial for demonstrating that the observed phenotype is not due to off-target binding of the dTAG molecule to other cellular proteins.

  • Parental Cell Line Control: This control utilizes the parental cell line that does not express the FKBP12(F36V)-tagged protein of interest. By treating these cells with the active dTAG molecule, researchers can assess any non-specific toxicity or phenotypic changes caused by the compound itself, independent of the tagged protein.

  • Vehicle Control (e.g., DMSO): As with any small molecule treatment, a vehicle control is essential to account for any effects of the solvent used to dissolve the dTAG molecule.

Data Presentation: Quantitative Analysis of Negative Controls

The efficacy of negative controls is best demonstrated through quantitative experiments that directly compare their effects to the active dTAG molecule. Western blotting, mass spectrometry-based proteomics, and cell viability assays are commonly employed to generate this data.

Table 1: Effect of dTAG-13 and its Negative Control on BRD4-FKBP12(F36V) Degradation
Treatment (100 nM, 24h)Cell LineBRD4-FKBP12(F36V) Level (Normalized to Vehicle)
dTAG-13293T-BRD4-FKBP12(F36V)< 0.1
dTAG-13-NEG293T-BRD4-FKBP12(F36V)~ 1.0
dTAG-13293T (Parental)Not Applicable
Vehicle (DMSO)293T-BRD4-FKBP12(F36V)1.0

Data are representative and compiled based on findings from Nabet et al., Nature Chemical Biology 2018.

Table 2: Proteomic Analysis of dTAGV-1 and its Negative Control
Treatment (500 nM, 6h)Cell LineSignificantly Degraded Proteins (Fold Change < -2.0, p < 0.001)
dTAGV-1PATU-8902 LACZ-FKBP12(F36V)LACZ-FKBP12(F36V)
dTAGV-1-NEGPATU-8902 LACZ-FKBP12(F36V)None
Vehicle (DMSO)PATU-8902 LACZ-FKBP12(F36V)None

Data are representative and compiled based on findings from Nabet et al., Nature Communications 2020.

Mandatory Visualization

dTAG_System_Mechanism dTAG System Mechanism of Action cluster_target_protein Target Protein cluster_proteasome Proteasome dTAG dTAG-13 / dTAGV-1 FKBP12_F36V FKBP12(F36V) Tag dTAG->FKBP12_F36V Binds to Tag E3_ligase CRBN or VHL dTAG->E3_ligase Recruits E3 Ligase POI Protein of Interest (POI) proteasome 26S Proteasome POI->proteasome Degradation E3_ligase->POI Ubiquitination

Caption: Mechanism of dTAG-mediated protein degradation.

dTAG_Negative_Control_Principle Principle of dTAG Negative Controls cluster_outcome Outcome active_dTAG dTAG-13 / dTAGV-1 target_protein POI-FKBP12(F36V) active_dTAG->target_protein Binds e3_ligase CRBN / VHL active_dTAG->e3_ligase Binds ternary_complex Ternary Complex Formation neg_control_dTAG dTAG-13-NEG / this compound neg_control_dTAG->target_protein Binds neg_control_dTAG->e3_ligase Does NOT Bind no_ternary_complex No Ternary Complex dTAG_Experimental_Workflow dTAG Experimental Workflow with Negative Controls cluster_treatment Treatment Groups cluster_analysis Downstream Analysis cluster_interpretation Interpretation start Start: Hypothesis about POI function generate_cells Generate FKBP12(F36V)-tagged cell line (CRISPR or Lentivirus) start->generate_cells parental_cells Parental (WT) cell line start->parental_cells tagged_vehicle Tagged Cells + Vehicle generate_cells->tagged_vehicle tagged_active Tagged Cells + Active dTAG generate_cells->tagged_active tagged_neg_control Tagged Cells + Negative Control dTAG generate_cells->tagged_neg_control parental_active Parental Cells + Active dTAG parental_cells->parental_active phenotypic_assay Phenotypic Assay (e.g., Viability, Signaling) tagged_vehicle->phenotypic_assay western_blot Western Blot (Confirm POI degradation) tagged_active->western_blot proteomics Proteomics (Assess specificity) tagged_active->proteomics tagged_active->phenotypic_assay tagged_neg_control->western_blot tagged_neg_control->proteomics tagged_neg_control->phenotypic_assay parental_active->phenotypic_assay on_target_effect On-target effect: Phenotype only in 'Tagged Cells + Active dTAG' phenotypic_assay->on_target_effect off_target_effect Off-target effect: Phenotype in other groups phenotypic_assay->off_target_effect

References

dTAGV-1-NEG: A Technical Guide to the Negative Control for the dTAG System

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The dTAG (degradation tag) system represents a powerful chemical biology tool for inducing rapid and specific degradation of target proteins. This technology relies on heterobifunctional molecules that recruit a protein of interest, fused to a mutant FKBP12F36V tag, to an E3 ubiquitin ligase, thereby triggering its proteasomal degradation. Within this system, dTAGV-1 is a key molecule that recruits the von Hippel-Lindau (VHL) E3 ligase to the FKBP12F36V-tagged protein. To ensure the observed effects are specifically due to the degradation of the target protein, a robust negative control is essential. dTAGV-1-NEG serves this critical function. It is a diastereomer of dTAGV-1 that is incapable of binding to and recruiting VHL, thus preventing the degradation of the target protein.[1][2] This document provides a comprehensive technical overview of the discovery, development, and application of this compound as a negative control in the dTAG system.

Core Mechanism of the dTAGV-1 System and the Role of this compound

The dTAGV-1 system operates through the formation of a ternary complex between the FKBP12F36V-tagged target protein, the dTAGV-1 molecule, and the VHL E3 ubiquitin ligase complex.[1][2][3] This proximity induces the ubiquitination of the target protein, marking it for degradation by the proteasome.

This compound, as the inactive diastereomer of dTAGV-1, is designed to be incapable of binding to the VHL E3 ligase. This structural difference abrogates its ability to form the ternary complex necessary for protein degradation, while ideally maintaining its ability to bind to the FKBP12F36V tag. Consequently, any cellular effects observed with dTAGV-1 but not with this compound can be confidently attributed to the degradation of the target protein.

Quantitative Data Summary

The following tables summarize the quantitative data from key experiments demonstrating the activity of dTAGV-1 and the inactivity of its negative control, this compound.

Table 1: Effect of dTAGV-1 and this compound on FKBP12F36V-Nluc Degradation

Cell LineCompoundConcentrationDurationOutcomeReference
293FT FKBP12F36V-NlucdTAGV-11-10 µM24 hPotent degradation of FKBP12F36V-Nluc
293FT FKBP12F36V-NlucThis compound1-10 µM24 hNo degradation of FKBP12F36V-Nluc
293FT FKBP12WT-NlucdTAGV-11-10 µM24 hNo degradation of FKBP12WT-Nluc
293FT FKBP12WT-NlucThis compound1-10 µM24 hNo degradation of FKBP12WT-Nluc

Table 2: Effect of dTAGV-1 and this compound on KRASG12V Degradation and Cell Proliferation

Cell LineCompoundConcentrationDurationOutcomeReference
PATU-8902 FKBP12F36V-KRASG12VdTAGV-1500 nM24 hRapid degradation of KRASG12V protein
PATU-8902 FKBP12F36V-KRASG12VThis compound500 nM24 hNo degradation of KRASG12V protein
PATU-8902 FKBP12F36V-KRASG12V; KRAS-/-dTAGV-1Not Specified120 hDiminished cell proliferation in 3D-spheroid cultures
PATU-8902 LACZ-FKBP12F36VThis compoundNot Specified120 hNo effect on cell proliferation in 3D-spheroid cultures

Experimental Protocols

Detailed methodologies for key experiments are crucial for reproducibility and further development.

Cell Culture and Transfection
  • Cell Lines: 293FT cells were used for the dual-luciferase assays, and PATU-8902 pancreatic ductal adenocarcinoma cells were used for KRASG12V degradation and proliferation studies.

  • Genetic Modification: Cells were engineered to express FKBP12F36V fused to a protein of interest (e.g., Nluc, KRASG12V, LACZ) using techniques such as lentiviral expression or CRISPR-mediated locus-specific knock-in. For VHL knockout studies, 293TVHL-/- cells were utilized.

Dual-Luciferase Reporter Assay

This assay is used to quantify the degradation of a target protein fused to NanoLuc luciferase (Nluc).

  • Cell Seeding: 293FT cells stably expressing either FKBP12WT-Nluc or FKBP12F36V-Nluc are seeded in multi-well plates.

  • Compound Treatment: Cells are treated with dTAGV-1 or this compound at the desired concentrations for a specified duration (e.g., 24 hours).

  • Lysis and Luminescence Measurement: Cells are lysed, and the luminescence from Nluc (target protein) and a co-expressed control luciferase (e.g., Firefly luciferase, Fluc) is measured.

  • Data Analysis: The ratio of Nluc to Fluc signal is calculated and normalized to a DMSO-treated control to determine the extent of target protein degradation.

Immunoblotting

Western blotting is employed to visualize the degradation of the target protein.

  • Cell Lysis: Cells are treated with dTAGV-1 or this compound for the indicated time course and then lysed in an appropriate buffer.

  • Protein Quantification: Protein concentration in the lysates is determined to ensure equal loading.

  • SDS-PAGE and Transfer: Proteins are separated by size using SDS-polyacrylamide gel electrophoresis and transferred to a membrane (e.g., PVDF or nitrocellulose).

  • Antibody Incubation: The membrane is blocked and then incubated with a primary antibody specific to the target protein (e.g., KRASG12V) or the FKBP12F36V tag. A loading control antibody (e.g., β-actin, GAPDH) is also used.

  • Detection: After incubation with a secondary antibody conjugated to an enzyme (e.g., HRP), the protein bands are visualized using a chemiluminescent substrate.

Mass Spectrometry-Based Proteomics

This technique provides an unbiased and global view of protein degradation.

  • Sample Preparation: PATU-8902 LACZ-FKBP12F36V cells are treated with 500 nM dTAGV-1 or this compound for a defined period (e.g., 4 hours).

  • Protein Digestion: Cell lysates are processed, and proteins are digested into peptides.

  • LC-MS/MS Analysis: The peptide mixture is analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify and quantify proteins.

  • Data Analysis: The abundance of each protein in the dTAGV-1 or this compound treated samples is compared to a DMSO control. Significantly degraded proteins are identified based on fold change and statistical significance (e.g., p-value < 0.001, FDR q < 0.05). Multiplexed quantitative proteomics revealed that upon treatment with 500 nM dTAGV-1, LACZ-FKBP12F36V was the only protein significantly degraded in the proteome. No significantly degraded targets were observed with this compound treatment.

Cell Proliferation Assay (3D Spheroid Culture)

This assay assesses the functional consequence of target protein degradation on cell growth.

  • Spheroid Formation: PATU-8902 cells are cultured in ultra-low attachment plates to promote the formation of 3D spheroids.

  • Compound Treatment: Spheroids are treated with dTAGV-1 or this compound for an extended period (e.g., 120 hours).

  • Viability Measurement: Cell viability is assessed using a suitable method, such as a CellTiter-Glo assay, which measures ATP levels.

  • Data Analysis: The results are normalized to DMSO-treated controls to determine the anti-proliferative effect.

Visualizations

The following diagrams illustrate the key mechanisms and workflows discussed.

dTAG_System_Mechanism cluster_dTAGV1 dTAGV-1 Mediated Degradation cluster_dTAGV1_NEG This compound Inactivity Target_Protein Target Protein FKBP12_F36V FKBP12(F36V) Tag Proteasome Proteasome Target_Protein->Proteasome Enters dTAGV1 dTAGV-1 FKBP12_F36V->dTAGV1 Binds VHL VHL E3 Ligase dTAGV1->VHL Recruits Ubiquitin Ubiquitin VHL->Ubiquitin Adds Ubiquitin->Target_Protein Tags Degraded_Peptides Degraded Peptides Proteasome->Degraded_Peptides Results in Target_Protein_NEG Target Protein FKBP12_F36V_NEG FKBP12(F36V) Tag dTAGV1_NEG This compound FKBP12_F36V_NEG->dTAGV1_NEG Binds VHL_NEG VHL E3 Ligase dTAGV1_NEG->VHL_NEG Does NOT Recruit No_Degradation No Degradation VHL_NEG->No_Degradation

Caption: Mechanism of dTAGV-1 mediated degradation and the inhibitory role of this compound.

Experimental_Workflow cluster_in_vitro In Vitro / Cellular Assays cluster_in_vivo In Vivo Studies Cell_Culture Engineer & Culture Cells (e.g., 293FT, PATU-8902) Treatment Treat with dTAGV-1, This compound, or DMSO Cell_Culture->Treatment Luciferase Dual-Luciferase Assay Treatment->Luciferase Immunoblot Immunoblotting Treatment->Immunoblot Proteomics Mass Spectrometry Proteomics Treatment->Proteomics Proliferation 3D Spheroid Proliferation Assay Treatment->Proliferation Animal_Model Establish Animal Model (e.g., Xenograft with luc-FKBP12F36V cells) Administration Administer dTAGV-1 or Vehicle Animal_Model->Administration Imaging Bioluminescent Imaging Administration->Imaging PD_Analysis Pharmacodynamic (PD) Analysis Imaging->PD_Analysis

Caption: General experimental workflow for evaluating dTAGV-1 and this compound.

Conclusion

This compound is an indispensable tool for the rigorous application of the dTAGV-1 system. As a diastereomer of dTAGV-1 that does not recruit the VHL E3 ligase, it provides a robust negative control to ensure that observed phenotypes are a direct consequence of target protein degradation. The data and protocols summarized in this guide underscore the selectivity and utility of the dTAGV-1/dTAGV-1-NEG pair for target validation and the elucidation of protein function in a wide range of biological contexts. This system offers temporal advantages over genetic approaches and enhanced selectivity compared to small molecule inhibitors, making it a valuable asset for both basic research and drug development.

References

The Cornerstone of Control: A Technical Guide to the Importance of Inactive Diastereomers in Degrader Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The advent of targeted protein degradation (TPD) utilizing Proteolysis Targeting Chimeras (PROTACs) has opened new frontiers in therapeutic intervention. These heterobifunctional molecules offer a catalytic mechanism to eliminate disease-causing proteins by hijacking the cell's ubiquitin-proteasome system.[] However, the complexity of this process necessitates rigorous validation to ensure that the observed protein degradation is a direct result of the intended mechanism. A critical, yet often underemphasized, component of this validation is the use of inactive diastereomers as negative controls. This guide provides an in-depth exploration of the role of inactive diastereomers in degrader research, complete with quantitative data, detailed experimental protocols, and visualizations to underscore their importance.

The Rationale for Inactive Diastereomers

PROTACs function by inducing the formation of a ternary complex between a target protein of interest (POI) and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent proteasomal degradation of the POI. An inactive diastereomer is a stereoisomer of the active PROTAC that, due to a change in the three-dimensional arrangement of its atoms at a single chiral center, is unable to effectively bind to the E3 ligase.[] This subtle structural modification renders the molecule incapable of forming a productive ternary complex, and thus, it should not induce degradation of the target protein.

The inclusion of an inactive diastereomer in experimental workflows is paramount for several reasons:

  • Mechanism of Action Validation: By demonstrating that a structurally near-identical but functionally inert molecule does not induce protein degradation, researchers can confidently attribute the activity of the parent PROTAC to its ability to recruit the E3 ligase. This helps to rule out alternative mechanisms of protein depletion, such as transcriptional repression or off-target effects unrelated to the PROTAC pathway.[2]

  • Structure-Activity Relationship (SAR) Elucidation: The stark contrast in activity between two diastereomers provides invaluable information about the specific stereochemical requirements for E3 ligase binding and ternary complex formation. This knowledge is crucial for the rational design and optimization of more potent and selective degraders.

  • Assessment of Off-Target Effects: If both the active PROTAC and its inactive diastereomer produce a similar biological phenotype unrelated to the degradation of the primary target, it suggests that this effect is independent of the intended degradation pathway and may be due to off-target binding of the shared pharmacophore.

Quantitative Comparison of Active and Inactive Diastereomers

The difference in activity between an active PROTAC and its inactive diastereomer can be quantified through various in vitro and cellular assays. The following tables summarize key data from published studies, highlighting the dramatic loss of degradation activity and E3 ligase binding associated with a change in stereochemistry.

PROTAC PairTargetE3 LigaseCell LineDC50 (nM)Reference
ARV-771 (Active) BRD2/3/4VHL22Rv1< 5[3][4]
ARV-766 (Inactive) BRD2/3/4VHL22Rv1Inactive
PROTAC PairMeasurementIC50 (nM)Reference
ARV-771 (Active) c-MYC depletion< 1
ARV-766 (Inactive) c-MYC depletion> 1000

Visualizing the Core Concepts

To further elucidate the principles discussed, the following diagrams, generated using the Graphviz DOT language, illustrate key signaling pathways and experimental workflows.

PROTAC_Mechanism cluster_active Active Diastereomer cluster_inactive Inactive Diastereomer POI_A Protein of Interest PROTAC_A Active PROTAC POI_A->PROTAC_A Ternary_A Ternary Complex PROTAC_A->Ternary_A Forms E3_A E3 Ligase E3_A->PROTAC_A Ub_A Ubiquitination Ternary_A->Ub_A Leads to Proteasome_A Proteasome Ub_A->Proteasome_A Targets for Degradation_A Degradation Proteasome_A->Degradation_A POI_I Protein of Interest PROTAC_I Inactive PROTAC POI_I->PROTAC_I NoTernary E3_I E3 Ligase PROTAC_I->E3_I No Binding No Degradation No Degradation NoTernary->No Degradation

Caption: Mechanism of action for active vs. inactive PROTAC diastereomers.

Validation_Workflow start Start: Synthesize Active PROTAC and Inactive Diastereomer biochem Biochemical Assays start->biochem cell_based Cell-Based Assays start->cell_based binding E3 Ligase Binding Assay (e.g., AlphaLISA, SPR) biochem->binding ternary Ternary Complex Formation (e.g., ITC, Co-IP) biochem->ternary degradation Cellular Degradation Assay (e.g., Western Blot) cell_based->degradation phenotype Phenotypic Assay cell_based->phenotype active_outcome Active PROTAC: - Binds E3 Ligase - Forms Ternary Complex - Degrades POI - Shows Phenotype binding->active_outcome inactive_outcome Inactive Diastereomer: - No E3 Ligase Binding - No Ternary Complex - No POI Degradation - No Degradation-linked Phenotype binding->inactive_outcome ternary->active_outcome ternary->inactive_outcome degradation->active_outcome degradation->inactive_outcome phenotype->active_outcome phenotype->inactive_outcome conclusion Conclusion: Mechanism Validated active_outcome->conclusion inactive_outcome->conclusion

Caption: Experimental workflow for PROTAC validation using an inactive diastereomer.

Off_Target_Effects cluster_on_target On-Target Degradation cluster_off_target Off-Target Effect (Degradation Independent) Active_PROTAC Active PROTAC POI Target Protein Active_PROTAC->POI Degrades Degradation Degradation On_Target_Phenotype Desired Phenotype Degradation->On_Target_Phenotype Active_PROTAC2 Active PROTAC Off_Target_Protein Off-Target Protein Active_PROTAC2->Off_Target_Protein Binds Inactive_Diastereomer Inactive Diastereomer Inactive_Diastereomer->Off_Target_Protein Binds Off_Target_Phenotype Undesired Phenotype Off_Target_Protein->Off_Target_Phenotype

Caption: Distinguishing on-target from off-target effects.

Experimental Protocols

The following section provides detailed methodologies for key experiments cited in this guide.

Cellular Protein Degradation Assay (Western Blot)

This protocol outlines the steps to assess the degradation of a target protein in cells treated with a PROTAC and its inactive diastereomer.

a. Cell Culture and Treatment:

  • Plate cells at an appropriate density to ensure they are in the logarithmic growth phase at the time of treatment.

  • Allow cells to adhere overnight.

  • Treat cells with a dose-response of the active PROTAC and the inactive diastereomer. Include a vehicle control (e.g., 0.1% DMSO).

  • Incubate the cells for a predetermined time course (e.g., 2, 4, 8, 16, and 24 hours) at 37°C.

b. Cell Lysis and Protein Quantification:

  • After treatment, wash the cells twice with ice-cold phosphate-buffered saline (PBS).

  • Lyse the cells in radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitors.

  • Incubate the lysate on ice for 30 minutes with periodic vortexing.

  • Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.

  • Determine the protein concentration of the supernatant using a BCA or Bradford assay.

c. Western Blot Analysis:

  • Normalize the protein concentration of all samples and prepare them for SDS-PAGE by adding Laemmli sample buffer and boiling at 95°C for 5 minutes.

  • Load equal amounts of protein per lane on an SDS-PAGE gel and separate the proteins by electrophoresis.

  • Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

  • Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.

  • Incubate the membrane with a primary antibody specific to the target protein and a loading control (e.g., GAPDH, β-actin) overnight at 4°C.

  • Wash the membrane three times with TBST.

  • Incubate the membrane with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane three times with TBST.

  • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Quantify the band intensities using densitometry software and normalize the target protein levels to the loading control.

CRBN/VHL Binding Assay (AlphaLISA)

This protocol describes a proximity-based assay to measure the binding of a PROTAC to the E3 ligase component.

a. Reagent Preparation:

  • Prepare a dilution series of the active PROTAC and the inactive diastereomer in the appropriate assay buffer.

  • Prepare solutions of the tagged E3 ligase complex (e.g., His-tagged CRBN/DDB1) and a biotinylated ligand that binds to the same site as the PROTAC's E3 ligase-binding moiety.

b. Assay Procedure:

  • In a 384-well microplate, add the E3 ligase complex, the biotinylated ligand, and the PROTAC dilutions.

  • Incubate at room temperature for 1 hour to allow for binding competition.

  • Add streptavidin-coated donor beads and anti-tag acceptor beads.

  • Incubate in the dark at room temperature for 1 hour.

  • Read the plate on an AlphaScreen-capable plate reader.

c. Data Analysis:

  • The signal will be inversely proportional to the binding of the PROTAC to the E3 ligase.

  • Plot the AlphaLISA signal against the PROTAC concentration and fit the data to a suitable competition binding model to determine the IC50 value.

Ternary Complex Formation Assay (Co-Immunoprecipitation)

This protocol details the steps to demonstrate the formation of the POI-PROTAC-E3 ligase ternary complex in cells.

a. Cell Treatment and Lysis:

  • Culture cells to 70-80% confluency.

  • Pre-treat cells with a proteasome inhibitor (e.g., 10 µM MG132) for 2 hours to prevent degradation of the target protein.

  • Treat the cells with the active PROTAC, the inactive diastereomer, or a vehicle control for 4-6 hours.

  • Lyse the cells in a non-denaturing lysis buffer containing protease inhibitors.

  • Clarify the lysate by centrifugation.

b. Immunoprecipitation:

  • Pre-clear the lysate by incubating with Protein A/G agarose beads for 1 hour at 4°C.

  • Incubate the pre-cleared lysate with an antibody against the E3 ligase (e.g., anti-VHL or anti-CRBN) or a control IgG overnight at 4°C.

  • Add Protein A/G agarose beads and incubate for 2-4 hours at 4°C to capture the antibody-protein complexes.

  • Wash the beads extensively with lysis buffer.

c. Western Blot Analysis:

  • Elute the immunoprecipitated proteins from the beads by boiling in sample buffer.

  • Analyze the eluates by Western blotting using antibodies against the target protein and the E3 ligase. The presence of the target protein in the E3 ligase immunoprecipitate from cells treated with the active PROTAC, but not the inactive diastereomer or vehicle control, confirms the formation of the ternary complex.

Conclusion

The use of inactive diastereomers as negative controls is an indispensable component of rigorous PROTAC development. By providing a clear and unambiguous means to validate the mechanism of action, elucidate structure-activity relationships, and assess off-target effects, these molecules serve as the cornerstone of control in degrader research. The experimental protocols and data presented in this guide underscore the critical importance of incorporating inactive diastereomers into every stage of the PROTAC discovery and validation pipeline, ensuring the development of robust and specific next-generation therapeutics.

References

Distinguishing On-Target from Off-Target Effects of Targeted Protein Degradation: A Technical Guide to Using dTAGV-1 and its Negative Control, dTAGV-1-NEG

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Targeted protein degradation (TPD) has emerged as a powerful therapeutic modality and research tool for selectively eliminating proteins of interest. A key challenge in the development and application of TPD is the definitive attribution of observed phenotypes to the degradation of the intended target, as opposed to off-target effects of the degrader molecule. The dTAG (degradation tag) system, utilizing the VHL-recruiting degrader dTAGV-1, offers a robust platform for inducible and specific protein degradation. Crucially, the system includes a structurally similar but functionally inactive negative control, dTAGV-1-NEG. This technical guide provides an in-depth overview of the principles and methodologies for employing dTAGV-1 and this compound to rigorously dissect on-target versus off-target effects in preclinical research and drug development.

Introduction to the dTAGV-1 System

The dTAG technology is a chemical biology platform that enables the rapid and selective degradation of a protein of interest (POI). This is achieved by fusing the POI with a mutant FKBP12F36V tag. The dTAGV-1 molecule is a heterobifunctional degrader comprising a ligand that specifically binds to the FKBP12F36V tag and a ligand that recruits the von Hippel-Lindau (VHL) E3 ubiquitin ligase. This binding induces the formation of a ternary complex between the FKBP12F36V-tagged POI and the VHL E3 ligase complex, leading to the ubiquitination and subsequent proteasomal degradation of the target protein.[1][2][3][4]

To ensure that the observed biological consequences are a direct result of the degradation of the target protein, a critical negative control, this compound, is employed. This compound is a diastereomer of dTAGV-1 that retains the ability to bind to the FKBP12F36V tag but is incapable of recruiting the VHL E3 ligase.[1] Consequently, this compound does not induce the degradation of the target protein. By comparing the effects of dTAGV-1 and this compound, researchers can confidently attribute any observed phenotypes to the specific degradation of the target protein, thereby distinguishing on-target from off-target effects.

Core Principles of On-Target vs. Off-Target Validation

The fundamental principle behind using dTAGV-1 and this compound for on-target validation lies in the differential activity of the two compounds.

  • On-target effects are defined as the biological consequences resulting directly from the degradation of the intended FKBP12F36V-tagged protein. These effects should be observed upon treatment with dTAGV-1 but not with this compound.

  • Off-target effects are any biological responses caused by the degrader molecule that are independent of the degradation of the target protein. These effects would manifest with both dTAGV-1 and this compound treatment, or with this compound alone.

By conducting parallel experiments with both compounds, researchers can subtract the off-target "noise" and isolate the true on-target "signal."

Experimental Design and Workflow

A typical experimental workflow to investigate on-target versus off-target effects using the dTAGV-1 system involves several key stages:

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis cluster_interpretation Interpretation A Generate Cell Line Expressing FKBP12F36V-tagged Protein of Interest B Treat cells with dTAGV-1 A->B C Treat cells with This compound A->C D Treat cells with Vehicle Control (e.g., DMSO) A->D E Assess Target Protein Degradation (e.g., Western Blot, Proteomics) B->E F Evaluate Phenotypic Consequences (e.g., Cell Viability, Signaling) B->F C->E C->F D->E D->F G Compare effects of dTAGV-1 vs. This compound E->G F->G H Attribute phenotype to on-target degradation G->H Phenotype only with dTAGV-1 I Identify potential off-target effects G->I Phenotype with both or this compound

Figure 1: Experimental workflow for on-target vs. off-target validation.

Quantitative Data Summary

The following tables summarize quantitative data from various studies that have utilized the dTAGV-1 and this compound system. These tables are intended to provide a reference for typical experimental parameters.

Table 1: In Vitro Degradation of Target Proteins

Cell LineTarget ProteindTAGV-1 Conc.This compound Conc.Treatment Time% Degradation (dTAGV-1)% Degradation (this compound)Reference
293FTFKBP12F36V-Nluc0.1 nM - 10 µM1-10 µM24 hPotentNo effect
PATU-8902LACZ-FKBP12F36V500 nM500 nM4 hSignificantNo effect
PATU-8902FKBP12F36V-KRASG12V500 nM500 nM1-24 hRapidNo effect
EWS502FKBP12F36V-EWS/FLI1 µM1 µM24 hPronouncedNo effect
EWS502FKBP12F36V-GFP1 µM1 µM24 hEffectiveNo effect

Table 2: In Vitro Phenotypic Effects

Cell LineTarget ProteindTAGV-1 Conc.This compound Conc.Treatment TimePhenotypic Effect (dTAGV-1)Phenotypic Effect (this compound)Reference
EWS502FKBP12F36V-EWS/FLI1 µM1 µMLonger time-pointsPotent antiproliferative effectsAbsent
PATU-8902FKBP12F36V-KRASG12VNot specifiedNot specified120 hDiminished cell proliferationNo effect

Detailed Experimental Protocols

Cell Culture
  • 293FT Cells: Maintain in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and 1% L-Glutamine.

  • PATU-8902 Cells: Culture in DMEM with 10% FBS and 1% Penicillin-Streptomycin.

  • EWS502 Cells: Grow in RPMI-1640 medium supplemented with 15% FBS and 1% Penicillin-Streptomycin.

All cell lines should be maintained in a humidified incubator at 37°C with 5% CO2.

Preparation of dTAGV-1 and this compound Stock Solutions
  • Dissolve dTAGV-1 and this compound in dimethyl sulfoxide (DMSO) to create a high-concentration stock solution (e.g., 10 mM).

  • Aliquot the stock solutions into single-use volumes to avoid repeated freeze-thaw cycles.

  • Store the stock solutions at -20°C or -80°C.

  • On the day of the experiment, thaw an aliquot and prepare the final working concentrations by diluting the stock solution in the appropriate cell culture medium. Ensure the final DMSO concentration is consistent across all experimental conditions (including the vehicle control) and is typically ≤ 0.1%.

Luciferase-Based Protein Degradation Assay

This assay is suitable for target proteins fused to a luciferase reporter, such as NanoLuc® (Nluc).

  • Cell Seeding: Seed cells expressing the FKBP12F36V-luciferase fusion protein into a 96-well or 384-well white, clear-bottom plate at a density that will result in 70-80% confluency on the day of the assay.

  • Compound Treatment: The following day, treat the cells with serial dilutions of dTAGV-1, this compound, or vehicle control (DMSO).

  • Incubation: Incubate the plate for the desired time period (e.g., 24 hours) at 37°C.

  • Lysis and Luminescence Measurement:

    • Equilibrate the plate and luciferase assay reagents to room temperature.

    • Add a lytic luciferase substrate (e.g., Nano-Glo® Luciferase Assay Reagent) to each well.

    • Incubate for the manufacturer-recommended time to allow for cell lysis and signal stabilization.

    • Measure the luminescence using a plate reader.

  • Data Analysis:

    • Normalize the luminescence readings of treated wells to the vehicle control wells.

    • Plot the normalized luminescence as a function of compound concentration to determine the degradation concentration 50 (DC50) for dTAGV-1.

Immunoblotting for Protein Degradation
  • Cell Seeding and Treatment: Seed cells in 6-well or 12-well plates. The next day, treat with dTAGV-1, this compound, or vehicle control at the desired concentrations and for the specified time points.

  • Cell Lysis:

    • Wash the cells once with ice-cold Phosphate Buffered Saline (PBS).

    • Lyse the cells in radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitors.

    • Scrape the cells and transfer the lysate to a microcentrifuge tube.

    • Clarify the lysate by centrifugation at 4°C.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).

  • SDS-PAGE and Western Blotting:

    • Normalize the protein amounts for each sample and prepare them with Laemmli sample buffer.

    • Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Transfer the proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

    • Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST).

    • Incubate the membrane with a primary antibody specific to the target protein or the FKBP12F36V tag overnight at 4°C. Also, probe for a loading control (e.g., GAPDH, β-actin).

    • Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • Wash the membrane again and detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Densitometry Analysis: Quantify the band intensities using image analysis software and normalize the target protein signal to the loading control.

Cell Viability/Anti-Proliferation Assay
  • Cell Seeding: Seed cells in a 96-well plate at a low density.

  • Compound Treatment: Treat the cells with a range of concentrations of dTAGV-1, this compound, or vehicle control.

  • Incubation: Incubate the plates for an extended period (e.g., 72-120 hours).

  • Viability Measurement: Assess cell viability using a commercially available kit, such as those based on ATP measurement (e.g., CellTiter-Glo®) or metabolic activity (e.g., MTS or WST-1 assays), according to the manufacturer's instructions.

  • Data Analysis:

    • Normalize the viability readings of treated wells to the vehicle control wells.

    • Plot the normalized viability as a function of compound concentration to determine the half-maximal inhibitory concentration (IC50) or growth inhibition 50 (GI50).

Quantitative Mass Spectrometry-Based Proteomics

For a global and unbiased assessment of on-target and off-target effects, quantitative proteomics can be employed.

  • Sample Preparation: Treat cells with dTAGV-1, this compound, or vehicle control. Harvest and lyse the cells, and quantify the protein content.

  • Protein Digestion and Peptide Labeling: Digest the proteins into peptides (e.g., with trypsin). For multiplexed analysis, label the peptides from different conditions with tandem mass tags (TMT) or other isobaric labels.

  • Liquid Chromatography-Mass Spectrometry (LC-MS/MS): Analyze the labeled peptide mixture by LC-MS/MS.

  • Data Analysis:

    • Use specialized software to identify and quantify the proteins from the MS/MS data.

    • Perform statistical analysis to identify proteins that are significantly up- or down-regulated upon treatment with dTAGV-1 compared to this compound and the vehicle control.

    • An on-target effect is confirmed if the FKBP12F36V-tagged protein is the most significantly downregulated protein in the dTAGV-1 treated sample.

Signaling Pathways and Logical Relationships

The dTAGV-1 system operates through the hijacking of the cellular ubiquitin-proteasome system. The following diagrams illustrate the key molecular events and the logical framework for data interpretation.

signaling_pathway cluster_dTAGV1 dTAGV-1 Action cluster_dTAGV1_NEG This compound Action dTAGV1 dTAGV-1 TernaryComplex Ternary Complex (POI-dTAGV-1-VHL) dTAGV1->TernaryComplex FKBP12F36V FKBP12F36V-POI FKBP12F36V->TernaryComplex VHL VHL E3 Ligase VHL->TernaryComplex Ubiquitination Ubiquitination of POI TernaryComplex->Ubiquitination Proteasome Proteasomal Degradation Ubiquitination->Proteasome DegradedPOI Degraded POI Proteasome->DegradedPOI Phenotype On-Target Phenotype DegradedPOI->Phenotype dTAGV1_NEG This compound FKBP12F36V_neg FKBP12F36V-POI dTAGV1_NEG->FKBP12F36V_neg Binds OffTarget Off-Target Phenotype dTAGV1_NEG->OffTarget NoTernary No Ternary Complex Formation with VHL VHL_neg VHL E3 Ligase VHL_neg->NoTernary Does not bind NoDegradation No Degradation NoTernary->NoDegradation

Figure 2: Molecular mechanism of dTAGV-1 and this compound.

logic_diagram Start Observe Phenotype Q1 Does dTAGV-1 induce the phenotype? Start->Q1 Q2 Does this compound induce the phenotype? Q1->Q2 Yes NoEffect Conclusion: No Compound Effect Q1->NoEffect No OnTarget Conclusion: On-Target Effect Q2->OnTarget No OffTarget Conclusion: Off-Target Effect Q2->OffTarget Yes

Figure 3: Logic diagram for interpreting experimental outcomes.

Conclusion

The dTAGV-1 system, with its dedicated negative control this compound, provides a powerful and rigorous framework for dissecting the on-target and off-target effects of targeted protein degradation. By carefully designing experiments that include both the active degrader and the inactive control, researchers can confidently attribute observed biological phenomena to the degradation of the intended target. This level of rigor is essential for the validation of novel drug targets, the elucidation of protein function, and the overall advancement of targeted protein degradation as a therapeutic strategy. The methodologies and data presented in this guide offer a comprehensive resource for scientists and researchers seeking to effectively implement the dTAGV-1 system in their work.

References

An In-depth Technical Guide to the dTAGV-1/dTAGV-1-NEG Pair for Targeted Protein Degradation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the dTAGV-1/dTAGV-1-NEG system, a powerful chemical biology tool for inducing rapid and selective degradation of target proteins. We will delve into the core mechanism, present key quantitative data, and provide detailed experimental protocols to facilitate its application in your research.

Introduction to the dTAG System

The degradation tag (dTAG) technology offers temporal control over protein levels, overcoming some limitations of genetic approaches like CRISPR/Cas9 or RNAi. The system is a two-component platform requiring:

  • A protein of interest (POI) tagged with the mutant FKBP12F36V protein. This can be achieved through various genetic engineering techniques, including CRISPR/Cas9-mediated knock-in or transgene expression.

  • A heterobifunctional dTAG molecule. This small molecule acts as a degrader, bridging the FKBP12F36V-tagged protein to an E3 ubiquitin ligase, thereby hijacking the cell's natural protein disposal machinery.

The dTAGV-1/dTAGV-1-NEG Pair: A VHL-Recruiting System

dTAGV-1 is a second-generation dTAG molecule that recruits the von Hippel-Lindau (VHL) E3 ubiquitin ligase.[1][2] This provides an alternative to the first-generation CRBN-recruiting dTAG molecules (e.g., dTAG-13), which is particularly useful for degrading proteins that may be resistant to CRBN-mediated degradation.[1][2]

dTAGV-1 is composed of three key moieties: a ligand selective for the F36V single-point mutated FKBP12, a linker, and a VHL-binding ligand. By binding simultaneously to the FKBP12F36V-tagged protein and VHL, dTAGV-1 induces the formation of a ternary complex. This proximity leads to the polyubiquitination of the target protein and its subsequent degradation by the proteasome.

dTAGV-1-NEG is a diastereomer of dTAGV-1 and serves as a crucial negative control. Due to its stereochemistry, this compound is unable to bind to VHL, and therefore does not induce the degradation of FKBP12F36V-tagged proteins. This allows researchers to distinguish between the specific effects of protein degradation and any potential off-target effects of the small molecule itself.

Mechanism of Action

The signaling pathway for dTAGV-1-mediated protein degradation is illustrated below:

dTAGV1_Mechanism dTAGV-1 Mechanism of Action cluster_0 Cellular Environment cluster_1 Ternary Complex Formation POI_FKBP12F36V Protein of Interest (POI) -FKBP12F36V Proteasome Proteasome POI_FKBP12F36V->Proteasome Enters Ternary_Complex POI-FKBP12F36V :: dTAGV-1 :: VHL VHL_E3_Ligase VHL E3 Ubiquitin Ligase dTAGV1 dTAGV-1 dTAGV1->POI_FKBP12F36V Binds to FKBP12F36V tag dTAGV1->VHL_E3_Ligase Recruits Ub Ubiquitin Ub->POI_FKBP12F36V Tags POI for Degradation Degraded_POI Degraded_POI Proteasome->Degraded_POI Degrades POI Ternary_Complex->Ub Polyubiquitination dTAGV1_Workflow General dTAGV-1 Experimental Workflow cluster_0 Cell Line Preparation cluster_1 Treatment cluster_2 Downstream Analysis Generate_Cell_Line Generate stable cell line expressing POI-FKBP12F36V Plate_Cells Plate cells Generate_Cell_Line->Plate_Cells Treat_dTAGV1 Treat with dTAGV-1 (and this compound control) Plate_Cells->Treat_dTAGV1 Incubate Incubate for desired time Treat_dTAGV1->Incubate Harvest_Cells Harvest cells Incubate->Harvest_Cells Analysis Perform downstream analysis: - Immunoblotting - Proteomics - Cell Viability Assay Harvest_Cells->Analysis

References

A Technical Guide to dTAGV-1 and the Critical Role of its Negative Control, dTAGV-1-NEG

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

This guide provides an in-depth overview of the theoretical and practical basis for utilizing the dTAGV-1 system for targeted protein degradation, with a specific focus on the indispensable role of its negative control, dTAGV-1-NEG.

Introduction to the dTAG System for Targeted Protein Degradation

The degradation tag (dTAG) system is a powerful chemical biology tool for inducing the rapid, selective, and reversible degradation of a specific protein of interest (POI).[1][2] This technology overcomes many limitations of traditional genetic perturbation methods, such as the long timescales required for RNAi or CRISPR-mediated knockout.[2] The dTAG system operates through the use of two key components:

  • A Tagged Protein of Interest: The target protein is genetically fused with a small "degradation tag," the F36V mutant of the FKBP12 protein (FKBP12F36V).[1] This single amino acid mutation creates a specific binding pocket for the dTAG molecule that is not present in the wild-type FKBP12 protein, ensuring high selectivity. This fusion protein can be generated through transgene expression or, more precisely, via CRISPR/Cas9-mediated knock-in at the endogenous genetic locus.

  • A Heterobifunctional Degrader Molecule: A cell-permeable small molecule, known as a degrader, acts as a molecular bridge. For the VHL-based dTAG system, the degrader of choice is dTAGV-1 . This molecule is heterobifunctional, meaning it has two distinct ends: one that selectively binds to the FKBP12F36V tag and another that recruits an E3 ubiquitin ligase.

Mechanism of Action: dTAGV-1

The mechanism of dTAGV-1-induced degradation is a hijacking of the cell's natural protein disposal machinery, the Ubiquitin-Proteasome System (UPS).

  • Ternary Complex Formation: dTAGV-1 enters the cell and simultaneously binds to the FKBP12F36V tag on the POI and the von Hippel-Lindau (VHL) E3 ubiquitin ligase complex. This brings the target protein into close proximity with the E3 ligase, forming a key structure known as the ternary complex (POI-dTAGV-1-VHL).

  • Polyubiquitination: Once the ternary complex is formed, the VHL E3 ligase catalyzes the transfer of ubiquitin molecules from a ubiquitin-conjugating enzyme (E2) onto lysine residues on the surface of the target protein.

  • Proteasomal Degradation: The chain of ubiquitin molecules acts as a signal for the cell's proteasome, which recognizes the tagged protein and degrades it into small peptides. The dTAGV-1 molecule is then released and can act catalytically to induce the degradation of another POI molecule.

cluster_0 Cellular Environment cluster_1 1. Ternary Complex Formation cluster_2 2. Ubiquitination cluster_3 3. Degradation POI Protein of Interest (POI) FKBP FKBP12(F36V) Tag POI->FKBP fused to dTAGV1 dTAGV-1 FKBP->dTAGV1 binds Proteasome Proteasome FKBP->Proteasome targeted to Ub Ubiquitin dTAGV1->Ub recruits VHL to add VHL VHL E3 Ligase VHL->dTAGV1 binds Ub->FKBP tags POI Proteasome->POI Degrades

Caption: The dTAGV-1 signaling pathway for targeted protein degradation.

The Theoretical Basis for Using this compound

In any experiment involving a chemical probe, it is essential to demonstrate that the observed biological effect is a direct result of the intended mechanism of action. A negative control is an indispensable tool for this purpose. It helps to rule out alternative explanations, such as off-target effects, general compound toxicity, or artifacts of the experimental system.

For the dTAG system, the ideal negative control must be structurally as similar as possible to the active degrader but lack the key function required for degradation. This is precisely the role of This compound .

This compound is a diastereomer of dTAGV-1. This means it has the same molecular formula and connectivity of atoms but differs in the three-dimensional arrangement at one or more stereocenters. Critically, this specific structural alteration in this compound abrogates its ability to bind to the VHL E3 ligase.

Therefore, the theoretical basis for using this compound is as follows:

  • It CAN bind the FKBP12F36V tag: Like dTAGV-1, it retains the moiety that recognizes the tagged protein. This controls for any biological effects that might arise simply from a ligand binding to the POI.

  • It CANNOT bind the VHL E3 Ligase: This is the crucial difference. Because it cannot recruit VHL, it cannot form the ternary complex.

  • It CANNOT induce degradation: Without ternary complex formation, the POI is not ubiquitinated and is therefore not degraded by the proteasome.

By comparing the effects of dTAGV-1 with this compound in parallel experiments, researchers can confidently attribute any observed protein degradation and downstream phenotypic changes specifically to VHL-mediated proteasomal degradation, rather than some other unforeseen activity of the chemical scaffold.

cluster_dTAGV1 Active Degrader: dTAGV-1 cluster_dTAGV1NEG Negative Control: this compound POI1 FKBP12(F36V)-POI dTAGV1 dTAGV-1 POI1->dTAGV1 Result1 Ternary Complex Forms -> Ubiquitination -> DEGRADATION dTAGV1->Result1 VHL1 VHL E3 Ligase VHL1->dTAGV1 POI2 FKBP12(F36V)-POI dTAGV1NEG This compound POI2->dTAGV1NEG Result2 No Ternary Complex -> No Ubiquitination -> NO DEGRADATION dTAGV1NEG->Result2 VHL2 VHL E3 Ligase VHL2->dTAGV1NEG X Binding Impaired

Caption: Logical comparison of dTAGV-1 and this compound mechanisms.

Quantitative Data: In Vitro Efficacy and Specificity

Experimental data robustly supports the mechanism of dTAGV-1 and the inert nature of this compound. The following tables summarize key findings from foundational studies.

Table 1: Degradation of FKBP12F36V-Nluc Fusion Protein This experiment uses a NanoLuciferase (Nluc) reporter fused to FKBP12 variants to quantify degradation. A decrease in luminescence indicates degradation of the fusion protein.

CompoundTarget Cell LineConcentrationDurationResultReference
dTAGV-1 293FT FKBP12F36V-Nluc0.1 nM - 10 µM24 hPotent, dose-dependent degradation
dTAGV-1 293FT FKBP12WT-Nluc0.1 nM - 10 µM24 hNo degradation
This compound 293FT FKBP12F36V-Nluc1 µM - 10 µM24 hNo degradation
This compound 293FT FKBP12WT-Nluc1 µM - 10 µM24 hNo degradation

Table 2: Degradation of Oncogenic KRASG12V and Cellular Impact This experiment tests the ability to degrade a cancer-driving protein, KRASG12V, and the resulting effect on cell growth.

CompoundTarget Cell LineConcentrationDurationProtein DegradationCell GrowthReference
dTAGV-1 PATU-8902 FKBP12F36V-KRASG12V500 nM24 hYesDiminished proliferation
This compound PATU-8902 FKBP12F36V-KRASG12V500 nM24 hNoNo effect on proliferation

Table 3: Degradation of Oncogenic EWS/FLI and Cellular Impact This experiment targets the Ewing sarcoma driver fusion protein EWS/FLI.

CompoundTarget Cell LineConcentrationDurationProtein DegradationCell GrowthReference
dTAGV-1 EWS502 FKBP12F36V-EWS/FLI1 µM24 hYesPotent antiproliferative effects
This compound EWS502 FKBP12F36V-EWS/FLI1 µM24 hNoNo effect on proliferation

Experimental Protocols

The following are generalized protocols for key experiments used to validate the dTAGV-1 system.

Protocol 1: Western Blotting for Protein Degradation

This method is used to visually confirm the loss of the target protein.

  • Cell Culture and Treatment: Plate cells (e.g., HEK293T, PATU-8902 engineered to express the FKBP12F36V-tagged POI) and allow them to adhere. Treat cells with DMSO (vehicle control), dTAGV-1, or this compound at the desired final concentration (e.g., 500 nM) for a specified time course (e.g., 0, 2, 4, 8, 24 hours).

  • Cell Lysis: Wash cells with ice-cold PBS. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.

  • Sample Preparation: Normalize protein amounts for all samples. Add Laemmli sample buffer and boil at 95°C for 5-10 minutes.

  • SDS-PAGE: Load equal amounts of protein per lane onto a polyacrylamide gel and separate proteins by electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in TBST for 1 hour at room temperature to prevent non-specific antibody binding.

  • Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein (or the tag) overnight at 4°C. Also probe for a loading control (e.g., GAPDH, β-actin) to ensure equal protein loading.

  • Secondary Antibody and Detection: Wash the membrane with TBST. Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. After further washes, apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.

A 1. Plate & Treat Cells (DMSO, dTAGV-1, this compound) B 2. Lyse Cells & Quantify Protein A->B C 3. SDS-PAGE Gel Electrophoresis B->C D 4. Transfer Proteins to Membrane C->D E 5. Block Membrane D->E F 6. Primary Antibody Incubation (Anti-POI, Anti-Loading Control) E->F G 7. Secondary Antibody Incubation F->G H 8. ECL Detection & Imaging G->H I Result: Visualize Protein Bands (Degradation vs. No Degradation) H->I

Caption: A standard experimental workflow for Western blot analysis.

Protocol 2: Luciferase-Based Degradation Assay

This high-throughput method is used to quantify degradation when the POI is fused to a luciferase reporter.

  • Cell Plating: Plate cells stably expressing a dual-luciferase construct (e.g., FKBP12F36V-Nluc as the reporter and Firefly luciferase as an internal control) in multi-well plates (e.g., 96- or 384-well).

  • Compound Addition: Add dTAGV-1, this compound, or DMSO control across a range of concentrations.

  • Incubation: Incubate the plate for the desired duration (e.g., 24 hours) at 37°C.

  • Luminescence Reading: Use a dual-luciferase reporter assay system. First, add the reagent to lyse the cells and measure the Firefly luciferase signal (internal control). Then, add the second reagent to quench the Firefly signal and measure the NanoLuciferase signal (reporter).

  • Data Analysis: For each well, calculate the ratio of Nluc to Fluc luminescence. Normalize this ratio to the average of the DMSO-treated control wells to determine the percentage of remaining protein.

Protocol 3: Cell Viability Assay

This assay measures the functional consequence of degrading a protein essential for cell survival.

  • Cell Plating: Seed cells in multi-well plates at a low density. Allow them to adhere overnight.

  • Compound Treatment: Treat cells with a dilution series of dTAGV-1, this compound, or DMSO.

  • Incubation: Incubate the cells for a period relevant to proliferation, typically 48-72 hours.

  • Viability Measurement: Add a reagent such as CellTiter-Glo®, which measures cellular ATP levels as an indicator of metabolic activity and cell viability.

  • Data Analysis: Measure luminescence using a plate reader. Normalize the data to DMSO controls to determine the relative cell viability at each compound concentration.

Conclusion

The dTAGV-1 system is a premier tool for the acute and specific degradation of target proteins, enabling precise investigation of protein function. The theoretical foundation for its use relies on the principles of induced proximity to co-opt the cell's ubiquitin-proteasome system. Central to the validation of any data generated with this system is the proper use of its negative control, this compound. As a diastereomer incapable of binding VHL, this compound allows researchers to definitively conclude that the degradation and any observed downstream phenotypes are the specific result of VHL-mediated ubiquitination, thereby ensuring the accuracy and reliability of their experimental findings.

References

Methodological & Application

dTAGV-1-NEG Protocol for Cell Culture Experiments: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The dTAGV-1 system represents a powerful chemical biology tool for inducing rapid and specific degradation of target proteins in cell culture and in vivo models. This technology utilizes the heterobifunctional molecule dTAGV-1, which recruits the von Hippel-Lindau (VHL) E3 ubiquitin ligase to a protein of interest (POI) that has been endogenously tagged with the mutant FKBP12F36V protein.[1][2][3] This induced proximity leads to the ubiquitination and subsequent proteasomal degradation of the fusion protein. The dTAGV-1-NEG molecule serves as a crucial negative control in these experiments. As a diastereomer of dTAGV-1, it is incapable of binding to VHL, and therefore does not induce degradation of the tagged protein, allowing researchers to distinguish between specific degradation-mediated effects and off-target or compound-specific effects.[2][4]

These application notes provide an overview of the this compound protocol, including key experimental considerations, detailed protocols for common cell culture-based assays, and representative data to guide researchers in their experimental design and data interpretation.

Mechanism of Action

The dTAGV-1 system operates through the principles of targeted protein degradation. The dTAGV-1 molecule is a proteolysis-targeting chimera (PROTAC) that simultaneously binds to the FKBP12F36V tag on the target protein and the VHL E3 ubiquitin ligase. This brings the target protein into close proximity with the E3 ligase, facilitating the transfer of ubiquitin molecules to the target protein. The polyubiquitinated protein is then recognized and degraded by the 26S proteasome. The this compound, lacking the ability to recruit VHL, does not facilitate this process, making it an ideal negative control.

dTAGV_1_Signaling_Pathway cluster_ternary Ternary Complex Formation cluster_degradation Degradation Pathway cluster_control Negative Control dTAGV_1 dTAGV-1 POI_FKBP12 Protein of Interest-FKBP12F36V dTAGV_1->POI_FKBP12 VHL VHL E3 Ligase dTAGV_1->VHL Ubiquitination Ubiquitination POI_FKBP12->Ubiquitination Polyubiquitination VHL->Ubiquitination Proteasome 26S Proteasome Ubiquitination->Proteasome Recognition Degraded_Protein Degraded Protein Proteasome->Degraded_Protein Degradation dTAGV_1_NEG This compound POI_FKBP12_2 Protein of Interest-FKBP12F36V dTAGV_1_NEG->POI_FKBP12_2 No_Binding No Binding dTAGV_1_NEG->No_Binding VHL_2 VHL E3 Ligase No_Binding->VHL_2

dTAGV-1 Mechanism of Action

Quantitative Data Summary

The following tables summarize quantitative data from representative studies using the dTAGV-1 system. These values can serve as a reference for expected outcomes.

Table 1: In Vitro Degradation of FKBP12F36V-tagged Proteins

Cell LineTarget ProteindTAGV-1 ConcentrationTime (hours)% DegradationReference
293FTFKBP12F36V-Nluc0.1 nM - 10 µM24Potent Degradation
PATU-8902LACZ-FKBP12F36V500 nM4>50%
EWS502FKBP12F36V-EWS/FLI1 µM24Significant
PATU-8902FKBP12F36V-KRASG12V500 nM24Significant

Table 2: In Vivo Degradation of FKBP12F36V-Nluc in Mice

Administration RoutedTAGV-1 DoseTime Post-Administration% Reduction in Bioluminescent SignalReference
Intraperitoneal (i.p.)35 mg/kg (daily for 3 days)4 hours after first doseSignificant
Intraperitoneal (i.p.)35 mg/kg (daily for 3 days)28 hours after final doseDegradation still evident

Experimental Protocols

A typical experimental workflow for a cell culture-based dTAGV-1 experiment involves cell line generation, compound treatment, and downstream analysis.

dTAGV_1_Experimental_Workflow cluster_setup Experimental Setup cluster_treatment Compound Treatment cluster_analysis Downstream Analysis Cell_Line Generate stable cell line expressing FKBP12F36V-tagged protein of interest Cell_Culture Culture cells to desired confluency (e.g., 50%) Cell_Line->Cell_Culture Prepare_Stocks Prepare stock solutions of dTAGV-1 and this compound in DMSO Cell_Culture->Prepare_Stocks Treatment Treat cells with dTAGV-1, This compound, or DMSO vehicle control at desired concentrations and time points Prepare_Stocks->Treatment Harvest Harvest cells Treatment->Harvest Lysis Lyse cells and prepare protein lysates Harvest->Lysis Western_Blot Western Blotting Lysis->Western_Blot Viability_Assay Cell Viability Assay Lysis->Viability_Assay Other_Assays Other functional assays (e.g., qPCR, Luciferase) Lysis->Other_Assays

References

Application Notes and Protocols for In Vivo Use of dTAGV-1 and dTAGV-1-NEG

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the in vivo use of dTAGV-1, a second-generation, in vivo-compatible degrader molecule, and its corresponding negative control, dTAGV-1-NEG. The dTAG system allows for rapid and specific degradation of FKBP12F36V-tagged proteins, offering a powerful tool for target validation and functional genomics in animal models.

Introduction

The degradation tag (dTAG) system is a chemical biology platform for targeted protein degradation.[1][2] It utilizes heterobifunctional molecules to induce proximity between a protein of interest (POI) tagged with a mutant FKBP12F36V domain and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent proteasomal degradation of the POI. dTAGV-1 is a potent and selective VHL-recruiting dTAG molecule with improved pharmacokinetic and pharmacodynamic properties, making it suitable for in vivo applications.[1][3] this compound serves as a crucial negative control; it is a diastereomer of dTAGV-1 that cannot bind to VHL, thus preventing the degradation of the target protein.[3] This allows researchers to confirm that the observed phenotypes are a direct result of the degradation of the FKBP12F36V-tagged protein.

Mechanism of Action

The dTAGV-1 molecule is composed of three key components: a ligand that selectively binds to the mutant FKBP12F36V tag on the protein of interest, a ligand that recruits the von Hippel-Lindau (VHL) E3 ubiquitin ligase complex, and a linker that connects these two ligands. Upon administration, dTAGV-1 forms a ternary complex between the FKBP12F36V-tagged protein and the VHL E3 ligase complex. This proximity induces the ubiquitination of the target protein, marking it for degradation by the 26S proteasome. In contrast, this compound, which lacks the ability to recruit VHL, does not induce degradation, thereby serving as an essential experimental control.

DTAG_Mechanism cluster_0 dTAGV-1 Mediated Degradation cluster_1 This compound Control POI Protein of Interest (POI) FKBP12F36V FKBP12(F36V) Tag POI->FKBP12F36V Fused to Proteasome Proteasome POI->Proteasome Targeted for degradation dTAGV1 dTAGV-1 FKBP12F36V->dTAGV1 Binds Ub Ubiquitin dTAGV1->Ub Recruits VHL to ubiquitinate POI VHL VHL E3 Ligase VHL->dTAGV1 Binds Ub->POI Tags POI Degraded_POI Degraded Peptides Proteasome->Degraded_POI Degrades POI POI_neg Protein remains stable FKBP12F36V_neg FKBP12(F36V) Tag POI_neg->FKBP12F36V_neg Fused to dTAGV1_neg This compound FKBP12F36V_neg->dTAGV1_neg Binds VHL_neg VHL E3 Ligase dTAGV1_neg->VHL_neg Does not bind

Figure 1: Mechanism of dTAGV-1 and the role of this compound.

Quantitative Data Summary

The following tables summarize key quantitative data for dTAGV-1 from in vivo studies.

Table 1: Pharmacokinetic Parameters of dTAGV-1 in Mice

Parameter2 mg/kg (i.v.)2 mg/kg (i.p.)10 mg/kg (i.p.)
Half-life (T1/2) 3.02 h3.64 h4.43 h
Cmax 7780 ng/mL595 ng/mL2123 ng/mL
AUCinf 3329 hng/mL3136 hng/mL18517 h*ng/mL
Data sourced from studies in 8-week-old immunocompromised female mice.

Table 2: In Vivo Degradation Efficacy of dTAGV-1

Target ProteinAnimal ModelDose and AdministrationTime to Onset of DegradationDuration of Degradation
Luciferase-FKBP12F36V Immunocompromised female mice with MV4;11 luc-FKBP12F36V cells35 mg/kg, i.p., once daily for 3-4 days4 hours after first administrationEvident 28 hours after final administration
FKBP12F36V-KRASG12V Mice with PATU-8902 FKBP12F36V-KRASG12V xenograftsNot specifiedRapid degradation observedNot specified
NelfbdTAG Pregnant female mice (for embryonic studies)35 mg/kg, i.p., single dose4 hours post-injectionNot specified
Data compiled from multiple in vivo studies.

Experimental Protocols

Protocol 1: General In Vivo Administration of dTAGV-1 and this compound

This protocol provides a general guideline for the preparation and administration of dTAGV-1 and this compound in mice.

Materials:

  • dTAGV-1 or dTAGV-1 hydrochloride (suitable for in vivo use)

  • This compound

  • Vehicle (e.g., 5% NMP, 10% Solutol HS 15, 85% sterile water; or other suitable vehicle)

  • Sterile syringes and needles

  • Animal model expressing the FKBP12F36V-tagged protein of interest

Procedure:

  • Preparation of Dosing Solution:

    • It is recommended to prepare fresh dosing solutions on the day of use.

    • If using a powder form, calculate the required amount of dTAGV-1 or this compound based on the desired dose (e.g., 10-35 mg/kg) and the average weight of the animals.

    • Dissolve the compound in a small amount of a suitable solvent like DMSO first, and then add the final vehicle components. For example, a common vehicle for intraperitoneal injection is a formulation of PEG300 and Tween-80 in saline.

    • Ensure the final solution is clear. Sonication or gentle warming may aid in dissolution.

    • For the control group, prepare the vehicle solution without the dTAG molecule.

  • Administration:

    • The most common route of administration is intraperitoneal (i.p.) injection.

    • Administer the prepared dTAGV-1, this compound, or vehicle solution to the respective groups of animals.

    • The dosing volume should be calculated based on the animal's weight.

  • Monitoring and Sample Collection:

    • Monitor the animals for any adverse effects.

    • Collect tissues or blood samples at predetermined time points post-administration to assess protein degradation and downstream effects. The timing will depend on the experimental goals and the known kinetics of the target protein.

Protocol 2: In Vivo Bioluminescence Imaging to Monitor Protein Degradation

This protocol is for non-invasively monitoring the degradation of a luciferase-FKBP12F36V fusion protein.

Materials:

  • Mice bearing cells expressing a luciferase-FKBP12F36V fusion protein (e.g., MV4;11 luc-FKBP12F36V cells)

  • dTAGV-1 and vehicle solutions

  • D-luciferin

  • In vivo imaging system (IVIS)

Procedure:

  • Baseline Imaging:

    • On day 0, administer D-luciferin to the mice and perform bioluminescence imaging to establish a baseline signal for each animal.

  • Treatment and Imaging:

    • On subsequent days (e.g., days 1-3), administer dTAGV-1 or vehicle.

    • At a set time after each administration (e.g., 4 hours), administer D-luciferin and perform imaging to monitor the bioluminescent signal. A significant reduction in signal in the dTAGV-1 treated group compared to the vehicle group indicates target degradation.

  • Duration of Effect:

    • To assess the duration of degradation, imaging can be performed at later time points after the final dose (e.g., 28 hours).

experimental_workflow cluster_setup Experimental Setup cluster_treatment Treatment Groups cluster_analysis Analysis A Animal Model with FKBP12(F36V)-tagged POI C Group 1: Vehicle Control D Group 2: This compound E Group 3: dTAGV-1 B Prepare dTAGV-1 and This compound solutions B->C B->D B->E F Monitor Phenotype C->F D->F E->F G Collect Tissues/Blood F->G H Assess Protein Levels (Western Blot, IHC, etc.) G->H I Downstream Analysis (e.g., RNA-seq, Phospho-proteomics) H->I

Figure 2: General experimental workflow for in vivo studies.

Signaling Pathway Example: KRAS

dTAGV-1 has been used to study the effects of degrading oncogenic KRASG12V. The degradation of FKBP12F36V-KRASG12V leads to a collapse in downstream signaling pathways, such as the MAPK/ERK pathway.

KRAS_Pathway cluster_pathway KRAS Signaling Pathway KRAS FKBP12(F36V)-KRAS(G12V) RAF RAF KRAS->RAF Degradation Degradation KRAS->Degradation MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation dTAGV1 dTAGV-1 dTAGV1->KRAS Induces degradation of

Figure 3: dTAGV-1 mediated degradation of KRAS and its effect on downstream signaling.

Conclusion

The dTAGV-1 system, with the essential this compound control, provides a robust and versatile platform for the acute and specific degradation of target proteins in vivo. This enables researchers to perform rigorous target validation and to dissect the dynamic roles of proteins in complex biological processes within a whole-animal context. Careful experimental design, including appropriate controls and optimized protocols, is crucial for obtaining reliable and interpretable results.

References

Application Notes and Protocols: Determining the Optimal dTAGV-1-NEG Concentration for Western Blot Control

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing dTAGV-1-NEG as a negative control in Western blot experiments. Adherence to these protocols will ensure robust and reliable data for targeted protein degradation studies involving the dTAG system.

Introduction

The dTAG (degradation tag) technology is a powerful tool for inducing the selective degradation of a protein of interest (POI). This is achieved by fusing the POI with a mutant FKBP12F36V tag. The addition of a dTAG molecule, such as dTAGV-1, promotes the formation of a ternary complex between the FKBP12F36V-tagged protein and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent proteasomal degradation of the fusion protein.

This compound is the inactive diastereomer of dTAGV-1.[1][2] Due to its stereochemistry, this compound is unable to bind to the von Hippel-Lindau (VHL) E3 ubiquitin ligase.[3][4] Consequently, it does not induce the degradation of FKBP12F36V-tagged proteins.[3] This makes this compound an essential negative control to demonstrate that the observed protein degradation is a specific effect of dTAGV-1 and not due to off-target or non-specific effects of the compound treatment.

Recommended Concentrations for Western Blot Control

The optimal concentration of this compound for a Western blot control should ideally match the concentration of the active dTAGV-1 compound being used in the experiment. Based on published studies and manufacturer recommendations, the following concentrations have been effectively used.

Cell LineTarget ProteinThis compound ConcentrationIncubation TimeOutcome
293FT FKBP12F36V-NlucFKBP12F36V-Nluciferase1 - 10 µM24 hoursNo degradation of FKBP12F36V-Nluc observed.
PATU-8902 FKBP12F36V-KRASG12VFKBP12F36V-KRASG12V500 nM24 hoursDid not induce the degradation of KRASG12V protein.
EWS502 FKBP12F36V-EWS/FLIFKBP12F36V-EWS/FLI1 µM24 hoursNo degradation of the fusion protein was observed.

General Recommendation: A starting concentration of 500 nM to 1 µM this compound is recommended for most cell lines and target proteins. It is advisable to perform a dose-response experiment to determine the optimal concentration for your specific system, ensuring it matches the effective concentration of dTAGV-1.

Experimental Protocols

This section details the key experimental protocols for a typical Western blot experiment using this compound as a negative control.

Cell Culture and Treatment
  • Cell Seeding: Plate cells at a density that will ensure they are in the logarithmic growth phase and do not exceed 80-90% confluency at the time of harvest.

  • Compound Preparation: Prepare stock solutions of dTAGV-1 and this compound in DMSO. A common stock concentration is 10 mM. Store aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.

  • Treatment: On the day of the experiment, dilute the stock solutions to the desired final concentration in pre-warmed cell culture medium.

    • Experimental Group: Treat cells with the desired concentration of dTAGV-1.

    • Negative Control Group: Treat cells with the same concentration of this compound.

    • Vehicle Control Group: Treat cells with the same volume of DMSO as the experimental and negative control groups.

  • Incubation: Incubate the cells for the desired time period (e.g., 1 to 24 hours).

Protein Extraction
  • Cell Lysis: After incubation, wash the cells once with ice-cold phosphate-buffered saline (PBS).

  • Aspirate the PBS and add ice-cold RIPA lysis buffer (or a similar appropriate lysis buffer) supplemented with protease and phosphatase inhibitors.

  • Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

  • Incubate the lysate on ice for 30 minutes with occasional vortexing.

  • Centrifugation: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet the cell debris.

  • Supernatant Collection: Carefully transfer the supernatant containing the soluble protein to a new pre-chilled tube.

Protein Quantification
  • Bradford or BCA Assay: Determine the protein concentration of each lysate using a standard protein assay, such as the Bradford or BCA assay, according to the manufacturer's instructions.

  • Normalization: Based on the protein concentrations, normalize the volume of each lysate to ensure equal loading of protein for each sample in the subsequent steps.

Western Blotting
  • Sample Preparation: Mix the normalized protein lysates with Laemmli sample buffer and heat at 95-100°C for 5 minutes.

  • Gel Electrophoresis: Load equal amounts of protein per lane onto a polyacrylamide gel (e.g., SDS-PAGE). Run the gel according to the manufacturer's recommendations until the dye front reaches the bottom.

  • Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the protein of interest (or the FKBP12F36V tag) overnight at 4°C with gentle agitation. Dilute the antibody according to the manufacturer's datasheet.

  • Washing: Wash the membrane three times with TBST for 10 minutes each.

  • Secondary Antibody Incubation: Incubate the membrane with an appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Washing: Repeat the washing step as described above.

  • Detection: Add an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.

  • Loading Control: To ensure equal protein loading, probe the membrane with an antibody against a housekeeping protein (e.g., GAPDH, β-actin, or tubulin).

Visualizations

dTAG_Mechanism cluster_dTAGV1 dTAGV-1 (Active Degrader) cluster_dTAGV1_NEG This compound (Negative Control) dTAGV1 dTAGV-1 Ternary Ternary Complex dTAGV1->Ternary FKBP12V FKBP12F36V-POI FKBP12V->Ternary VHL VHL E3 Ligase VHL->Ternary Ub Ubiquitination Ternary->Ub recruits Proteasome Proteasomal Degradation Ub->Proteasome dTAGV1_NEG This compound NoComplex No Ternary Complex Formation dTAGV1_NEG->NoComplex FKBP12V_neg FKBP12F36V-POI FKBP12V_neg->NoComplex VHL_neg VHL E3 Ligase VHL_neg->NoComplex No Binding Western_Blot_Workflow start Seed Cells treatment Treat Cells: - Vehicle (DMSO) - dTAGV-1 - this compound start->treatment lysis Cell Lysis & Protein Extraction treatment->lysis quant Protein Quantification lysis->quant sds SDS-PAGE quant->sds transfer Membrane Transfer sds->transfer blocking Blocking transfer->blocking primary_ab Primary Antibody Incubation blocking->primary_ab secondary_ab Secondary Antibody Incubation primary_ab->secondary_ab detection Chemiluminescent Detection secondary_ab->detection analysis Data Analysis detection->analysis

References

Preparing a dTAGV-1-NEG Stock Solution in DMSO: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and a comprehensive protocol for the preparation of a dTAGV-1-NEG stock solution in Dimethyl Sulfoxide (DMSO). This compound serves as a crucial negative control for experiments involving the dTAGV-1 degrader, which targets FKBP12F36V fusion proteins for degradation.

Introduction

The degradation tag (dTAG) system is a powerful chemical biology tool for inducing rapid and selective degradation of target proteins. The system utilizes heterobifunctional molecules, such as dTAGV-1, to recruit a specific E3 ubiquitin ligase to a protein of interest that has been fused with a mutant FKBP12F36V tag. This targeted recruitment leads to ubiquitination and subsequent proteasomal degradation of the fusion protein.

This compound is an inactive diastereomer of dTAGV-1.[1] Due to its stereochemistry, it is unable to bind to the von Hippel-Lindau (VHL) E3 ligase.[1] Consequently, it cannot form the ternary complex required for protein degradation, making it an ideal negative control to distinguish specific degradation effects from off-target or compound-related effects in cell-based assays and in vivo studies.

Physicochemical Properties and Solubility

Proper preparation of a this compound stock solution is critical for obtaining reliable and reproducible experimental results. The following table summarizes the key physicochemical properties of this compound.

PropertyValueReference
Molecular Weight1247.54 g/mol [2]
FormulaC68H90N6O14S[2]
AppearanceSolid
Purity≥98%[2]
Solubility in DMSOSoluble to 100 mM

Experimental Protocol: Preparation of a 10 mM this compound Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO. It is crucial to use high-quality, anhydrous DMSO, as its hygroscopic nature can impact the solubility of the compound.

Materials:

  • This compound solid powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes

  • Calibrated pipettes and sterile tips

Procedure:

  • Equilibration: Allow the vial containing the this compound powder to equilibrate to room temperature for at least 1 hour before opening to prevent condensation.

  • Weighing: Accurately weigh the desired amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, you would need 12.48 mg of this compound (Molecular Weight: 1247.54 g/mol ).

  • Dissolution: Add the appropriate volume of anhydrous DMSO to the powder. To aid dissolution, gentle vortexing or sonication can be applied. If precipitation occurs, warming the solution to 37°C may help.

  • Verification: Ensure the solution is clear and free of any visible particulates.

  • Aliquoting: To avoid repeated freeze-thaw cycles, which can lead to product degradation, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.

  • Storage: Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months). For in vivo applications, it is often recommended to prepare fresh solutions on the day of use.

Stock Solution Preparation Table (for this compound, MW = 1247.54 g/mol ):

Target ConcentrationVolume for 1 mgVolume for 5 mg
1 mM0.8016 mL4.0079 mL
5 mM0.1603 mL0.8016 mL
10 mM0.0802 mL0.4008 mL

Application Notes

  • Negative Control Usage: In cellular assays, this compound should be used at the same concentration as dTAGV-1 to provide a direct comparison and confirm that the observed degradation is due to the specific action of the active compound.

  • Solvent Effects: As DMSO can have effects on cells, it is essential to include a vehicle control (DMSO alone) in all experiments. The final concentration of DMSO in the cell culture medium should be kept low (typically ≤ 0.1%) to minimize toxicity.

  • In Vivo Studies: For animal experiments, the DMSO concentration in the final formulation should be carefully controlled. For normal mice, it is recommended to keep the DMSO concentration below 10%.

Diagrams

dTAG_System_Mechanism cluster_dtagv1 dTAGV-1 (Active) cluster_dtagv1_neg This compound (Inactive Control) dTAGV1 dTAGV-1 Ternary Ternary Complex dTAGV1->Ternary VHL VHL E3 Ligase VHL->Ternary FKBP12 FKBP12F36V-Target Protein FKBP12->Ternary Ub Ubiquitination Ternary->Ub Degradation Proteasomal Degradation Ub->Degradation dTAGV1_NEG This compound NoBinding No Binding dTAGV1_NEG->NoBinding VHL_NEG VHL E3 Ligase VHL_NEG->NoBinding FKBP12_NEG FKBP12F36V-Target Protein

Caption: Mechanism of action for dTAGV-1 versus the inactive this compound control.

Stock_Solution_Workflow start Start: this compound Powder equilibrate Equilibrate to Room Temperature start->equilibrate weigh Weigh Powder equilibrate->weigh dissolve Dissolve in Anhydrous DMSO weigh->dissolve vortex Vortex / Sonicate dissolve->vortex aliquot Aliquot into Single-Use Tubes vortex->aliquot store Store at -20°C or -80°C aliquot->store end Ready for Use store->end

Caption: Workflow for preparing this compound stock solution.

References

Application Notes and Protocols for dTAGV-1 in CRISPR-Edited Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The dTAGV-1 system is a powerful chemical biology tool for inducing rapid and specific degradation of target proteins in CRISPR-edited cell lines. This technology offers temporal control over protein levels, surmounting some limitations of traditional genetic knockout or RNA interference methods. dTAGV-1 is a heterobifunctional small molecule, a PROteolysis TArgeting Chimera (PROTAC), that selectively recruits the von Hippel-Lindau (VHL) E3 ubiquitin ligase to a protein of interest (POI) that has been endogenously tagged with the mutant FKBP12F36V protein.[1] This induced proximity leads to the ubiquitination and subsequent proteasomal degradation of the fusion protein.

These application notes provide a comprehensive overview of the use of dTAGV-1, including its mechanism of action, protocols for generating tagged cell lines, and methods for validating protein degradation and assessing its functional consequences.

Mechanism of Action

The dTAGV-1 molecule is composed of three key components: a ligand that binds to the mutant FKBP12F36V tag, a linker, and a ligand that recruits the VHL E3 ubiquitin ligase.[2] The F36V mutation in FKBP12 creates a "bump" that is specifically recognized by a "compensated" hydrophobic moiety on the dTAGV-1 ligand, ensuring high selectivity for the tagged protein over the wild-type FKBP12.

The binding of dTAGV-1 to both the FKBP12F36V-tagged protein and VHL brings the target protein into close proximity with the E3 ligase machinery. This proximity facilitates the transfer of ubiquitin molecules to the target protein, marking it for degradation by the 26S proteasome. A non-functional version, dTAGV-1-NEG, which cannot bind to VHL, serves as a negative control in experiments.

cluster_0 dTAGV-1 Mediated Protein Degradation POI Protein of Interest (POI) FKBP12 FKBP12(F36V) Tag POI->FKBP12 Fused via CRISPR Knock-in Proteasome 26S Proteasome POI->Proteasome Targeted for Degradation dTAGV1 dTAGV-1 FKBP12->dTAGV1 Binds VHL VHL E3 Ligase VHL->dTAGV1 Binds Ub Ubiquitin VHL->Ub Recruits Ub->POI Ubiquitination Degradation Degraded Peptides Proteasome->Degradation Results in

Caption: Mechanism of dTAGV-1-mediated protein degradation.

Data Presentation

Protein Degradation Efficiency

dTAGV-1 induces potent and rapid degradation of FKBP12F36V-tagged proteins. The efficiency of degradation can be assessed by various methods, including Western blotting and mass spectrometry.

Target ProteinCell LinedTAGV-1 Conc.TimeDegradation (%)Measurement Method
FKBP12F36V-KRASG12VLUAD murine cells0.5 µM24 h>90%Western Blot Quantification
FKBP12F36V-EWS/FLIEWS5021 µM6 hSignificantMass Spectrometry
LACZ-FKBP12F36VPATU-8902500 nM4 h>50%Mass Spectrometry
FKBP12F36V-Nluc293FT0.1 nM - 10 µM24 hPotentLuciferase Assay
Transcription FactorMyeloid progenitors1 µM1 hCompleteNot Specified
Cellular Viability

Degradation of essential proteins or oncoproteins by dTAGV-1 can lead to a significant reduction in cell viability and proliferation.

Target ProteinCell LineAssay DurationEffect
FKBP12F36V-KRASG12VPATU-8902120 hDiminished cell proliferation
FKBP12F36V-EWS/FLIEWS502> 72 hPotent antiproliferative effects
FKBP12F36V-EWS/FLIEwing sarcoma cellsNot SpecifiedInhibits cell proliferation

Experimental Protocols

Generation of FKBP12F36V Knock-in Cell Lines using CRISPR/Cas9

This protocol outlines the steps for endogenously tagging a protein of interest with the FKBP12F36V tag using CRISPR/Cas9-mediated homology-directed repair (HDR).

sgRNA_design 1. sgRNA Design (Target near start/stop codon) transfection 3. Co-transfection (Cas9, sgRNA, Donor Template) sgRNA_design->transfection donor_design 2. Donor Template Design (FKBP12F36V sequence + Homology Arms) donor_design->transfection selection 4. Selection/Enrichment (e.g., antibiotic resistance) transfection->selection single_cell_cloning 5. Single-Cell Cloning selection->single_cell_cloning validation 6. Clone Validation (PCR, Sequencing, Western Blot) single_cell_cloning->validation

Caption: Workflow for generating FKBP12(F36V)-tagged cell lines.

Materials:

  • Cas9 nuclease

  • Synthetic single guide RNA (sgRNA)

  • Donor DNA template (plasmid or single-stranded DNA) containing the FKBP12F36V sequence flanked by homology arms

  • Transfection reagent suitable for the cell line

  • Cell culture reagents

  • Antibiotic for selection (if applicable)

Protocol:

  • sgRNA Design: Design and synthesize an sgRNA that targets the genomic locus of the POI, typically near the start or stop codon for N- or C-terminal tagging, respectively. The cut site should be as close as possible to the desired insertion site.

  • Donor Template Design: Construct a donor DNA template containing the FKBP12F36V coding sequence. This sequence should be flanked by 5' and 3' homology arms (typically 80-100 bp) that match the genomic sequences upstream and downstream of the CRISPR/Cas9 cut site. A selectable marker (e.g., puromycin resistance gene) can be included for easier selection of edited cells.

  • Transfection: Co-transfect the target cells with the Cas9 nuclease, the designed sgRNA, and the donor DNA template using a suitable transfection method (e.g., lipid-based transfection, electroporation).

  • Selection and Clonal Isolation:

    • If a selection marker is used, apply the appropriate antibiotic to select for cells that have incorporated the donor template.

    • Perform single-cell cloning by limiting dilution or fluorescence-activated cell sorting (FACS) to isolate individual clones.

  • Validation:

    • Genomic DNA PCR and Sequencing: Screen individual clones by PCR using primers flanking the insertion site to confirm the correct integration of the FKBP12F36V tag. Sequence the PCR product to verify the in-frame insertion.

    • Western Blot: Confirm the expression of the correctly sized fusion protein using an antibody against the POI or the FKBP12 tag.

dTAGV-1 Treatment and Protein Degradation Analysis

Materials:

  • FKBP12F36V-tagged cell line

  • dTAGV-1 and this compound (negative control)

  • DMSO (vehicle control)

  • Cell lysis buffer

  • Reagents for Western blotting or mass spectrometry

Protocol:

  • Cell Seeding: Plate the FKBP12F36V-tagged cells at an appropriate density and allow them to adhere overnight.

  • dTAGV-1 Treatment:

    • Prepare a stock solution of dTAGV-1 and this compound in DMSO.

    • Treat the cells with the desired concentration of dTAGV-1 (typically in the range of 1-500 nM). Include vehicle (DMSO) and this compound controls.

    • Incubate the cells for the desired time points (e.g., 1, 2, 4, 8, 24 hours) to assess the kinetics of degradation.

  • Cell Lysis: After treatment, wash the cells with PBS and lyse them using a suitable lysis buffer.

  • Protein Quantification and Analysis:

    • Determine the protein concentration of the lysates.

    • Analyze the protein levels of the FKBP12F36V-tagged protein by Western blotting using an appropriate antibody.

    • For a global view of protein changes, perform quantitative proteomics analysis (e.g., TMT-based mass spectrometry).

Cell Viability and Proliferation Assay

Materials:

  • FKBP12F36V-tagged cell line

  • dTAGV-1 and this compound

  • Cell viability reagent (e.g., CellTiter-Glo®)

  • 96-well plates

Protocol:

  • Cell Seeding: Seed the cells in a 96-well plate at a low density.

  • Treatment: Treat the cells with a range of dTAGV-1 concentrations. Include vehicle and this compound controls.

  • Incubation: Incubate the plates for a desired period (e.g., 72-120 hours).

  • Viability Measurement: Add the cell viability reagent to each well according to the manufacturer's instructions and measure the signal (e.g., luminescence) using a plate reader.

  • Data Analysis: Normalize the data to the vehicle-treated control and plot the results to determine the IC50 value.

Signaling Pathway Analysis

Downstream Effects of KRASG12V Degradation

Degradation of the oncoprotein KRASG12V using the dTAGV-1 system leads to the rapid inhibition of its downstream signaling pathways, primarily the MAPK/ERK and PI3K/AKT pathways. This results in reduced cell proliferation and survival in KRAS-driven cancer cells.

cluster_1 KRASG12V Signaling and Inhibition by dTAGV-1 KRAS FKBP12(F36V)-KRASG12V Degradation Degradation KRAS->Degradation RAF RAF KRAS->RAF PI3K PI3K KRAS->PI3K dTAGV1 dTAGV-1 dTAGV1->KRAS Induces Degradation->RAF Inhibits Degradation->PI3K Inhibits MEK p-MEK RAF->MEK ERK p-ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation

Caption: Downstream signaling of KRASG12V and its inhibition.

Downstream Effects of EWS/FLI Degradation

The EWS/FLI fusion oncoprotein is a driver of Ewing sarcoma. Its degradation via dTAGV-1 leads to the downregulation of its target genes, such as NKX2-2, and potent anti-proliferative effects.

cluster_2 EWS/FLI Signaling and Inhibition by dTAGV-1 EWSFLI FKBP12(F36V)-EWS/FLI Degradation Degradation EWSFLI->Degradation NKX22 NKX2-2 Gene EWSFLI->NKX22 Activates Transcription Other_Targets Other EWS/FLI Target Genes EWSFLI->Other_Targets Activates Transcription dTAGV1 dTAGV-1 dTAGV1->EWSFLI Induces Degradation->NKX22 Inhibits Degradation->Other_Targets Inhibits Proliferation Tumor Cell Proliferation NKX22->Proliferation Other_Targets->Proliferation

Caption: Downstream signaling of EWS/FLI and its inhibition.

Conclusion

The dTAGV-1 system provides a robust and versatile platform for the targeted degradation of proteins in CRISPR-edited cell lines. This approach allows for the acute and reversible control of protein levels, enabling researchers to dissect the dynamic functions of proteins in various biological processes and to validate novel drug targets. The protocols and data presented here serve as a guide for the successful implementation of this technology in a research or drug development setting.

References

Application Notes and Protocols for Targeted Protein Degradation using dTAGV-1 and dTAGV-1-NEG

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The dTAG (degradation tag) system is a powerful chemical biology tool for inducing rapid and specific degradation of a target protein of interest (POI). This technology utilizes a heterobifunctional small molecule, a "degrader," to hijack the cell's natural protein disposal machinery—the ubiquitin-proteasome system—and direct it towards a specific protein. This is achieved by genetically fusing the POI with a mutant FKBP12 protein (FKBP12F36V). The dTAG molecule then acts as a bridge, bringing the FKBP12F36V-tagged protein into proximity with an E3 ubiquitin ligase, leading to ubiquitination and subsequent degradation of the POI by the proteasome.

This document provides detailed application notes and protocols for the use of dTAGV-1, a potent degrader that recruits the von Hippel-Lindau (VHL) E3 ubiquitin ligase, and its inactive diastereomer control, dTAGV-1-NEG.

Mechanism of Action

dTAGV-1 is a heterobifunctional molecule composed of a ligand that selectively binds to the FKBP12F36V tag and a ligand that recruits the VHL E3 ubiquitin ligase complex.[1][2] Upon introduction to cells expressing an FKBP12F36V-tagged protein, dTAGV-1 facilitates the formation of a ternary complex between the fusion protein and the VHL E3 ligase. This proximity induces the poly-ubiquitination of the target protein, marking it for degradation by the 26S proteasome.[1][2]

This compound serves as a crucial negative control. It is a diastereomer of dTAGV-1 that can still bind to the FKBP12F36V tag but is unable to recruit the VHL E3 ligase.[2] This property allows researchers to distinguish between the specific effects of VHL-mediated degradation and any potential off-target effects of the chemical scaffold or target engagement alone.

dTAGV_Mechanism dTAGV-1 Mechanism of Action cluster_0 Cellular Environment cluster_1 Inactive Control POI Protein of Interest (POI) FKBP12F36V FKBP12(F36V) Tag POI->FKBP12F36V Fused to Proteasome 26S Proteasome POI->Proteasome Targeted for Degradation dTAGV1 dTAGV-1 dTAGV1->FKBP12F36V Binds VHL VHL E3 Ligase dTAGV1->VHL Recruits VHL->POI Poly-ubiquitinates Ub Ubiquitin dTAGV1_NEG This compound VHL_inactive VHL E3 Ligase dTAGV1_NEG->VHL_inactive Does not bind FKBP12F36V_inactive FKBP12(F36V) Tag dTAGV1_NEG->FKBP12F36V_inactive Binds

dTAGV-1 mechanism of action.

Data Presentation

The efficacy of dTAGV-1 is typically characterized by its DC50 (the concentration at which 50% of the target protein is degraded) and Dmax (the maximum percentage of protein degradation achieved). These values can vary depending on the target protein, cell line, and experimental conditions.

Target ProteinCell LinedTAGV-1 DC50 (nM)dTAGV-1 Dmax (%)Treatment Time (h)Reference
FKBP12F36V-Nluc293FTPotent degradation observed>9024
LACZ-FKBP12F36VPATU-8902Not explicitly stated, but 500 nM showed significant degradation>90 (based on proteomics)4
FKBP12F36V-KRASG12VPATU-8902Not explicitly stated, but rapid degradation observed>90 (based on Western blot)1-24
FKBP12F36V-EWS/FLIEWS502Not explicitly stated, but degradation evident>90 (based on Western blot)1
FKBP12F36V-GFPEWS502Not explicitly stated, but effective degradation observed>90 (based on Western blot)24

Note: Specific DC50 and Dmax values are often not explicitly reported in the initial characterization papers. The table reflects the potent degradation observed at given concentrations and timepoints.

Experimental Protocols

A typical experimental workflow for using dTAGV-1 and this compound involves several key steps, from cell culture and treatment to downstream analysis to confirm protein degradation and assess its functional consequences.

Experimental_Workflow Experimental Workflow cluster_setup Experiment Setup cluster_treatment Treatment cluster_analysis Downstream Analysis Cell_Culture 1. Cell Culture (Expressing FKBP12F36V-POI) Plating 2. Cell Plating Cell_Culture->Plating dTAG_Treatment 3. Treatment - dTAGV-1 (dose-response) - this compound (control) - DMSO (vehicle) Plating->dTAG_Treatment Harvest 4. Cell Harvest / Lysis dTAG_Treatment->Harvest Western_Blot 5a. Western Blot (Confirm Degradation) Harvest->Western_Blot Viability_Assay 5b. Cell Viability Assay (Assess Phenotype) Harvest->Viability_Assay Proteomics 5c. Proteomics (Global Protein Changes) Harvest->Proteomics

A typical experimental workflow.
Protocol 1: Cell Culture and Treatment

This protocol describes the general procedure for culturing cells expressing the FKBP12F36V-tagged protein of interest and treating them with dTAGV-1 and this compound.

Materials:

  • Cells stably expressing the FKBP12F36V-POI fusion protein

  • Complete cell culture medium

  • dTAGV-1 (stock solution in DMSO)

  • This compound (stock solution in DMSO)

  • DMSO (vehicle control)

  • Multi-well plates (e.g., 6-well for Western blotting, 96-well for viability assays)

Procedure:

  • Cell Seeding:

    • The day before treatment, seed the cells in multi-well plates at a density that will ensure they are in the exponential growth phase and approximately 70-80% confluent at the time of harvest.

    • The seeding density will need to be optimized for each cell line.

  • Preparation of dTAG Compounds:

    • Thaw the dTAGV-1 and this compound stock solutions.

    • Prepare serial dilutions of dTAGV-1 in complete cell culture medium to achieve the desired final concentrations for a dose-response experiment (e.g., 1 nM to 10 µM).

    • Prepare a working solution of this compound at a concentration corresponding to the highest or most effective dose of dTAGV-1 used.

    • Prepare a vehicle control solution containing the same final concentration of DMSO as the highest concentration dTAG treatment.

  • Cell Treatment:

    • Carefully remove the existing media from the cells.

    • Add the media containing the appropriate concentrations of dTAGV-1, this compound, or DMSO to the respective wells.

    • Incubate the cells for the desired period (e.g., 1, 4, 8, or 24 hours). The optimal treatment time should be determined empirically for each target protein.

Protocol 2: Western Blotting for Protein Degradation

This protocol details the steps for assessing the degradation of the FKBP12F36V-tagged protein by Western blotting.

Materials:

  • Treated cells from Protocol 1

  • Phosphate-buffered saline (PBS), ice-cold

  • RIPA lysis buffer (or other suitable lysis buffer) supplemented with protease and phosphatase inhibitors

  • BCA protein assay kit

  • Laemmli sample buffer (4x or 2x)

  • SDS-PAGE gels

  • Running buffer

  • Transfer buffer

  • PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody against the protein of interest or the FKBP12 tag

  • Primary antibody against a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Cell Lysis:

    • After treatment, place the multi-well plate on ice and wash the cells once with ice-cold PBS.

    • Aspirate the PBS and add an appropriate volume of ice-cold lysis buffer to each well.

    • Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

    • Incubate on ice for 30 minutes with occasional vortexing.

    • Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

    • Transfer the supernatant (protein lysate) to a new tube.

  • Protein Quantification and Sample Preparation:

    • Determine the protein concentration of each lysate using a BCA assay.

    • Normalize the protein concentrations for all samples.

    • Mix a specific amount of protein (e.g., 20-30 µg) with Laemmli sample buffer and boil at 95-100°C for 5-10 minutes.

  • SDS-PAGE and Protein Transfer:

    • Load the prepared samples onto an SDS-PAGE gel and run the electrophoresis until adequate separation is achieved.

    • Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C.

    • Wash the membrane three times with TBST for 5-10 minutes each.

    • Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.

    • Wash the membrane three times with TBST for 5-10 minutes each.

  • Detection:

    • Incubate the membrane with ECL substrate according to the manufacturer's instructions.

    • Capture the chemiluminescent signal using an imaging system.

    • Analyze the band intensities to quantify protein degradation relative to the loading control and the vehicle-treated sample.

Protocol 3: Cell Viability Assay (e.g., CellTiter-Glo®)

This protocol describes how to assess the functional consequences of target protein degradation on cell viability.

Materials:

  • Treated cells in a 96-well opaque plate from Protocol 1

  • CellTiter-Glo® Luminescent Cell Viability Assay kit (or similar)

  • Luminometer

Procedure:

  • Assay Preparation:

    • Equilibrate the 96-well plate with the treated cells to room temperature for approximately 30 minutes.

    • Prepare the CellTiter-Glo® reagent according to the manufacturer's instructions.

  • Lysis and Luminescence Measurement:

    • Add a volume of CellTiter-Glo® reagent to each well equal to the volume of cell culture medium in the well.

    • Place the plate on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Measure the luminescence using a plate reader.

  • Data Analysis:

    • Subtract the average background luminescence (from wells with medium only) from all experimental readings.

    • Normalize the luminescence values of the treated wells to the vehicle control wells to determine the percentage of cell viability.

Conclusion

dTAGV-1 and its negative control, this compound, are invaluable tools for the targeted degradation of proteins of interest. By following the detailed protocols provided in these application notes, researchers can effectively induce and validate protein degradation and investigate the downstream functional consequences. The ability to rapidly and specifically remove a protein of interest provides a powerful approach for target validation in drug discovery and for dissecting complex biological pathways.

References

Application Notes and Protocols for Validating FKBP12F36V Tag Specificity using dTAGV-1 and dTAGV-1-NEG

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The dTAG (degradation tag) technology offers a powerful strategy for rapid, selective, and reversible degradation of target proteins. This system utilizes a small molecule degrader to induce the proteasomal degradation of a protein of interest that has been endogenously tagged with a mutated FKBP12 protein, specifically the F36V variant (FKBP12F36V). The dTAGV-1 molecule is a highly selective, second-generation degrader that recruits the von Hippel-Lindau (VHL) E3 ubiquitin ligase to the FKBP12F36V-tagged protein, leading to its ubiquitination and subsequent degradation.[1][2][3][4][5] To ensure the observed degradation is specific to the dTAGV-1-mediated mechanism and not due to off-target effects of the compound, a negative control, dTAGV-1-NEG, is utilized. This compound is a diastereomer of dTAGV-1 that is incapable of binding to VHL, and therefore does not induce degradation.

These application notes provide detailed protocols for utilizing dTAGV-1 and this compound to validate the specific degradation of FKBP12F36V-tagged proteins.

Principle of the dTAGV-1 System

The dTAGV-1 system is a chemically induced protein degradation platform. It relies on a heterobifunctional molecule, dTAGV-1, which simultaneously binds to the FKBP12F36V tag on a protein of interest and the VHL E3 ubiquitin ligase. This induced proximity facilitates the transfer of ubiquitin molecules to the target protein, marking it for destruction by the proteasome. The F36V mutation in FKBP12 creates a pocket that allows for selective binding of dTAGV-1, while having minimal affinity for the wild-type FKBP12 protein, thus ensuring high specificity.

Key Components:

  • FKBP12F36V Tag: A 12-kDa protein tag engineered with a single point mutation (F36V) that is fused to the protein of interest through genetic modification (e.g., CRISPR/Cas9 knock-in or lentiviral expression).

  • dTAGV-1: A cell-permeable small molecule that selectively binds to FKBP12F36V and recruits the VHL E3 ligase.

  • This compound: An inactive diastereomer of dTAGV-1 used as a negative control to verify that the observed effects are due to VHL-mediated degradation.

Core Applications

  • Target Validation: Rapidly assess the functional consequences of depleting a specific protein.

  • Specificity Confirmation: Use this compound to confirm that the degradation is a direct result of the intended mechanism.

  • Drug Discovery: Investigate the therapeutic potential of degrading a particular protein target.

  • Functional Genomics: Study the cellular impact of protein removal with high temporal resolution.

Data Presentation

Table 1: In Vitro Degradation of FKBP12F36V-Nluc in 293FT cells

CompoundConcentrationTreatment Duration% Degradation of FKBP12F36V-NlucEffect on FKBP12WT-NlucReference
dTAGV-10.1 nM - 10 µM24 hPotent DegradationNo Effect
This compoundUp to 10 µM24 hNo ActivityNo Activity

Table 2: In Vivo Degradation of FKBP12F36V-Nluc in Mice

CompoundDosageAdministration RouteTime After First Dose% Reduction in Bioluminescent SignalReference
dTAGV-135 mg/kgi.p.4 hSignificant Reduction

Table 3: Proteomics Analysis of PATU-8902 LACZ-FKBP12F36V cells treated with dTAGV-1

TreatmentFold Change of LACZ-FKBP12F36VP-valueFDR q-valueOther Significantly Degraded ProteinsReference
500 nM dTAGV-1< -2.0< 0.001< 0.05None
This compoundNo Significant Change--None

Experimental Protocols

Protocol 1: In Vitro Validation of FKBP12F36V Tag Specificity using Western Blotting

This protocol details the steps to assess the degradation of an FKBP12F36V-tagged protein in cultured cells following treatment with dTAGV-1 and this compound.

Materials:

  • Cells expressing the FKBP12F36V-tagged protein of interest.

  • Control cells (e.g., parental cell line or cells expressing a non-tagged version of the protein).

  • dTAGV-1 and this compound (stock solutions typically prepared in DMSO).

  • Complete cell culture medium.

  • Phosphate-buffered saline (PBS).

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.

  • BCA protein assay kit.

  • SDS-PAGE gels and running buffer.

  • Transfer buffer and nitrocellulose or PVDF membranes.

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

  • Primary antibodies against the protein of interest, the FKBP12 tag, and a loading control (e.g., GAPDH, β-actin).

  • HRP-conjugated secondary antibodies.

  • Enhanced chemiluminescence (ECL) substrate.

  • Imaging system for chemiluminescence detection.

Procedure:

  • Cell Seeding: Plate the cells at an appropriate density in multi-well plates to allow for optimal growth during the experiment.

  • Compound Treatment:

    • Prepare serial dilutions of dTAGV-1 and this compound in complete cell culture medium. A typical concentration range to test is 1 nM to 10 µM.

    • Include a DMSO-only control.

    • Remove the old medium from the cells and add the medium containing the different concentrations of dTAGV-1, this compound, or DMSO.

    • Incubate the cells for the desired time points (e.g., 1, 4, 8, 24 hours).

  • Cell Lysis:

    • Wash the cells once with ice-cold PBS.

    • Add an appropriate volume of ice-cold lysis buffer to each well and incubate on ice for 15-30 minutes.

    • Scrape the cells and transfer the lysate to a microcentrifuge tube.

    • Centrifuge the lysate at high speed (e.g., 14,000 rpm) for 15 minutes at 4°C to pellet cell debris.

    • Transfer the supernatant (protein lysate) to a new tube.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA protein assay according to the manufacturer's instructions.

  • Western Blotting:

    • Normalize the protein lysates to the same concentration with lysis buffer and sample buffer.

    • Boil the samples at 95-100°C for 5-10 minutes.

    • Load equal amounts of protein per lane onto an SDS-PAGE gel and run the gel to separate the proteins by size.

    • Transfer the separated proteins to a nitrocellulose or PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibodies (diluted in blocking buffer) overnight at 4°C with gentle agitation.

    • Wash the membrane three times with TBST for 5-10 minutes each.

    • Incubate the membrane with the appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.

    • Wash the membrane three times with TBST for 5-10 minutes each.

  • Detection:

    • Add ECL substrate to the membrane and image the chemiluminescent signal using an appropriate imaging system.

    • Analyze the band intensities to quantify the level of protein degradation.

Protocol 2: Quantitative Analysis of Protein Degradation using a Luciferase-Based Assay

This protocol is suitable for high-throughput screening and quantitative assessment of degradation kinetics using a reporter system like NanoLuc® Luciferase (Nluc) fused to the FKBP12F36V tag.

Materials:

  • Cells stably expressing FKBP12F36V-Nluc.

  • Cells stably expressing FKBP12WT-Nluc (as a control for selectivity).

  • dTAGV-1 and this compound.

  • White, opaque multi-well plates suitable for luminescence measurements.

  • Luciferase assay reagent (e.g., Nano-Glo® Luciferase Assay System).

  • Luminometer.

Procedure:

  • Cell Seeding: Seed the FKBP12F36V-Nluc and FKBP12WT-Nluc expressing cells into white, opaque multi-well plates.

  • Compound Treatment:

    • Prepare serial dilutions of dTAGV-1 and this compound in cell culture medium.

    • Add the compounds to the respective wells. Include DMSO as a negative control.

    • Incubate for the desired time course.

  • Luminescence Measurement:

    • Allow the plate to equilibrate to room temperature.

    • Add the luciferase assay reagent to each well according to the manufacturer's protocol.

    • Measure the luminescence signal using a luminometer.

  • Data Analysis:

    • Normalize the luminescence signal of treated wells to the DMSO control wells to determine the percentage of remaining protein.

    • Plot the percentage of degradation against the compound concentration to determine the DC50 (concentration for 50% degradation).

Protocol 3: Global Proteomics to Confirm Specificity

This protocol uses quantitative mass spectrometry to confirm that dTAGV-1 selectively degrades the FKBP12F36V-tagged protein without affecting the abundance of other proteins in the proteome.

Materials:

  • Cells expressing the FKBP12F36V-tagged protein.

  • dTAGV-1 and this compound.

  • Lysis buffer for mass spectrometry (e.g., urea-based buffer).

  • Reagents for protein reduction, alkylation, and digestion (e.g., DTT, iodoacetamide, trypsin).

  • Sample clean-up materials (e.g., C18 columns).

  • Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system.

  • Data analysis software for quantitative proteomics.

Procedure:

  • Sample Preparation:

    • Treat cells with dTAGV-1, this compound, or DMSO for a defined period (e.g., 6 hours).

    • Harvest and lyse the cells in a buffer compatible with mass spectrometry.

    • Quantify the protein concentration.

  • Protein Digestion:

    • Reduce the disulfide bonds in the protein lysate with DTT.

    • Alkylate the cysteine residues with iodoacetamide.

    • Digest the proteins into peptides using trypsin.

  • Peptide Labeling and Clean-up (Optional but recommended for multiplexing):

    • Label the peptides from different conditions with isobaric tags (e.g., TMT or iTRAQ) for multiplexed analysis.

    • Clean up the peptides using C18 columns to remove salts and detergents.

  • LC-MS/MS Analysis:

    • Analyze the peptide samples using an LC-MS/MS system.

  • Data Analysis:

    • Process the raw mass spectrometry data using a suitable software package (e.g., MaxQuant, Proteome Discoverer).

    • Identify and quantify the proteins in each sample.

    • Perform statistical analysis to identify proteins that are significantly up- or down-regulated upon dTAGV-1 treatment compared to the this compound and DMSO controls.

    • A volcano plot is a useful way to visualize the fold change in protein abundance versus the statistical significance. The FKBP12F36V-tagged protein should be the only protein showing significant degradation.

Mandatory Visualizations

G cluster_0 cluster_1 dTAGV1 dTAGV-1 FKBP12F36V FKBP12F36V-Tagged Protein of Interest dTAGV1->FKBP12F36V VHL VHL E3 Ligase dTAGV1->VHL TernaryComplex Ternary Complex Formation Ubiquitination Ubiquitination TernaryComplex->Ubiquitination Proteasome Proteasomal Degradation Ubiquitination->Proteasome

Caption: Mechanism of dTAGV-1 mediated protein degradation.

G cluster_0 Experimental Groups cluster_1 Expected Outcome DMSO Vehicle Control (DMSO) NoDeg No Degradation of FKBP12F36V-tagged Protein DMSO->NoDeg dTAGV1_NEG Negative Control (this compound) dTAGV1_NEG->NoDeg dTAGV1 Active Degrader (dTAGV-1) Deg Specific Degradation of FKBP12F36V-tagged Protein dTAGV1->Deg

Caption: Experimental design for validating tag specificity.

G Start Seed cells expressing FKBP12F36V-tagged protein Treatment Treat with dTAGV-1, This compound, or DMSO Start->Treatment Incubate Incubate for defined time points Treatment->Incubate Harvest Harvest cells and prepare protein lysate Incubate->Harvest Quantify Quantify protein concentration Harvest->Quantify Analysis Analyze by Western Blot, Luciferase Assay, or Mass Spec Quantify->Analysis Result Confirm specific degradation with dTAGV-1 only Analysis->Result

Caption: General experimental workflow for dTAGV-1 validation.

References

Application Notes and Protocols for dTAGV-1-NEG in Luminescence-Based Degradation Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The dTAG (degradation tag) system is a powerful technology for inducing rapid and specific degradation of a target protein of interest (POI). This system utilizes heterobifunctional molecules to bring a POI, tagged with a mutant FKBP12F36V protein, into proximity with an E3 ubiquitin ligase, leading to the ubiquitination and subsequent proteasomal degradation of the POI. dTAGV-1 is a VHL-recruiting dTAG molecule that facilitates the degradation of FKBP12F36V-tagged proteins.[1][2][3][4] As a critical experimental control, dTAGV-1-NEG is used. This compound is a diastereomer of dTAGV-1 that is incapable of binding to the VHL E3 ligase, and therefore does not induce the degradation of the target protein.[1] This application note provides detailed protocols for the use of this compound as a negative control in luminescence-based degradation assays.

Mechanism of Action

The dTAGV-1 molecule is a heterobifunctional compound composed of a ligand that binds to the FKBP12F36V tag and a ligand that recruits the von Hippel-Lindau (VHL) E3 ubiquitin ligase. This binding event forms a ternary complex between the FKBP12F36V-tagged POI and the VHL E3 ligase complex. This proximity induces the ubiquitination of the POI, marking it for degradation by the 26S proteasome. In contrast, this compound, while still capable of binding to the FKBP12F36V tag, has a modification that prevents its interaction with VHL. Consequently, the ternary complex does not form, and the target protein is not degraded. This makes this compound an ideal negative control to ensure that the observed degradation is a direct result of VHL recruitment by dTAGV-1 and not due to off-target effects of the compound.

cluster_dTAGV1 dTAGV-1 Mediated Degradation cluster_dTAGV1NEG This compound (Negative Control) POI Target Protein-FKBP12(F36V) dTAGV1 dTAGV-1 POI->dTAGV1 Ub Ubiquitin Proteasome Proteasome POI->Proteasome Degradation VHL VHL E3 Ligase dTAGV1->VHL VHL->POI Ubiquitination POI_NEG Target Protein-FKBP12(F36V) dTAGV1_NEG This compound POI_NEG->dTAGV1_NEG VHL_NEG VHL E3 Ligase dTAGV1_NEG->VHL_NEG No Binding

Figure 1: Signaling pathway of dTAGV-1 vs. This compound.

Data Presentation

The following tables summarize quantitative data from luminescence-based degradation assays comparing the activity of dTAGV-1 and this compound. The data is presented as the normalized ratio of a reporter luciferase (e.g., NanoLuc) fused to the target protein to a control luciferase (e.g., Firefly), providing a quantitative measure of target protein degradation.

Cell LineTarget ProteinTreatmentConcentration (µM)Duration (h)Normalized Luminescence Ratio (vs. DMSO)Reference
293FTFKBP12F36V-NlucdTAGV-1124~0.1
293FTFKBP12F36V-NlucThis compound124~1.0
293FTFKBP12WT-NlucdTAGV-1124~1.0
293FTFKBP12WT-NlucThis compound124~1.0
Cell LineTarget ProteinTreatmentConcentration (nM)Duration (h)% DegradationReference
HEK293THiBiT-TargetXdTAGV-1100024~95%
HEK293THiBiT-TargetXdTAG-13100024~50%

Experimental Protocols

A widely used method for quantifying protein degradation in this system is the Nano-Glo® Dual-Luciferase® Reporter (NanoDLR™) Assay. This assay measures the activity of both a NanoLuc® (Nluc) luciferase, which is fused to the POI, and a Firefly luciferase (Fluc), which serves as an internal control for cell viability and transfection efficiency.

Protocol: Luminescence-Based Degradation Assay Using Nano-Glo® Dual-Luciferase® Reporter Assay System

Materials:

  • HEK293T cells (or other suitable cell line)

  • Plasmid encoding the FKBP12F36V-tagged POI fused to NanoLuc luciferase

  • Plasmid encoding Firefly luciferase (for normalization)

  • Transfection reagent

  • dTAGV-1 and this compound (stock solutions in DMSO)

  • White, opaque 96-well plates

  • Nano-Glo® Dual-Luciferase® Reporter Assay System (e.g., Promega, N1650)

  • Luminometer

Procedure:

  • Cell Seeding:

    • Seed HEK293T cells in a white, opaque 96-well plate at a density that will result in 70-80% confluency at the time of transfection.

    • Incubate overnight at 37°C with 5% CO2.

  • Transfection:

    • Co-transfect the cells with the plasmid encoding the FKBP12F36V-POI-Nluc fusion and the control Firefly luciferase plasmid using a suitable transfection reagent according to the manufacturer's protocol.

    • Incubate for 24-48 hours to allow for protein expression.

  • Compound Treatment:

    • Prepare serial dilutions of dTAGV-1 and this compound in cell culture medium. It is recommended to test a range of concentrations (e.g., 0.01 to 10 µM).

    • Include a DMSO-only control.

    • Carefully remove the medium from the cells and add the medium containing the different concentrations of the compounds.

    • Incubate for the desired time period (e.g., 4, 8, 12, or 24 hours).

  • Luminescence Measurement:

    • Equilibrate the 96-well plate and the Nano-Glo® Dual-Luciferase® Reporter Assay reagents to room temperature.

    • First Read (Firefly Luciferase): Add ONE-Glo™ EX Luciferase Assay Reagent to each well (volume equal to the culture medium volume). Mix on an orbital shaker for 3-5 minutes. Measure the Firefly luminescence using a luminometer.

    • Second Read (NanoLuc® Luciferase): Add NanoDLR™ Stop & Glo® Reagent to each well (volume equal to the culture medium volume). Mix on an orbital shaker for 3-5 minutes. Incubate for at least 10 minutes to stabilize the NanoLuc® signal. Measure the NanoLuc® luminescence.

  • Data Analysis:

    • Calculate the ratio of NanoLuc to Firefly luciferase activity for each well.

    • Normalize the ratios of the treated wells to the average ratio of the DMSO-treated control wells.

    • A decrease in the normalized ratio in dTAGV-1 treated cells compared to this compound and DMSO treated cells indicates specific degradation of the target protein.

start Start seed Seed Cells in 96-well Plate start->seed transfect Co-transfect with Nluc-POI-FKBP12(F36V) & Fluc Plasmids seed->transfect incubate1 Incubate 24-48h transfect->incubate1 treat Treat with dTAGV-1, This compound, or DMSO incubate1->treat incubate2 Incubate 4-24h treat->incubate2 add_oneglo Add ONE-Glo™ EX Reagent incubate2->add_oneglo read_fluc Read Firefly Luminescence add_oneglo->read_fluc add_stopglo Add NanoDLR™ Stop & Glo® Reagent read_fluc->add_stopglo read_nluc Read NanoLuc Luminescence add_stopglo->read_nluc analyze Analyze Data: (Nluc/Fluc Ratio) read_nluc->analyze end End analyze->end

Figure 2: Experimental workflow for a luminescence-based degradation assay.

Conclusion

The use of this compound as a negative control is essential for validating the specificity of dTAGV-1-mediated protein degradation. The luminescence-based assays described provide a robust and high-throughput method for quantifying the degradation of target proteins. By following these protocols, researchers can confidently assess the efficacy and specificity of their targeted protein degradation studies, contributing to the advancement of drug discovery and the understanding of protein function.

References

Application Note: A Comprehensive Protocol for Co-Treatment with dTAGV-1 and dTAGV-1-NEG in Targeted Protein Degradation Studies

Author: BenchChem Technical Support Team. Date: November 2025

Audience: This document is intended for researchers, scientists, and drug development professionals engaged in cellular and molecular biology, pharmacology, and chemical biology.

Introduction

The Degradation Tag (dTAG) system is a powerful chemical biology tool for inducing rapid, selective, and reversible degradation of a protein of interest (POI).[1][2] This technology requires the POI to be fused with a mutant FKBP12F36V tag.[2] The system is activated by a heterobifunctional small molecule, such as dTAGV-1, which recruits the von Hippel-Lindau (VHL) E3 ubiquitin ligase to the FKBP12F36V-tagged protein, leading to its ubiquitination and subsequent degradation by the proteasome.[3][4]

To ensure that the observed biological effects are a direct result of the targeted protein's degradation and not due to off-target effects of the degrader molecule, it is crucial to use a proper negative control. dTAGV-1-NEG is an inactive diastereomer of dTAGV-1. While it can still bind to the FKBP12F36V tag, it is unable to recruit the VHL E3 ligase, and therefore does not induce protein degradation. This application note provides a detailed protocol for the co-treatment of cells with dTAGV-1 and its corresponding negative control, this compound, to validate target-specific effects.

Mechanism of Action

dTAGV-1 functions as a proteolysis-targeting chimera (PROTAC) by forming a ternary complex between the VHL E3 ligase and the FKBP12F36V-tagged POI. This proximity induces the E3 ligase to polyubiquitinate the POI, marking it for destruction by the 26S proteasome. In contrast, this compound cannot bind VHL and thus fails to form the ternary complex, leaving the tagged protein level unaffected. The signaling pathway is illustrated below.

dTAG_Mechanism cluster_dTAGV1 dTAGV-1 (Active Degrader) cluster_dTAGV1_NEG This compound (Negative Control) POI_V1 FKBP12(F36V)-POI Ternary_V1 Ternary Complex (POI-dTAGV1-VHL) POI_V1->Ternary_V1 dTAGV1 dTAGV-1 dTAGV1->Ternary_V1 VHL VHL E3 Ligase VHL->Ternary_V1 Ub_POI Poly-ubiquitinated POI Ternary_V1->Ub_POI Ubiquitination Ub Ubiquitin Ub->Ub_POI Degradation Degradation Ub_POI->Degradation Proteasome Proteasome Proteasome->Degradation POI_NEG FKBP12(F36V)-POI NoComplex No Ternary Complex Formation POI_NEG->NoComplex dTAGV1_NEG This compound VHL_NEG VHL E3 Ligase dTAGV1_NEG->VHL_NEG Binding Impaired dTAGV1_NEG->NoComplex VHL_NEG->NoComplex

Caption: Mechanism of dTAGV-1 and this compound.

Experimental Design and Workflow

A typical experiment to validate the effects of a dTAGV-1-mediated protein degradation should include at least four treatment groups:

  • Untreated: Provides a baseline for cell health and protein levels.

  • Vehicle Control (e.g., DMSO): Accounts for any effects of the solvent used to dissolve the compounds.

  • dTAGV-1 Treatment: The experimental group to induce degradation of the POI.

  • This compound Treatment: The crucial negative control to demonstrate that the observed phenotype is due to protein degradation and not other compound effects.

The general workflow for a co-treatment experiment is outlined below.

Experimental_Workflow cluster_treatments Treatment Groups cluster_analysis Analysis start Start: Seed cells expressing FKBP12(F36V)-POI incubation1 Incubate (e.g., 24h) for cell adherence start->incubation1 DMSO Vehicle (DMSO) incubation1->DMSO Apply Treatments dTAGV1 dTAGV-1 incubation1->dTAGV1 Apply Treatments dTAGV1_NEG This compound incubation1->dTAGV1_NEG Apply Treatments incubation2 Incubate for desired time (e.g., 1-24h) DMSO->incubation2 dTAGV1->incubation2 dTAGV1_NEG->incubation2 WB Western Blot (Degradation) incubation2->WB Viability Cell Viability Assay (Phenotype) incubation2->Viability Proteomics Proteomics (Selectivity) incubation2->Proteomics end Data Interpretation and Conclusion WB->end Viability->end Proteomics->end

Caption: General experimental workflow for co-treatment studies.

Quantitative Data Summary

The following tables summarize representative data from studies utilizing dTAGV-1 and this compound, demonstrating the selective degradation of target proteins.

Table 1: Effect of dTAGV-1 vs. This compound on FKBP12F36V-Nluc Fusion Protein Levels Data adapted from Nabet B, et al. Nat Commun. 2020.

CompoundConcentrationCell LineNormalized Nluc/Fluc Signal (Mean ± s.d.)*
dTAGV-1100 nM293FT FKBP12F36V-Nluc~0.1
This compound100 nM293FT FKBP12F36V-Nluc~1.0
dTAGV-1100 nM293FT FKBP12WT-Nluc~1.0
This compound100 nM293FT FKBP12WT-Nluc~1.0

*Signal is normalized to DMSO-treated cells. Data are representative of n=4 biologically independent samples.

Table 2: Proteomic Analysis of PATU-8902 LACZ-FKBP12F36V Cells After 4-Hour Treatment Data adapted from Nabet B, et al. Nat Commun. 2020.

Treatment (500 nM)ProteinFold Change vs. DMSOP-value
dTAGV-1LACZ-FKBP12F36V< -2.0< 0.001
This compoundLACZ-FKBP12F36VNo significant change> 0.05
dTAGV-1Other proteinsNo significant change> 0.05

Detailed Experimental Protocols

Protocol 1: Preparation of Stock Solutions

  • Materials:

    • dTAGV-1 powder

    • This compound powder

    • Anhydrous Dimethyl Sulfoxide (DMSO)

    • Sterile microcentrifuge tubes

  • Procedure:

    • Centrifuge the vials of dTAGV-1 and this compound briefly to ensure the powder is at the bottom.

    • Based on the molecular weight provided on the product datasheet (e.g., ~1247.54 g/mol for this compound), calculate the volume of DMSO required to prepare a high-concentration stock solution (e.g., 10 mM or 100 mM).

    • Add the calculated volume of DMSO to each vial.

    • Vortex thoroughly until the powder is completely dissolved. Gentle warming may be required.

    • Aliquot the stock solutions into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

    • Store the aliquots at -20°C or -80°C for long-term storage. Stock solutions in DMSO are typically stable for at least one month at -20°C and six months at -80°C.

Protocol 2: In Vitro Protein Degradation Assay via Western Blot

  • Cell Seeding:

    • Culture cells engineered to express the FKBP12F36V-tagged POI under standard conditions.

    • Seed the cells in multi-well plates (e.g., 6-well or 12-well) at a density that will result in 70-80% confluency at the time of harvesting.

    • Allow cells to adhere and recover for 18-24 hours.

  • Compound Treatment:

    • Prepare working solutions of dTAGV-1 and this compound by diluting the stock solutions in fresh culture medium to the desired final concentration (e.g., 1 nM - 1000 nM). A typical starting concentration is 100-500 nM. Also prepare a vehicle control medium containing the same final concentration of DMSO.

    • Remove the old medium from the cells and add the prepared media for each treatment group (Vehicle, dTAGV-1, this compound).

    • Incubate the cells for the desired time points (e.g., 1, 2, 4, 8, 24 hours). Rapid degradation can often be observed within 1-4 hours.

  • Cell Lysis and Protein Quantification:

    • After incubation, place the plates on ice and wash the cells twice with ice-cold PBS.

    • Lyse the cells by adding an appropriate volume of ice-cold lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.

    • Scrape the cells, transfer the lysate to microcentrifuge tubes, and incubate on ice for 30 minutes.

    • Centrifuge the lysates at high speed (e.g., 14,000 rpm) for 15 minutes at 4°C to pellet cell debris.

    • Transfer the supernatant (protein lysate) to new tubes and determine the protein concentration using a standard protein assay (e.g., BCA assay).

  • Western Blot Analysis:

    • Normalize the protein lysates to the same concentration with lysis buffer and Laemmli sample buffer.

    • Boil the samples at 95-100°C for 5-10 minutes.

    • Load equal amounts of protein per lane onto an SDS-PAGE gel.

    • Perform electrophoresis to separate the proteins by size.

    • Transfer the separated proteins to a nitrocellulose or PVDF membrane.

    • Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody specific to the POI or the tag (e.g., HA, if present) overnight at 4°C.

    • Also, probe for a loading control (e.g., β-actin, GAPDH, or Vinculin) to ensure equal protein loading.

    • Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

    • Expected Outcome: A significant reduction in the band intensity for the POI should be observed in the dTAGV-1 treated sample compared to the vehicle and this compound treated samples.

Protocol 3: Cell Proliferation/Viability Assay

  • Cell Seeding:

    • Seed cells expressing the FKBP12F36V-tagged POI in 96-well plates at an appropriate density for the duration of the assay.

  • Compound Treatment:

    • Prepare serial dilutions of dTAGV-1 and this compound in culture medium.

    • Add the compounds to the respective wells. Include vehicle and untreated controls.

    • Incubate the plates for a period relevant to the cell doubling time and expected phenotypic outcome (e.g., 72-120 hours).

  • Assessing Viability:

    • Use a commercially available cell viability reagent (e.g., CellTiter-Glo®, PrestoBlue™, or MTT).

    • Follow the manufacturer's instructions to add the reagent and measure the signal (luminescence, fluorescence, or absorbance) using a plate reader.

  • Data Analysis:

    • Normalize the data to the vehicle-treated control wells.

    • Plot the dose-response curves to determine metrics like GI50 (concentration for 50% growth inhibition).

    • Expected Outcome: If the degradation of the POI affects cell proliferation, a dose-dependent decrease in viability should be seen with dTAGV-1 treatment, while this compound should show little to no effect.

References

Application Notes and Protocols for dTAGV-1-NEG in High-Throughput Screening Assays

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The dTAG (degradation tag) technology is a powerful chemical biology tool for inducing rapid and selective degradation of a target protein of interest (POI). This system utilizes heterobifunctional molecules that recruit a specific E3 ubiquitin ligase to a POI that has been endogenously tagged with a mutant FKBP12F36V protein. dTAGV-1 is a VHL-recruiting dTAG molecule that potently and selectively induces the degradation of FKBP12F36V-tagged proteins.[1] To ensure the observed effects are specifically due to the degradation of the target protein, a negative control is essential. dTAGV-1-NEG is a diastereomer of dTAGV-1 that is incapable of binding to the VHL E3 ligase, and therefore does not induce the degradation of FKBP12F36V-tagged proteins.[1] It serves as an indispensable tool in high-throughput screening (HTS) assays to distinguish between specific degradation-induced phenotypes and off-target or compound-specific effects.

These application notes provide detailed protocols for utilizing dTAGV-1 and this compound in HTS assays to identify and validate novel drug targets and to screen for modulators of degradation-induced phenotypes.

Mechanism of Action

The dTAGV-1 molecule facilitates the formation of a ternary complex between the FKBP12F36V-tagged protein of interest and the von Hippel-Lindau (VHL) E3 ubiquitin ligase complex.[1] This proximity induces the polyubiquitination of the target protein, marking it for degradation by the 26S proteasome. In contrast, this compound, while still capable of binding to the FKBP12F36V tag, cannot recruit the VHL E3 ligase, thus preventing the subsequent ubiquitination and degradation of the target protein.

dTAGV_Mechanism cluster_dTAGV1 dTAGV-1 Mediated Degradation cluster_dTAGV1_NEG This compound (Negative Control) POI Protein of Interest (POI) FKBP12 FKBP12(F36V) tag POI->FKBP12 Proteasome 26S Proteasome POI->Proteasome dTAGV1 dTAGV-1 FKBP12->dTAGV1 Binds VHL VHL E3 Ligase dTAGV1->VHL Recruits Ub Ubiquitin VHL->Ub Adds Ub->POI Tags for Degradation Degraded_POI Degraded POI Proteasome->Degraded_POI POI_neg Protein of Interest (POI) FKBP12_neg FKBP12(F36V) tag POI_neg->FKBP12_neg dTAGV1_NEG This compound FKBP12_neg->dTAGV1_NEG Binds VHL_neg VHL E3 Ligase dTAGV1_NEG->VHL_neg Does not bind No_Degradation No Degradation

Caption: dTAGV-1 signaling pathway and the role of this compound.

Data Presentation

The following tables summarize representative quantitative data from various assays demonstrating the activity of dTAGV-1 and the inactivity of this compound.

Table 1: Luciferase Reporter Assay

This assay measures the degradation of an FKBP12F36V-NanoLuciferase (Nluc) fusion protein. A secondary Firefly Luciferase (Fluc) can be used as a normalization control.

CompoundConcentrationCell LineTreatment Time (hours)Normalized Nluc/Fluc Signal Ratio (vs. DMSO)Reference
dTAGV-1100 nM293FT-FKBP12F36V-Nluc24~0.1[1]
dTAGV-1500 nM293FT-FKBP12F36V-Nluc24<0.1
This compound1 µM293FT-FKBP12F36V-Nluc24~1.0
dTAGV-11 µM293FT-FKBP12WT-Nluc24~1.0

Table 2: Western Blot Analysis

This table summarizes the observed degradation of a target protein fused to FKBP12F36V.

Target ProteinCompoundConcentrationCell LineTreatment Time (hours)Observed DegradationReference
FKBP12F36V-KRASG12VdTAGV-1500 nMPATU-89024>90%
FKBP12F36V-KRASG12VThis compound500 nMPATU-89024No significant degradation
LACZ-FKBP12F36VdTAGV-1500 nMPATU-890224>95%
LACZ-FKBP12F36VThis compound500 nMPATU-890224No significant degradation

Table 3: Cell Viability Assay (e.g., CellTiter-Glo®)

This assay can be used to assess the functional consequence of target protein degradation on cell proliferation or survival.

Target ProteinCompoundConcentrationCell LineTreatment Time (hours)Relative Cell Viability (vs. DMSO)Reference
FKBP12F36V-KRASG12VdTAGV-1100 nMPATU-8902120Decreased
FKBP12F36V-KRASG12VThis compound100 nMPATU-8902120No significant change
LACZ-FKBP12F36VdTAGV-1100 nMPATU-8902120No significant change

Experimental Protocols

Protocol 1: High-Throughput Luciferase Reporter Assay for Target Degradation

This protocol is designed for a 384- or 1536-well plate format to screen for compounds that modulate the degradation of an FKBP12F36V-tagged protein.

HTS_Luciferase_Workflow cluster_prep Plate Preparation cluster_incubation Incubation cluster_detection Signal Detection cluster_analysis Data Analysis A 1. Dispense dTAGV-1, this compound, and test compounds into assay plates B 2. Seed cells expressing FKBP12(F36V)-Nluc fusion protein A->B C 3. Incubate plates for a defined period (e.g., 4-24 hours) B->C D 4. Add luciferase substrate (e.g., Nano-Glo®) C->D E 5. Measure luminescence D->E F 6. Normalize data and calculate Z'-factor and hit identification E->F

Caption: High-throughput luciferase reporter assay workflow.

Materials:

  • Cells stably expressing the FKBP12F36V-tagged protein of interest fused to a reporter like NanoLuciferase (Nluc).

  • Assay plates (384- or 1536-well, white, solid bottom).

  • dTAGV-1 and this compound stock solutions (e.g., 10 mM in DMSO).

  • Test compound library.

  • Luciferase reporter assay reagent (e.g., Promega Nano-Glo® Luciferase Assay System).

  • Plate reader with luminescence detection capabilities.

Methodology:

  • Compound Plating:

    • Prepare serial dilutions of dTAGV-1, this compound, and test compounds in an appropriate solvent (e.g., DMSO).

    • Using an acoustic dispenser or liquid handler, dispense a small volume (e.g., 25-100 nL) of the compound solutions into the assay plates. Include DMSO-only wells as a vehicle control.

  • Cell Seeding:

    • Harvest and resuspend the cells in the appropriate culture medium to the desired density.

    • Dispense the cell suspension into the assay plates containing the pre-spotted compounds.

  • Incubation:

    • Incubate the plates at 37°C in a humidified 5% CO2 incubator for the desired duration (e.g., 4, 8, 12, or 24 hours) to allow for protein degradation.

  • Luminescence Detection:

    • Equilibrate the plates and the luciferase assay reagent to room temperature.

    • Add the luciferase reagent to each well according to the manufacturer's instructions.

    • Incubate for the recommended time to allow for cell lysis and signal stabilization.

  • Data Acquisition:

    • Measure the luminescence signal using a plate reader.

  • Data Analysis:

    • Normalize the raw luminescence data. For dual-luciferase assays, normalize the Nluc signal to the Fluc signal. For single-luciferase assays, normalize to the vehicle control (DMSO) wells.

    • Calculate the Z'-factor to assess the quality of the assay.

    • Identify hits based on predefined criteria (e.g., compounds that significantly inhibit or enhance dTAGV-1-mediated degradation).

Protocol 2: High-Throughput Cell Viability Assay

This protocol is used to assess the phenotypic consequences of target protein degradation in a high-throughput format.

HTS_Viability_Workflow cluster_prep Plate Preparation cluster_incubation Incubation cluster_detection Signal Detection cluster_analysis Data Analysis A 1. Seed cells expressing FKBP12(F36V)-tagged POI B 2. Add dTAGV-1, this compound, and test compounds A->B C 3. Incubate for a longer duration (e.g., 48-120 hours) B->C D 4. Add cell viability reagent (e.g., CellTiter-Glo®) C->D E 5. Measure luminescence D->E F 6. Determine dose-response curves and calculate IC50/EC50 values E->F

Caption: High-throughput cell viability assay workflow.

Materials:

  • Cells expressing the FKBP12F36V-tagged protein of interest.

  • Assay plates (96-, 384-, or 1536-well, white, clear bottom for microscopy or solid white for luminescence).

  • dTAGV-1 and this compound stock solutions.

  • Test compound library.

  • Cell viability reagent (e.g., Promega CellTiter-Glo® Luminescent Cell Viability Assay).

  • Plate reader with luminescence detection capabilities.

Methodology:

  • Cell Seeding:

    • Seed cells into the assay plates at a density that allows for logarithmic growth over the course of the experiment.

  • Compound Addition:

    • Add dTAGV-1, this compound, and test compounds at various concentrations to the appropriate wells.

  • Incubation:

    • Incubate the plates for a prolonged period (e.g., 48, 72, 96, or 120 hours) to allow for phenotypic changes to occur.

  • Cell Viability Measurement:

    • Follow the manufacturer's protocol for the chosen cell viability reagent. For CellTiter-Glo®, add the reagent directly to the wells, mix, and incubate to stabilize the luminescent signal.

  • Data Acquisition:

    • Measure the luminescence, which is proportional to the amount of ATP and thus the number of viable cells.

  • Data Analysis:

    • Normalize the data to the vehicle control.

    • Generate dose-response curves and calculate IC50 or EC50 values for dTAGV-1 and any active test compounds. Compare the effects of dTAGV-1 to this compound to confirm that the observed phenotype is due to target degradation.

Conclusion

The use of dTAGV-1 in combination with its negative control, this compound, provides a robust and reliable system for high-throughput screening assays. These tools enable researchers to confidently identify and validate new drug targets and to discover molecules that modulate protein degradation pathways. The detailed protocols and data presentation guidelines provided in these application notes are intended to facilitate the successful implementation of the dTAG technology in academic and industrial research settings.

References

Troubleshooting & Optimization

dTAGV-1-NEG not showing expected negative result

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the dTAGV-1 system. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and interpreting experimental results. Below you will find frequently asked questions (FAQs) and troubleshooting guides to address common issues, particularly the unexpected activity of the negative control, dTAGV-1-NEG.

Frequently Asked Questions (FAQs)

Q1: What is the expected outcome when using dTAGV-1 and this compound in an experiment?

A1: dTAGV-1 is a potent and selective degrader that recruits the von Hippel-Lindau (VHL) E3 ubiquitin ligase to FKBP12F36V-tagged proteins, leading to their ubiquitination and subsequent degradation by the proteasome.[1][2][3] Therefore, treatment with dTAGV-1 is expected to result in a significant reduction in the levels of the FKBP12F36V-tagged protein of interest.

This compound is a diastereomer of dTAGV-1 and serves as a crucial negative control.[2][4] Due to a change in its stereochemistry, this compound is unable to bind to VHL. Consequently, it should not facilitate the formation of the ternary complex (Target Protein-dTAGV-1-NEG-VHL) and, therefore, should not induce degradation of the target protein. The expected result for this compound is no change in the level of the FKBP12F36V-tagged protein, similar to a vehicle-only (e.g., DMSO) control.

Q2: Why is it essential to use a negative control like this compound?

A2: Using a proper negative control is critical to ensure that the observed protein degradation is a direct result of the intended PROTAC mechanism and not due to off-target effects, non-specific toxicity, or other experimental artifacts. An ideal negative control, like this compound, is structurally very similar to the active compound but is deficient in a key aspect of its mechanism of action, in this case, E3 ligase binding. This allows researchers to confidently attribute the degradation of the target protein to the specific recruitment of the E3 ligase.

Troubleshooting Guide: Unexpected Degradation with this compound

This guide addresses the scenario where this compound shows an unexpected decrease in the target protein levels.

Issue: My FKBP12F36V-tagged protein is being degraded after treatment with the this compound control.

Below is a step-by-step guide to troubleshoot this unexpected result.

Step 1: Verify Experimental Setup and Reagents

An unexpected result can often be traced back to the experimental setup.

  • Compound Identity and Integrity: Confirm that the correct vials of dTAGV-1 and this compound were used. If there is any doubt, use fresh, verified batches of the compounds. Compound instability or metabolism in the cell culture media could potentially convert the inactive form to an active one, although this is less common for diastereomeric controls.

  • Cell Line Integrity: Ensure the cell line has not been contaminated or misidentified. Perform STR profiling to confirm the cell line's identity. Also, verify the expression of the FKBP12F36V-tagged protein of interest.

  • Antibody Specificity: If using Western blotting for detection, validate the specificity of the primary antibody to the target protein.

Step 2: Investigate Potential Off-Target Effects and Cytotoxicity

If the experimental setup is sound, the next step is to investigate potential biological reasons for the unexpected result.

  • Cytotoxicity: High concentrations of any small molecule can lead to cytotoxicity, which can cause a non-specific decrease in protein levels. It is crucial to assess cell viability in parallel with your degradation experiment.

    Recommended Action: Perform a cell viability assay (e.g., MTT or CellTiter-Glo®) with a full dose-response curve for both dTAGV-1 and this compound. The working concentration for your degradation experiments should be well below the cytotoxic threshold.

  • Off-Target E3 Ligase Recruitment: While this compound is designed not to bind VHL, there is a small possibility it could be recruiting a different E3 ligase, as there are over 600 E3 ligases in human cells.

    Recommended Action: If available, test the effect of this compound in cell lines where the intended E3 ligase (VHL) has been knocked out. If degradation persists, it may suggest the involvement of another E3 ligase.

Step 3: Delve Deeper with Advanced Assays

If the issue persists, more advanced assays can help elucidate the mechanism.

  • Proteasome Inhibition: To confirm if the observed protein loss is due to proteasomal degradation, co-treat cells with this compound and a proteasome inhibitor (e.g., MG132 or carfilzomib).

    Recommended Action: Pre-treat cells with a proteasome inhibitor for 1-2 hours before adding this compound. If the proteasome inhibitor rescues the degradation, it suggests the protein loss is indeed mediated by the proteasome, warranting further investigation into how this compound might be activating this pathway.

  • Global Proteomics: A global proteomics analysis can reveal if this compound is causing the degradation of other proteins, which might point to a broader, non-specific effect.

    Recommended Action: Perform quantitative mass spectrometry-based proteomics on cells treated with DMSO, dTAGV-1, and this compound. This can confirm the selectivity of dTAGV-1 and identify any off-target degradation caused by this compound.

Data Presentation

Table 1: Expected vs. Unexpected Results for dTAGV-1 and this compound

CompoundExpected OutcomeUnexpected Outcome
dTAGV-1 Significant degradation of FKBP12F36V-tagged protein.No degradation or weak degradation.
This compound No degradation of FKBP12F36V-tagged protein.Significant degradation of FKBP12F36V-tagged protein.

Table 2: Troubleshooting Summary

Potential CauseRecommended ActionExpected Outcome of Action
Compound Mix-up/Degradation Use fresh, verified compounds.This compound shows no degradation.
Cytotoxicity Perform cell viability assay.Determine non-toxic concentration range.
Off-Target E3 Ligase Test in VHL knockout cells.Degradation persists, suggesting another E3 is involved.
Proteasome-Independent Co-treat with proteasome inhibitor.Degradation is not rescued, suggesting a non-proteasomal cause.

Experimental Protocols

Western Blot for Protein Degradation

  • Plate cells and allow them to adhere overnight.

  • Treat cells with a serial dilution of dTAGV-1 and this compound for the desired time (e.g., 2, 4, 8, 24 hours). Include a vehicle-only control (e.g., DMSO).

  • Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Determine the protein concentration of the lysates using a BCA assay.

  • Normalize protein concentrations and prepare samples with Laemmli buffer.

  • Perform SDS-PAGE to separate proteins by size.

  • Transfer proteins to a PVDF or nitrocellulose membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Incubate with a primary antibody specific to the target protein and a loading control (e.g., GAPDH, β-actin) overnight at 4°C.

  • Wash the membrane with TBST and incubate with a species-appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and detect the signal using an enhanced chemiluminescence (ECL) substrate.

  • Quantify band intensities using densitometry software.

Visualizations

dTAGV_Mechanism cluster_dTAGV1 dTAGV-1 (Active) cluster_dTAGV1_NEG This compound (Inactive Control) dTAGV1 dTAGV-1 Ternary_Complex Ternary Complex (Protein-dTAGV1-VHL) dTAGV1->Ternary_Complex FKBP12V FKBP12(F36V) -Tagged Protein FKBP12V->Ternary_Complex VHL VHL E3 Ligase VHL->Ternary_Complex Ubiquitination Ubiquitination Ternary_Complex->Ubiquitination recruits Proteasome Proteasome Ubiquitination->Proteasome Degradation Degradation Proteasome->Degradation dTAGV1_NEG This compound VHL_neg VHL E3 Ligase dTAGV1_NEG->VHL_neg No Binding No_Complex No Ternary Complex dTAGV1_NEG->No_Complex Binds FKBP12V_neg FKBP12(F36V) -Tagged Protein FKBP12V_neg->No_Complex No_Degradation No Degradation No_Complex->No_Degradation

Caption: Mechanism of dTAGV-1 vs. This compound.

Troubleshooting_Workflow Start Unexpected Degradation with this compound Check_Setup Step 1: Verify Experiment - Compound Identity? - Cell Line Integrity? - Antibody Specificity? Start->Check_Setup Decision1 Setup OK? Check_Setup->Decision1 Fix_Setup Action: Correct Setup (e.g., use fresh reagents) Decision1->Fix_Setup No Check_Toxicity Step 2: Investigate Biology - Perform Cell Viability Assay - Test in VHL KO cells (if available) Decision1->Check_Toxicity Yes End Problem Resolved Fix_Setup->End Decision2 Is degradation due to a known mechanism? Check_Toxicity->Decision2 Advanced_Assays Step 3: Advanced Assays - Proteasome Inhibition - Global Proteomics Decision2->Advanced_Assays No Conclusion Conclusion: - Non-specific toxicity - Off-target E3 ligase - Other artifact Decision2->Conclusion Yes Advanced_Assays->Conclusion

Caption: Troubleshooting workflow for unexpected this compound activity.

References

Technical Support Center: dTAGV-1 & dTAGV-1-NEG

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support resource for researchers utilizing the dTAG system. This guide provides troubleshooting advice and frequently asked questions (FAQs) to address potential issues during your experiments, with a specific focus on the unexpected activity of the negative control, dTAGV-1-NEG.

Frequently Asked Questions (FAQs)

Q1: What is the expected activity of this compound in a cellular assay?

A1: this compound is the inactive diastereomer of dTAGV-1.[1][2][3] It is designed to be a negative control and should not induce the degradation of FKBP12F36V-tagged target proteins.[2][3] This is because this compound is unable to bind to the VHL E3 ubiquitin ligase, a necessary step for initiating the degradation process. Therefore, in a typical assay, cells treated with this compound should show target protein levels comparable to vehicle-treated (e.g., DMSO) cells.

Q2: I am observing a decrease in my target protein levels after treating with this compound. What could be the cause?

A2: This is an unexpected result. Several factors could contribute to this observation. Please refer to the troubleshooting guide below for a step-by-step approach to identify the root cause. Potential reasons include contamination of the this compound stock, assay-specific artifacts, or other experimental errors.

Q3: Could this compound have off-target effects unrelated to protein degradation?

A3: While this compound is designed to be an inactive control for degradation, it is a small molecule and the possibility of off-target effects can never be entirely excluded. However, multiplexed quantitative mass spectrometry-based proteomics has shown that this compound does not cause significant changes in the proteome. If you suspect non-degradation-related off-target effects, it is crucial to include appropriate controls to validate your findings.

Troubleshooting Guide: Unexpected Activity of this compound

If you observe unexpected activity, such as target protein degradation, with your this compound control, follow these troubleshooting steps:

Step 1: Verify Compound Integrity and Identity

The first step is to ensure that the compound you are using is indeed this compound and has not been compromised.

  • Action:

    • Confirm the Source and Lot Number: Verify that you are using the correct compound from a reputable supplier.

    • Check for Contamination: The most likely cause of unexpected degradation is contamination of your this compound stock with the active dTAGV-1 compound. Prepare fresh dilutions from a new, unopened vial of this compound.

    • Assess Compound Stability: Ensure that the compound has been stored correctly according to the manufacturer's instructions (typically at -20°C or -80°C). Repeated freeze-thaw cycles can lead to degradation.

  • Experimental Protocol: Potency Test of dTAGV-1 and this compound

    • Objective: To confirm the expected activity of both the active and negative control compounds.

    • Methodology:

      • Plate your FKBP12F36V-tagged cell line.

      • Prepare a dose-response curve for both dTAGV-1 and this compound (e.g., from 1 nM to 10 µM). Include a vehicle-only control (e.g., DMSO).

      • Treat the cells for a sufficient duration to observe degradation with dTAGV-1 (e.g., 24 hours).

      • Measure the levels of your target protein using a quantitative method such as Western blot, flow cytometry, or a reporter assay (e.g., luciferase).

    • Expected Outcome: You should observe a dose-dependent decrease in the target protein with dTAGV-1 treatment, while this compound should show no significant effect on protein levels, similar to the vehicle control.

Step 2: Scrutinize the Experimental Setup

If the compound integrity is confirmed, the next step is to carefully review your experimental protocol and setup for potential sources of error.

  • Action:

    • Review Cell Line and Target:

      • Confirm that your cell line is healthy and not under stress from other factors (e.g., contamination, over-confluence).

      • Ensure that the expression of your FKBP12F36V-tagged protein is not inherently unstable in your cell line, even in the absence of a degrader.

    • Check for Assay-Specific Artifacts:

      • If using a reporter assay (e.g., luciferase, GFP), consider if this compound could be interfering with the reporter itself. Run a control with a cell line that does not express the FKBP12F36V-tagged protein.

      • For imaging-based assays, check for autofluorescence of the compound at the concentrations used.

    • Verify Treatment Conditions:

      • Double-check all calculations for dilutions and final concentrations.

      • Ensure consistent treatment times across all conditions.

Step 3: Investigate Potential Off-Target Effects

If the above steps do not resolve the issue, you may consider the possibility of a genuine, but unexpected, biological effect of this compound in your specific experimental context.

  • Action:

    • Use an Orthogonal Control: Employ an alternative negative control, if available. For example, a compound that binds the target protein but not the E3 ligase, or vice versa, through a different chemical scaffold.

    • Perform a Rescue Experiment: To confirm that the observed phenotype is due to the loss of your target protein, you can attempt a rescue experiment by co-expressing a version of the target protein that lacks the FKBP12F36V tag.

    • Transcriptional vs. Post-translational Effects: Measure the mRNA levels of your target gene using RT-qPCR. If the mRNA levels are also decreasing, this would suggest a transcriptional effect rather than protein degradation.

Data Presentation

Table 1: Expected vs. Unexpected Activity of dTAGV-1 and this compound

CompoundTarget ProteinExpected OutcomePotential Unexpected Outcome
dTAGV-1 FKBP12F36V-tagged proteinDose-dependent degradationLack of degradation
This compound FKBP12F36V-tagged proteinNo degradationSignificant degradation
Vehicle (DMSO) FKBP12F36V-tagged proteinNo degradationN/A

Visual Guides

dTAGV_1_Mechanism cluster_dTAGV1 dTAGV-1 (Active) cluster_dTAGV1_NEG This compound (Inactive Control) dTAGV1 dTAGV-1 Ternary Ternary Complex dTAGV1->Ternary Binds FKBP12 FKBP12(F36V)-Target FKBP12->Ternary Binds VHL VHL E3 Ligase VHL->Ternary Recruited Ub Ubiquitination Ternary->Ub Leads to Proteasome Proteasomal Degradation Ub->Proteasome Results in dTAGV1_NEG This compound FKBP12_NEG FKBP12(F36V)-Target dTAGV1_NEG->FKBP12_NEG Binds VHL_NEG VHL E3 Ligase dTAGV1_NEG->VHL_NEG Does NOT Bind NoTernary No Ternary Complex

Caption: Mechanism of action for dTAGV-1 vs. This compound.

Troubleshooting_Workflow Start Unexpected Activity with This compound Observed Step1 Step 1: Verify Compound Integrity and Identity Start->Step1 Decision1 Is the compound and its activity confirmed? Step1->Decision1 Step2 Step 2: Scrutinize Experimental Setup Decision2 Are there any assay artifacts or errors? Step2->Decision2 Step3 Step 3: Investigate Potential Off-Target Effects FurtherInvestigation Further Investigation Required: Consider Novel Off-Target Effect Step3->FurtherInvestigation Decision1->Step2 Yes Resolved1 Issue Resolved: Contamination or Degradation Identified Decision1->Resolved1 No Decision2->Step3 No Resolved2 Issue Resolved: Experimental Error Corrected Decision2->Resolved2 Yes

Caption: Troubleshooting workflow for unexpected this compound activity.

References

Technical Support Center: Optimizing dTAGV-1 Concentration for Minimal Off-Target Effects

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for dTAGV-1. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the use of dTAGV-1 and minimize potential off-target effects in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is dTAGV-1 and how does it work?

A1: dTAGV-1 is a highly selective degrader of FKBP12F36V-tagged proteins.[1][2] It is a heterobifunctional molecule, often referred to as a Proteolysis Targeting Chimera (PROTAC), that recruits the von Hippel-Lindau (VHL) E3 ubiquitin ligase to the target protein that has been tagged with the FKBP12F36V mutant protein.[1][2][3] This induced proximity leads to the ubiquitination and subsequent degradation of the tagged protein by the proteasome. dTAGV-1 is designed to be exclusively selective for the FKBP12F36V mutant, with no significant degradation of the wild-type FKBP12 protein.

Q2: What is dTAGV-1-NEG and why is it important?

A2: this compound is a diastereomer of dTAGV-1 that is unable to bind to the VHL E3 ligase. It serves as a crucial negative control in experiments. By treating cells with this compound, researchers can confirm that the observed phenotype is a direct result of the degradation of the target protein and not due to off-target effects of the dTAGV-1 molecule itself. No significant protein degradation is expected with this compound treatment.

Q3: What are the potential off-target effects of dTAGV-1?

A3: dTAGV-1 is designed for high selectivity. Extensive proteomics studies have shown that at effective concentrations, the only significantly degraded protein is the intended FKBP12F36V-tagged target. However, at very high concentrations, a phenomenon known as the "hook effect" can occur. This is where the degradation efficiency decreases due to the formation of non-productive binary complexes of dTAGV-1 with either the target protein or the E3 ligase, preventing the formation of the productive ternary complex required for degradation. Additionally, as with any small molecule, the potential for unforeseen off-target interactions at high concentrations cannot be entirely ruled out. Therefore, careful dose-response experiments are crucial.

Q4: How should I store and handle dTAGV-1?

A4: dTAGV-1 is typically supplied as a solid. For long-term storage, it should be kept at -20°C. Stock solutions are usually prepared in DMSO. Once in solution, it is recommended to aliquot and store at -80°C to avoid repeated freeze-thaw cycles. Follow the manufacturer's specific instructions for storage and handling.

Troubleshooting Guides

Problem 1: Inefficient or No Degradation of the Target Protein
Possible Cause Troubleshooting Steps
Suboptimal dTAGV-1 Concentration Perform a dose-response experiment to determine the optimal concentration (see Experimental Protocol 1). Test a wide range of concentrations (e.g., 0.1 nM to 10 µM) to identify the optimal window for degradation and to rule out the "hook effect" at higher concentrations.
Inappropriate Incubation Time Conduct a time-course experiment (e.g., 1, 2, 4, 8, 24 hours) to determine the optimal duration for maximal degradation of your specific target protein.
Low Expression of VHL E3 Ligase Confirm the expression of VHL in your cell line using Western blot or qPCR. If VHL expression is low, consider using a different cell line.
Issues with the FKBP12F36V Tag Verify the correct expression and folding of your FKBP12F36V-tagged protein via Western blot using an antibody against the tag or the protein of interest. Ensure the tag is accessible and does not interfere with protein function.
Compound Instability Prepare fresh stock solutions of dTAGV-1. Ensure proper storage of both the solid compound and stock solutions.
Problem 2: Observing the "Hook Effect"

The "hook effect" is characterized by a bell-shaped dose-response curve, where degradation is efficient at an optimal concentration but decreases at higher concentrations.

Possible Cause Troubleshooting Steps
Formation of Non-productive Binary Complexes This is the inherent mechanism of the hook effect. The solution is to carefully titrate dTAGV-1 to identify the optimal concentration range that favors the formation of the productive ternary complex (Target-dTAGV-1-VHL).
High Concentrations of dTAGV-1 Avoid using excessively high concentrations. If you observe a decrease in degradation at higher doses in your dose-response curve, select a concentration from the peak of the curve for your experiments.
Problem 3: Unexpected Cytotoxicity or Off-Target Effects
Possible Cause Troubleshooting Steps
Target-dependent Cytotoxicity The degradation of your target protein may be inducing a cytotoxic effect. This is an on-target effect.
Off-target Effects of dTAGV-1 at High Concentrations Perform a cytotoxicity assay (see Experimental Protocol 2) with both dTAGV-1 and the negative control, this compound. If dTAGV-1 shows significantly more cytotoxicity than this compound at the same concentration, it may suggest an off-target effect. In such cases, use the lowest effective concentration of dTAGV-1.
Solvent (DMSO) Toxicity Ensure the final concentration of DMSO in your cell culture medium is low and non-toxic (typically ≤ 0.1%). Include a vehicle-only (DMSO) control in all experiments.
Contamination Ensure aseptic techniques are used and that all reagents and cell cultures are free from contamination.

Quantitative Data Summary

The following table summarizes the effective concentrations of dTAGV-1 observed in various studies. Note that the optimal concentration can be cell-line and target-protein dependent.

Cell LineTarget ProteinEffective Concentration RangeDC50Reference
293FTFKBP12F36V-Nluc0.1 nM - 10 µMNot specified
PATU-8902LACZ-FKBP12F36V~500 nMNot specified
PATU-8902FKBP12F36V-KRASG12VNot specifiedNot specified
EWS502FKBP12F36V-EWS/FLINot specifiedNot specified

Experimental Protocols

Experimental Protocol 1: Dose-Response Analysis by Western Blot

This protocol will help you determine the optimal concentration of dTAGV-1 for degrading your FKBP12F36V-tagged protein of interest.

Materials:

  • Cells expressing your FKBP12F36V-tagged protein

  • dTAGV-1 and this compound

  • DMSO

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and nitrocellulose or PVDF membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (against your target protein and a loading control, e.g., GAPDH or β-actin)

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Cell Seeding: Seed your cells in a multi-well plate (e.g., 12-well or 24-well) at a density that will result in 70-80% confluency on the day of treatment. Allow cells to adhere overnight.

  • Compound Preparation: Prepare a serial dilution of dTAGV-1 in complete cell culture medium. A recommended concentration range to test is 0.1 nM, 1 nM, 10 nM, 100 nM, 500 nM, 1 µM, and 5 µM. Also, prepare a high concentration of this compound (e.g., 1 µM) and a vehicle control (DMSO).

  • Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of dTAGV-1, this compound, or DMSO.

  • Incubation: Incubate the cells for a predetermined time (e.g., 24 hours).

  • Cell Lysis: After incubation, wash the cells once with ice-cold PBS. Lyse the cells by adding ice-cold RIPA buffer to each well.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Western Blotting:

    • Normalize the protein concentration for all samples.

    • Prepare samples for loading by adding Laemmli buffer and boiling.

    • Load equal amounts of protein onto an SDS-PAGE gel.

    • Perform electrophoresis to separate the proteins.

    • Transfer the proteins to a membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against your target protein overnight at 4°C.

    • Wash the membrane and then incubate with the primary antibody for your loading control.

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane extensively.

  • Detection: Add ECL substrate and visualize the protein bands using an imaging system.

  • Analysis: Quantify the band intensities and normalize the target protein signal to the loading control. Plot the normalized protein levels against the log of the dTAGV-1 concentration to determine the optimal concentration for degradation.

Experimental Protocol 2: Cytotoxicity Assessment using MTT Assay

This protocol measures cell viability and can be used to assess the cytotoxic potential of dTAGV-1.

Materials:

  • Cells of interest

  • dTAGV-1 and this compound

  • DMSO

  • Complete cell culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • MTT solvent (e.g., DMSO or a solution of 4 mM HCl, 0.1% NP40 in isopropanol)

  • 96-well plates

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 1 x 104 cells/well and allow them to attach overnight.

  • Treatment: The next day, treat the cells with a serial dilution of dTAGV-1 and this compound. Include a vehicle-only (DMSO) control.

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, add 20 µL of 5 mg/mL MTT solution to each well.

  • Formazan Formation: Incubate the plate for 1.5 to 4 hours at 37°C to allow for the formation of formazan crystals.

  • Solubilization: Carefully remove the medium and add 150 µL of MTT solvent to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution. Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Subtract the background absorbance (from wells with medium and MTT but no cells). Calculate cell viability as a percentage of the vehicle-treated control cells.

Experimental Protocol 3: Apoptosis Detection using Caspase-Glo® 3/7 Assay

This assay measures the activity of caspases 3 and 7, key mediators of apoptosis.

Materials:

  • Cells of interest

  • dTAGV-1 and this compound

  • DMSO

  • Complete cell culture medium

  • White-walled 96-well plates

  • Caspase-Glo® 3/7 Assay Reagent (Promega)

Procedure:

  • Cell Seeding: Seed cells in a white-walled 96-well plate at the desired density.

  • Treatment: Treat cells with various concentrations of dTAGV-1, this compound, a positive control for apoptosis (e.g., staurosporine), and a vehicle control (DMSO).

  • Incubation: Incubate for the desired time to induce apoptosis.

  • Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions. Allow it to equilibrate to room temperature.

  • Reagent Addition: Add 100 µL of the Caspase-Glo® 3/7 Reagent to each well.

  • Incubation: Mix the contents by shaking the plate at 300-500 rpm for 30 seconds. Incubate at room temperature for at least 30 minutes.

  • Luminescence Measurement: Measure the luminescence using a plate-reading luminometer.

  • Data Analysis: The luminescent signal is proportional to the amount of caspase activity. Compare the signals from treated and untreated cells.

Experimental Protocol 4: Global Proteomics for Off-Target Analysis

This protocol provides a general workflow for identifying off-target protein degradation using LC-MS/MS.

Materials:

  • Cells expressing your FKBP12F36V-tagged protein

  • dTAGV-1, this compound, and DMSO

  • Lysis buffer (e.g., 8 M urea in a suitable buffer)

  • DTT (dithiothreitol) and IAA (iodoacetamide)

  • Trypsin (mass spectrometry grade)

  • LC-MS/MS system

Procedure:

  • Cell Culture and Treatment: Grow your cells and treat them with the optimal concentration of dTAGV-1, this compound, and DMSO for the desired time.

  • Cell Lysis and Protein Extraction: Harvest the cells and lyse them in a urea-based buffer to denature the proteins.

  • Reduction and Alkylation: Reduce the disulfide bonds with DTT and then alkylate the free cysteines with IAA.

  • Protein Digestion: Dilute the urea concentration and digest the proteins into peptides using trypsin.

  • Peptide Cleanup: Desalt the peptide mixture using a C18 column to remove salts and other contaminants.

  • LC-MS/MS Analysis: Analyze the peptide samples using a liquid chromatography-tandem mass spectrometry (LC-MS/MS) system.

  • Data Analysis: Use appropriate software to identify and quantify the proteins in each sample. Compare the protein abundance between the dTAGV-1, this compound, and DMSO-treated samples. Look for any proteins that are significantly downregulated in the dTAGV-1 treated sample besides your intended target.

Visualizations

dTAGV1_Mechanism cluster_Cell Cell cluster_Ternary Ternary Complex Formation dTAGV1 dTAGV-1 Target FKBP12F36V-Tagged Protein of Interest dTAGV1->Target Binds VHL VHL E3 Ligase dTAGV1->VHL Recruits Target_VHL Target-dTAGV1-VHL Complex Proteasome Proteasome Ub Ubiquitin Ub->Proteasome Degradation Target_VHL->Ub Ubiquitination Dose_Response_Workflow A 1. Seed Cells B 2. Treat with dTAGV-1 Concentration Gradient A->B C 3. Incubate B->C D 4. Lyse Cells & Quantify Protein C->D E 5. Western Blot D->E F 6. Analyze Data E->F G Optimal Concentration (DC50/Dmax) F->G Troubleshooting_Logic Start Problem: Inefficient Degradation A Perform Dose-Response (0.1 nM - 10 µM) Start->A B Degradation Observed? A->B C Optimize Concentration & Time Course B->C Yes D Check VHL Expression B->D No E Expression Present? D->E F Consider Different Cell Line E->F No G Verify Tag Expression & Integrity E->G Yes

References

troubleshooting dTAGV-1-NEG solubility issues

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for dTAGV-1-NEG. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for challenges encountered during experimentation, with a focus on solubility issues.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary function in experiments?

A1: this compound is the diastereomer of dTAGV-1 and serves as its inactive negative control. While dTAGV-1 is a heterobifunctional molecule designed to induce the degradation of FKBP12F36V-tagged proteins by recruiting the von Hippel-Lindau (VHL) E3 ubiquitin ligase, this compound is incapable of binding to VHL.[1] This lack of VHL binding means this compound will not induce the ubiquitination and subsequent proteasomal degradation of the target protein. Its use is critical to demonstrate that the observed degradation effects are a specific result of dTAGV-1 activity and not due to off-target effects of the chemical scaffold.

Q2: What are the key chemical properties of this compound?

A2: The key chemical properties of this compound are summarized in the table below.

PropertyValueReference
Molecular Weight ~1247.54 g/mol
Chemical Formula C68H90N6O14S
Primary Solubility Soluble in DMSO up to 100 mM
Appearance White to off-white solid
Storage Store as a solid at -20°C

Q3: I am observing precipitation when I dilute my this compound DMSO stock into my aqueous experimental buffer. What is causing this?

A3: This is a common issue encountered with large, hydrophobic molecules like this compound. The precipitation is due to the compound's low solubility in aqueous solutions. When the DMSO stock is diluted into an aqueous buffer, the concentration of the organic solvent (DMSO) is significantly reduced, and the hydrophobic this compound molecules begin to aggregate and precipitate out of the solution.

Q4: How can I improve the solubility of this compound in my aqueous experimental buffer?

A4: Several strategies can be employed to improve the aqueous solubility of this compound and prevent precipitation:

  • Optimize the Final DMSO Concentration: Maintain a final DMSO concentration that is as high as your experimental system can tolerate, ideally between 0.1% and 0.5%.

  • Use of Surfactants: Non-ionic surfactants can help to keep hydrophobic compounds in solution by forming micelles. Commonly used surfactants in cell culture applications include Tween-80 and Pluronic F-68. It is crucial to use these surfactants at a concentration above their critical micelle concentration (CMC) but below a level that would cause cellular toxicity.

  • pH Adjustment: The solubility of a compound can be influenced by the pH of the buffer. While this compound does not have readily ionizable groups, ensuring the buffer pH is optimal for the overall stability of your experimental system is good practice.

  • Proper Mixing Technique: The method of dilution is critical. Always add the DMSO stock of this compound to the aqueous buffer dropwise while vortexing or stirring vigorously. This rapid dispersion prevents the formation of localized high concentrations of the compound, which can lead to immediate precipitation.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Precipitation upon dilution in aqueous buffer - Final concentration of this compound is too high.- Final DMSO concentration is too low.- Improper mixing technique.- Lower the final working concentration of this compound.- Increase the final DMSO concentration in your assay (if tolerated by the cells).- Add the this compound DMSO stock to the aqueous buffer dropwise while vortexing.
Cloudy or hazy solution after dilution - Micro-precipitation or formation of aggregates.- Try sonicating the solution briefly after dilution.- Consider adding a low concentration of a biocompatible surfactant like Tween-80 (e.g., 0.01%) or Pluronic F-68 (e.g., 0.02%) to your aqueous buffer before adding the this compound stock.
Inconsistent experimental results - Variability in the amount of soluble this compound.- Degradation of the compound.- Prepare fresh dilutions for each experiment.- Ensure proper storage of the solid compound and DMSO stock solutions at -20°C or -80°C, respectively, and avoid repeated freeze-thaw cycles.

Experimental Protocols

Protocol 1: Standard Solubilization of this compound in DMSO

  • Objective: To prepare a high-concentration stock solution of this compound in DMSO.

  • Materials:

    • This compound solid

    • Anhydrous, sterile DMSO

    • Sterile microcentrifuge tubes

  • Procedure:

    • Equilibrate the vial of this compound to room temperature before opening to prevent moisture condensation.

    • Weigh the desired amount of this compound in a sterile microcentrifuge tube.

    • Add the calculated volume of DMSO to achieve the desired stock concentration (e.g., 10 mM or 100 mM).

    • Vortex the solution for 1-2 minutes until the solid is completely dissolved. Gentle warming in a 37°C water bath can be used to aid dissolution if necessary.

    • Visually inspect the solution to ensure there are no visible particles.

    • Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles.

    • Store the aliquots at -20°C or -80°C.

Protocol 2: Dilution of this compound into Aqueous Buffer with Surfactant

  • Objective: To prepare a working solution of this compound in an aqueous buffer for cell-based assays, while minimizing precipitation.

  • Materials:

    • This compound DMSO stock solution (from Protocol 1)

    • Sterile aqueous buffer (e.g., PBS, cell culture medium)

    • Sterile stock solution of a non-ionic surfactant (e.g., 10% Tween-80 or 10% Pluronic F-68)

    • Sterile tubes

  • Procedure:

    • Prepare the aqueous buffer containing the desired final concentration of the surfactant. For example, for a final concentration of 0.01% Tween-80, add 1 µL of a 10% Tween-80 stock to 999 µL of the aqueous buffer.

    • Vortex the buffer-surfactant mixture thoroughly.

    • While vigorously vortexing the buffer-surfactant mixture, add the required volume of the this compound DMSO stock dropwise to achieve the desired final concentration.

    • Continue to vortex for at least 30 seconds after the addition of the DMSO stock to ensure complete mixing.

    • Visually inspect the final solution for any signs of precipitation or cloudiness.

    • Use the freshly prepared working solution immediately in your experiment.

Visualizations

dTAG_System_Pathway cluster_Extracellular Extracellular cluster_Cell Cell cluster_Cytoplasm Cytoplasm dTAGV1 dTAGV-1 dTAGV1_in dTAGV-1 dTAGV1->dTAGV1_in Cellular Uptake Ternary_Complex Ternary Complex (Target-dTAGV-1-VHL) dTAGV1_in->Ternary_Complex FKBP12 FKBP12(F36V)- Target Protein FKBP12->Ternary_Complex VHL VHL E3_Ligase E3 Ubiquitin Ligase Complex VHL->E3_Ligase Part of E3_Ligase->Ternary_Complex PolyUb_Target Polyubiquitinated Target Protein Ternary_Complex->PolyUb_Target Ubiquitination Ubiquitin Ubiquitin (Ub) Ubiquitin->Ternary_Complex Proteasome 26S Proteasome PolyUb_Target->Proteasome Recognition Degraded_Peptides Degraded Peptides Proteasome->Degraded_Peptides Degradation

Caption: dTAGV-1 mediated protein degradation pathway.

Troubleshooting_Workflow Start Start: this compound Precipitation Issue Check_Concentration Is the final concentration as low as possible? Start->Check_Concentration Lower_Concentration Lower the final concentration Check_Concentration->Lower_Concentration No Check_DMSO Is the final DMSO concentration optimal (e.g., 0.1-0.5%)? Check_Concentration->Check_DMSO Yes Lower_Concentration->Check_DMSO Adjust_DMSO Adjust DMSO concentration Check_DMSO->Adjust_DMSO No Check_Mixing Are you using proper mixing technique (dropwise addition with vortexing)? Check_DMSO->Check_Mixing Yes Adjust_DMSO->Check_Mixing Improve_Mixing Implement proper mixing technique Check_Mixing->Improve_Mixing No Use_Surfactant Consider adding a surfactant (e.g., Tween-80, Pluronic F-68) Check_Mixing->Use_Surfactant Yes Improve_Mixing->Use_Surfactant Solution_Clear Solution is clear Use_Surfactant->Solution_Clear Success Still_Precipitates Precipitation persists Use_Surfactant->Still_Precipitates Failure Contact_Support Contact Technical Support for further assistance Still_Precipitates->Contact_Support

Caption: Troubleshooting workflow for this compound solubility.

References

why is my dTAGV-1-NEG showing partial degradation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides troubleshooting advice and answers to frequently asked questions for researchers encountering unexpected results with the dTAGV-1 system.

Frequently Asked Questions (FAQs)

Q1: I am observing partial degradation of my FKBP12F36V-tagged protein of interest when using dTAGV-1-NEG. Why is this happening?

This is an unexpected result, as this compound is designed to be an inactive control.[1][2][3] It is a diastereomer of dTAGV-1 and is unable to bind to the E3 ligase VHL, a necessary step for inducing protein degradation. Therefore, it should not cause a reduction in the levels of your target protein.

The observation of partial degradation with the negative control points toward potential experimental issues. Here are the most common causes:

  • Reagent Cross-Contamination: The most likely cause is that your vial of this compound is contaminated with the active dTAGV-1 compound. This can happen during weighing, dissolution, or addition to cell culture plates.

  • Compound Mislabelling: There may have been a mix-up in labeling the vials of the active and negative control compounds.

  • Non-Specific Compound Toxicity: At very high concentrations, small molecules can exert off-target effects or induce cellular stress, which might lead to a general, non-specific decrease in the levels of some proteins. This is distinct from the targeted degradation mechanism.

  • Issues with Experimental Readout: The perceived degradation might be an artifact of the detection method (e.g., Western blot). Uneven loading, transfer issues, or problems with antibody specificity can be misinterpreted as protein degradation.

  • Basal Protein Turnover: The observed decrease in protein levels might be unrelated to the compound treatment and could be due to the natural turnover rate of your protein of interest, especially if the experimental endpoint is over a long duration.

Q2: How does the dTAGV-1 system work, and what is the specific role of this compound?

The dTAGV-1 system is a method for targeted protein degradation. It involves tagging your protein of interest (POI) with a mutant FKBP12F36V domain. The dTAGV-1 molecule is a heterobifunctional degrader; one end binds to the FKBP12F36V tag on your POI, and the other end binds to the von Hippel-Lindau (VHL) E3 ubiquitin ligase.

This binding event brings the POI and the E3 ligase into close proximity, forming a "ternary complex". This proximity allows the E3 ligase to transfer ubiquitin molecules to the POI. A chain of ubiquitin molecules acts as a signal for the cell's protein disposal machinery, the proteasome, to recognize and degrade the tagged protein.

This compound is the crucial negative control for these experiments. It is a stereoisomer (diastereomer) of dTAGV-1 that can still bind to the FKBP12F36V tag but is engineered to be incapable of binding to VHL. Without VHL recruitment, the ternary complex does not form, ubiquitination does not occur, and the target protein is not degraded. Therefore, any degradation observed with this compound is considered an artifact.

Q3: What is the "hook effect" and could it explain my results?

The "hook effect" is a phenomenon commonly observed with bifunctional degraders like dTAGV-1 where the degradation efficiency decreases at very high concentrations of the degrader. This occurs because at excessive concentrations, the degrader forms separate binary complexes (dTAGV-1 with the target protein and dTAGV-1 with the E3 ligase) instead of the productive ternary complex (E3 ligase-dTAGV-1-target). However, the hook effect would result in less degradation at high concentrations of the active dTAGV-1. It does not explain why an inactive control like this compound would show any degradation activity.

Troubleshooting Guides

If you are observing partial degradation with this compound, follow these troubleshooting steps to identify the source of the issue.

Guide 1: Verify Reagent Integrity and Handling

The primary suspect for this issue is reagent contamination.

  • Use Fresh Aliquots: Thaw new, previously unopened vials of both dTAGV-1 and this compound. If you do not have fresh vials, prepare new stock solutions from the powdered compound.

  • Dedicated Pipettes: When preparing stock solutions and treating cells, use separate, clearly labeled pipettes and tubes for dTAGV-1 and this compound to prevent cross-contamination.

  • Perform a Dose-Response Curve: Treat your cells with a wide range of concentrations for both dTAGV-1 and this compound (e.g., 1 nM to 10 µM).

    • Expected Outcome: dTAGV-1 should show potent, concentration-dependent degradation, possibly with a hook effect at the highest concentrations. This compound should show no degradation at any concentration.

    • Observed Anomaly: If this compound shows weak, dose-dependent degradation that mirrors the dTAGV-1 curve, it is highly indicative of contamination.

Guide 2: Validate the Experimental Workflow and Controls

It is crucial to rule out systemic issues in your experimental setup.

  • Include a "Vehicle Only" Control: Always include a control where cells are treated only with the vehicle (e.g., DMSO) used to dissolve the dTAG compounds. This provides the baseline level of your target protein.

  • Confirm Proteasome-Dependence: To confirm that any observed degradation is via the intended pathway, pre-treat cells with a proteasome inhibitor (e.g., MG132 or carfilzomib) or a NEDD8-activating enzyme inhibitor (e.g., MLN4924) for 1-2 hours before adding dTAGV-1.

    • Expected Outcome: The proteasome inhibitor should block degradation induced by dTAGV-1. This confirms that the degradation is proteasome-mediated.

    • Application to the Anomaly: If the proteasome inhibitor also blocks the partial degradation seen with your this compound sample, it reinforces the theory of contamination with active dTAGV-1.

  • Run a "No Tag" Control: Use a parental cell line that does not express the FKBP12F36V-tagged protein. Treat these cells with dTAGV-1.

    • Expected Outcome: dTAGV-1 should not cause degradation of the untagged, endogenous protein. This confirms the specificity of the dTAG system.

Data Presentation

Your experimental results should be carefully quantified and compared against expected outcomes.

Table 1: Expected vs. Anomalous Dose-Response Results

CompoundConcentrationExpected % of Target Protein RemainingAnomalous % of Target Protein Remaining (Example)Interpretation of Anomaly
Vehicle (DMSO)-100%100%Baseline
dTAGV-110 nM~50%~50%Active degradation
dTAGV-1100 nM<10%<10%Potent active degradation
dTAGV-15000 nM~30% (Hook Effect)~30%Hook Effect
This compound10 nM100%~90%Low-level contamination
This compound100 nM100%~75%Significant contamination
This compound5000 nM100%~85%Contamination + Hook Effect

Experimental Protocols

Protocol 1: Western Blot for Assessing Protein Degradation

Western blotting is a key method for quantifying changes in protein levels.

  • Cell Lysis:

    • After treating cells with dTAG compounds for the desired time, wash the cells twice with ice-cold Phosphate-Buffered Saline (PBS).

    • Lyse the cells by adding ice-cold RIPA buffer supplemented with protease and phosphatase inhibitor cocktails.

    • Scrape the cells and transfer the lysate to a microcentrifuge tube. Incubate on ice for 30 minutes.

    • Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

  • Protein Quantification:

    • Transfer the supernatant to a new tube.

    • Determine the protein concentration of each sample using a BCA assay.

  • Sample Preparation & SDS-PAGE:

    • Normalize the protein concentration for all samples.

    • Add 4x Laemmli sample buffer to a final concentration of 1x and heat at 95°C for 5-10 minutes.

    • Load equal amounts of protein (e.g., 20-30 µg) per lane of an SDS-PAGE gel. Include a protein ladder.

  • Protein Transfer:

    • Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane for 1 hour at room temperature in 5% non-fat milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST).

    • Incubate the membrane with a primary antibody specific to your protein of interest overnight at 4°C.

    • Also, probe for a loading control protein (e.g., GAPDH, β-actin, or Vinculin) to ensure equal protein loading across lanes.

    • Wash the membrane three times with TBST.

    • Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again three times with TBST.

  • Detection and Analysis:

    • Apply an enhanced chemiluminescence (ECL) substrate and capture the signal using an imaging system.

    • Quantify the band intensities using software like ImageJ. Normalize the intensity of your target protein band to the corresponding loading control band.

Visualizations

Signaling and Experimental Workflows

dTAGV1_Mechanism cluster_active dTAGV-1 (Active) cluster_inactive This compound (Inactive Control) dTAGV1 dTAGV-1 Ternary Ternary Complex (POI-dTAGV1-VHL) dTAGV1->Ternary Binds POI POI-FKBP12(F36V) POI->Ternary Binds VHL VHL E3 Ligase VHL->Ternary Binds PolyUb Poly-Ubiquitinated POI Ternary->PolyUb Ubiquitination Ub Ubiquitin Ub->Ternary Proteasome 26S Proteasome PolyUb->Proteasome Degradation Degradation Proteasome->Degradation dTAGV1_NEG This compound POI_neg POI-FKBP12(F36V) dTAGV1_NEG->POI_neg Binds VHL_neg VHL E3 Ligase dTAGV1_NEG->VHL_neg Cannot Bind NoTernary No Ternary Complex POI_neg->NoTernary VHL_neg->NoTernary NoDegradation No Degradation NoTernary->NoDegradation

Caption: Mechanism of action for dTAGV-1 vs. the inactive control this compound.

Troubleshooting_Workflow Start Start: Partial Degradation Observed with this compound Check1 Is the this compound sample cross-contaminated with dTAGV-1? Start->Check1 Action1 ACTION: 1. Use fresh, unopened aliquots. 2. Use dedicated pipettes. 3. Rerun dose-response experiment. Check1->Action1 Yes (Likely) Check2 Could it be non-specific toxicity or an experimental artifact? Check1->Check2 No (Unlikely) Result1 Does this compound still show degradation activity? Action1->Result1 Conclusion1 Conclusion: Original sample was contaminated. Problem Solved. Result1->Conclusion1 No Result1->Check2 Yes Action2 ACTION: 1. Pre-treat with Proteasome Inhibitor. 2. Check for cytotoxicity (e.g., LDH assay). 3. Re-validate Western Blot protocol. Check2->Action2 Result2 Is degradation blocked by proteasome inhibitor? Action2->Result2 Conclusion2 Conclusion: Contamination is confirmed. Source of contamination must be found. Result2->Conclusion2 Yes Conclusion3 Conclusion: Degradation is likely a non-specific or off-target effect. Consider lowering compound concentration. Result2->Conclusion3 No Contact Contact Technical Support for further assistance. Conclusion2->Contact Conclusion3->Contact

Caption: Troubleshooting workflow for anomalous this compound results.

UPS_Pathway cluster_ubiquitination Ubiquitination Cascade cluster_degradation Degradation POI Target Protein E3 E3 Ubiquitin Ligase (e.g., VHL) POI->E3 E1 E1 Ubiquitin-Activating Enzyme E2 E2 Ubiquitin-Conjugating Enzyme E1->E2 2. Conjugation AMP_PPi AMP + PPi E1->AMP_PPi E2->E3 3. Ligation PolyUb_POI Poly-Ubiquitinated Target Protein E3->PolyUb_POI Ub Ubiquitin Ub->E1 1. Activation ATP ATP ATP->E1 Proteasome 26S Proteasome PolyUb_POI->Proteasome Recognition Peptides Degraded Peptides Proteasome->Peptides Recycled_Ub Recycled Ubiquitin Proteasome->Recycled_Ub

Caption: The Ubiquitin-Proteasome System (UPS) pathway for protein degradation.

References

dTAGV-1-NEG stability and storage best practices

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability, storage, and best practices for the use of dTAGV-1-NEG.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary application?

A1: this compound is the diastereomer of dTAGV-1 and serves as its heterobifunctional negative control.[1] Its primary application is in targeted protein degradation experiments utilizing the dTAG system. While dTAGV-1 is designed to induce the degradation of FKBP12F36V-tagged proteins, this compound does not bind to the VHL E3 ligase and therefore should not cause degradation.[1][2] It is used to confirm that the observed degradation is a specific effect of dTAGV-1 and not due to off-target or solvent effects.[3]

Q2: What is the mechanism of action of the dTAG system and the role of this compound?

A2: The dTAG system is a chemical biology tool for rapid and selective protein degradation. It involves tagging a protein of interest with the mutant FKBP12F36V domain. The active degrader, dTAGV-1, is a heterobifunctional molecule that binds to both the FKBP12F36V tag on the target protein and the von Hippel-Lindau (VHL) E3 ubiquitin ligase. This brings the target protein into proximity with the E3 ligase, leading to its ubiquitination and subsequent degradation by the proteasome. This compound, as a diastereomer of dTAGV-1, can still bind to the FKBP12F36V tag but is unable to recruit the VHL E3 ligase, thus preventing the degradation of the target protein.

Q3: How should this compound be stored?

A3: this compound should be stored as a solid at -20°C. Once reconstituted in a solvent such as DMSO, it is recommended to aliquot the solution and store it at -20°C for up to one month or at -80°C for up to six months. To maintain the integrity of the compound, repeated freeze-thaw cycles should be avoided.

Q4: How do I reconstitute this compound?

A4: this compound is soluble in DMSO up to 100 mM. To reconstitute, add the appropriate volume of high-quality, anhydrous DMSO to the vial to achieve the desired stock concentration. It may be necessary to use an ultrasonic bath to ensure the compound is fully dissolved. For cellular experiments, the final concentration of DMSO should be kept low (typically ≤ 0.1%) to avoid solvent-induced toxicity.

Quantitative Data Summary

PropertyValueSource(s)
Molecular Weight1247.54 g/mol
FormulaC68H90N6O14S
Purity≥98% (HPLC)
SolubilitySoluble to 100 mM in DMSO
Storage (Solid)-20°C
Storage (in DMSO)-20°C for 1 month; -80°C for 6 months

Troubleshooting Guide

Q: My this compound control is showing some degradation of my target protein. What could be the cause?

A: This is unexpected, as this compound is designed to be inactive. Here are a few potential causes and troubleshooting steps:

  • Compound Mix-up: Double-check that you have used this compound and not the active dTAGV-1 compound.

  • Contamination: Your this compound stock solution may have been contaminated with the active dTAGV-1. Prepare a fresh stock solution from the solid compound.

  • Non-specific Effects at High Concentrations: While unlikely, very high concentrations of any compound can sometimes lead to non-specific cellular stress and protein degradation. Perform a dose-response experiment with this compound to see if the effect is concentration-dependent.

  • Target Protein Instability: Your FKBP12F36V-tagged protein of interest might be inherently unstable in the experimental conditions. Ensure that your vehicle-treated (e.g., DMSO-only) control shows stable protein levels over the time course of the experiment.

Q: I am having trouble dissolving this compound in DMSO.

A: this compound should be readily soluble in DMSO at concentrations up to 100 mM. If you are experiencing solubility issues, consider the following:

  • Quality of DMSO: Ensure you are using anhydrous, high-purity DMSO. Water content in DMSO can affect the solubility of some compounds.

  • Sonication: Gentle warming and/or sonication can aid in dissolving the compound.

  • Concentration: If you are trying to make a stock solution at a concentration higher than 100 mM, it may not be fully soluble.

Q: The results from my this compound control are inconsistent between experiments.

A: Inconsistent results can stem from several factors:

  • Freeze-Thaw Cycles: Repeatedly freezing and thawing your this compound stock solution can lead to its degradation. Ensure your stock is aliquoted to minimize freeze-thaw cycles.

  • Cellular Conditions: Variations in cell density, passage number, and overall cell health can impact experimental outcomes. Maintain consistent cell culture practices.

  • Experimental Timing: Ensure that the treatment duration and time points for analysis are consistent across all experiments.

Experimental Protocols

Example Protocol: Using this compound as a Negative Control in a Western Blot Experiment for Protein Degradation

This protocol provides a general framework. Specific details such as cell type, seeding density, and antibody concentrations should be optimized for your particular experiment.

1. Cell Seeding and Culture:

  • Seed your cells (engineered to express the FKBP12F36V-tagged protein of interest) in appropriate culture plates (e.g., 6-well plates).
  • Allow the cells to adhere and grow to a suitable confluency (typically 70-80%).

2. Preparation of Compounds:

  • Prepare a fresh dilution of your dTAGV-1 and this compound stock solutions in pre-warmed cell culture medium to the desired final concentration (e.g., 500 nM). Also, prepare a vehicle control (e.g., DMSO) at the same final concentration as the compound-treated samples.

3. Cell Treatment:

  • Aspirate the old medium from the cells and replace it with the medium containing dTAGV-1, this compound, or the vehicle control.
  • Incubate the cells for the desired time period (e.g., 24 hours).

4. Cell Lysis:

  • After incubation, wash the cells with ice-cold PBS.
  • Lyse the cells in a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
  • Incubate the lysates on ice for 20-30 minutes.
  • Clarify the lysates by centrifugation at 14,000 x g for 15 minutes at 4°C.
  • Collect the supernatant and determine the protein concentration using a standard protein assay (e.g., BCA assay).

5. Western Blot Analysis:

  • Normalize the protein samples to the same concentration with lysis buffer and sample buffer.
  • Boil the samples at 95-100°C for 5-10 minutes.
  • Load equal amounts of protein per lane on an SDS-PAGE gel.
  • Perform electrophoresis to separate the proteins by size.
  • Transfer the separated proteins to a PVDF or nitrocellulose membrane.
  • Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.
  • Incubate the membrane with a primary antibody against your protein of interest and a loading control (e.g., GAPDH, β-actin) overnight at 4°C.
  • Wash the membrane with TBST.
  • Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
  • Wash the membrane again with TBST.
  • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Expected Outcome:

  • dTAGV-1 treated sample: Significant reduction in the band intensity of the FKBP12F36V-tagged protein of interest compared to the vehicle control.

  • This compound treated sample: No significant change in the band intensity of the target protein compared to the vehicle control.

  • Loading control: Similar band intensity across all lanes.

Visualizations

dTAG_Mechanism cluster_dTAGV1 Active Degradation with dTAGV-1 cluster_dTAGV1_NEG Negative Control with this compound POI Protein of Interest FKBP12 FKBP12(F36V) Tag POI->FKBP12 fused to Proteasome Proteasome POI->Proteasome targeted to dTAGV1 dTAGV-1 FKBP12->dTAGV1 binds VHL VHL E3 Ligase dTAGV1->VHL recruits Ub Ubiquitin VHL->Ub adds Ub->POI to Degradation Degradation Proteasome->Degradation POI_neg Protein of Interest FKBP12_neg FKBP12(F36V) Tag POI_neg->FKBP12_neg fused to NoDegradation No Degradation POI_neg->NoDegradation dTAGV1_NEG This compound FKBP12_neg->dTAGV1_NEG binds VHL_neg VHL E3 Ligase dTAGV1_NEG->VHL_neg X

Caption: Mechanism of the dTAG system with dTAGV-1 and this compound.

Experimental_Workflow start Start: Cells expressing FKBP12(F36V)-tagged protein treatment Treatment Groups start->treatment vehicle Vehicle Control (e.g., DMSO) treatment->vehicle dtagv1_neg This compound (Negative Control) treatment->dtagv1_neg dtagv1 dTAGV-1 (Active Degrader) treatment->dtagv1 incubation Incubate for defined time period (e.g., 24h) vehicle->incubation dtagv1_neg->incubation dtagv1->incubation lysis Cell Lysis and Protein Quantification incubation->lysis analysis Downstream Analysis (e.g., Western Blot) lysis->analysis outcome Expected Outcome analysis->outcome outcome_vehicle Protein Level: Baseline outcome->outcome_vehicle outcome_neg Protein Level: No Change outcome->outcome_neg outcome_active Protein Level: Degraded outcome->outcome_active

References

cell line specific effects of dTAGV-1-NEG

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of dTAGV-1-NEG, the inactive control for the dTAGV-1 protein degradation system. Here you will find troubleshooting advice, frequently asked questions, and detailed experimental protocols to ensure the successful implementation of this critical negative control in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary function in an experiment?

A1: this compound is a diastereomer of dTAGV-1 and serves as its inactive negative control.[1][2] Its primary function is to demonstrate that the degradation of the FKBP12F36V-tagged target protein is a direct result of the active dTAGV-1 molecule and not due to off-target effects of the chemical scaffold or the experimental conditions. This compound is designed to not bind to the VHL E3 ubiquitin ligase, and therefore, it should not induce degradation of the target protein.[1][2]

Q2: In which cell lines has this compound been validated as a negative control?

A2: this compound has been shown to be an effective negative control in a variety of cell lines, including 293FT, PATU-8902, and EWS502 cells.[1] In these cell lines, treatment with this compound did not result in the degradation of FKBP12F36V-tagged proteins.

Q3: What are the recommended working concentrations and incubation times for this compound?

A3: The optimal concentration and incubation time can vary depending on the cell line and the specific experimental setup. However, published studies have used this compound at concentrations ranging from 500 nM to 10 µM for durations of 4 to 24 hours. It is always recommended to perform a dose-response and time-course experiment to determine the optimal conditions for your specific system.

Q4: How should I prepare and store this compound?

A4: this compound is soluble in DMSO, typically up to 100 mM. For long-term storage, it is recommended to store the compound as a solid at -20°C. Once dissolved in DMSO, it is advisable to aliquot the stock solution and store it at -80°C to avoid repeated freeze-thaw cycles.

Q5: Can I use a DMSO-only control instead of this compound?

A5: While a DMSO-only control is essential to control for solvent effects, it is not a substitute for this compound. This compound controls for any potential off-target effects of the chemical structure shared with dTAGV-1, ensuring that the observed degradation is specific to the active molecule's ability to recruit the E3 ligase.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Unexpected degradation of the target protein with this compound treatment. Compound Integrity: The this compound compound may have degraded or been contaminated with the active dTAGV-1.- Ensure proper storage of this compound at -20°C (solid) or -80°C (in DMSO). - Use a fresh, validated batch of this compound. - Consider obtaining the compound from a reputable supplier.
High Concentration Off-Target Effects: Although unlikely at recommended concentrations, very high concentrations might lead to non-specific effects.- Perform a dose-response experiment to confirm the inertness of this compound at various concentrations. - Use the lowest effective concentration of dTAGV-1 as a positive control to minimize the required concentration of the negative control.
Cell Line Instability: The cell line expressing the FKBP12F36V-tagged protein may have inherent instability of the fusion protein.- Monitor the stability of the tagged protein over time in the absence of any treatment. - Ensure consistent cell culture conditions.
High background in Western blot or flow cytometry, making it difficult to assess the effect of this compound. Antibody Specificity: The primary antibody may have low specificity for the target protein or the tag.- Validate the primary antibody for specificity using appropriate controls (e.g., knockout/knockdown cell lines). - Test different primary antibodies.
Blocking and Washing: Inefficient blocking or washing steps can lead to high background.- Optimize blocking conditions (e.g., type of blocking buffer, duration). - Increase the number and duration of washing steps.
Inconsistent results between experiments. Variability in Cell Culture: Inconsistent cell density, passage number, or cell health can affect experimental outcomes.- Maintain a consistent cell culture protocol, including seeding density and passage number. - Regularly check for mycoplasma contamination.
Compound Preparation: Inconsistent preparation of this compound stock solutions.- Prepare a large batch of stock solution, aliquot, and store at -80°C to ensure consistency across experiments.

Quantitative Data Summary

The following tables summarize the observed effects of this compound in different cell lines as reported in the literature.

Table 1: Effect of this compound on FKBP12F36V-Nluc Degradation in 293FT Cells

TreatmentConcentrationDurationNormalized Nluc/Fluc Signal (Mean ± SD)Reference
dTAGV-1Various24 hSignificant Decrease
This compoundVarious24 hNo Significant Change

Table 2: Effect of this compound on KRASG12V Degradation in PATU-8902 Cells

TreatmentConcentrationDurationKRASG12V Protein LevelsReference
dTAGV-1500 nM24 hDegraded
This compound500 nM24 hNot Degraded

Table 3: Effect of this compound on Cell Proliferation in EWS502 Cells

Cell LineTreatmentConcentrationDurationRelative Cell GrowthReference
EWS502 FKBP12F36V-EWS/FLIdTAGV-11 µM8 daysInhibited
EWS502 FKBP12F36V-EWS/FLIThis compound1 µM8 daysUnaffected

Experimental Protocols

General Cell Culture and Treatment with this compound
  • Cell Seeding: Plate cells at a density that will ensure they are in the exponential growth phase and do not exceed 80-90% confluency at the end of the experiment.

  • Compound Preparation: Thaw a frozen aliquot of this compound (in DMSO) at room temperature. Dilute the stock solution to the desired final concentration in pre-warmed complete cell culture medium.

  • Treatment: Remove the existing medium from the cells and add the medium containing the appropriate concentration of this compound or control (e.g., DMSO).

  • Incubation: Incubate the cells for the desired duration (e.g., 4, 8, or 24 hours) at 37°C in a humidified incubator with 5% CO2.

  • Cell Lysis and Analysis: After incubation, proceed with cell lysis for downstream applications such as Western blotting or prepare cells for flow cytometry analysis.

Western Blot Analysis of Target Protein Degradation
  • Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • Sample Preparation: Mix the protein lysate with Laemmli sample buffer and boil at 95-100°C for 5-10 minutes.

  • SDS-PAGE and Transfer: Load equal amounts of protein per lane on an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody against the target protein or tag (e.g., anti-HA) overnight at 4°C. Also, probe for a loading control (e.g., GAPDH, β-actin).

  • Washing and Secondary Antibody Incubation: Wash the membrane three times with TBST and then incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again three times with TBST and detect the signal using an enhanced chemiluminescence (ECL) substrate.

Visualizations

dTAG_System_Workflow cluster_cell Cell POI Protein of Interest (POI) FusionProtein POI-FKBP12(F36V) POI->FusionProtein FKBP12F36V FKBP12(F36V) tag FKBP12F36V->FusionProtein VHL VHL E3 Ligase FusionProtein->VHL Recruits Proteasome Proteasome VHL->Proteasome Ubiquitination & Degradation dTAGV1 dTAGV-1 dTAGV1->FusionProtein Binds dTAGV1_NEG This compound (Inactive Control) dTAGV1_NEG->FusionProtein Does NOT Bind

Caption: Workflow of the dTAGV-1 system and the role of this compound.

Troubleshooting_Logic Start Unexpected degradation with this compound? CheckCompound Check Compound Integrity (Fresh aliquot, proper storage) Start->CheckCompound Yes ResultOK No degradation observed (Expected Result) Start->ResultOK No CheckConcentration Verify Concentration (Perform dose-response) CheckCompound->CheckConcentration Issue persists CheckCompound->ResultOK Resolved CheckCells Assess Cell Line Health & Fusion Protein Stability CheckConcentration->CheckCells Issue persists CheckConcentration->ResultOK Resolved CheckCells->ResultOK Resolved ResultNotOK Degradation persists CheckCells->ResultNotOK Issue persists

Caption: Troubleshooting logic for unexpected this compound activity.

References

Technical Support Center: dTAGV-1 & dTAGV-1-NEG

Author: BenchChem Technical Support Team. Date: November 2025

Mitigating Non-Specific Binding in dTAG Experiments

This guide provides troubleshooting strategies and frequently asked questions to help researchers, scientists, and drug development professionals mitigate non-specific binding when using dTAGV-1 and its negative control, dTAGV-1-NEG.

The dTAG (degradation tag) system is a powerful tool for inducing rapid and selective degradation of target proteins.[1][2][3] dTAGV-1 is a heterobifunctional molecule that recruits the von Hippel-Lindau (VHL) E3 ubiquitin ligase to a target protein fused with the mutant FKBP12F36V tag, leading to its ubiquitination and subsequent proteasomal degradation.[4][5] To ensure that the observed degradation is a direct result of dTAGV-1's specific mechanism, it is crucial to use the negative control, this compound. This compound is a diastereomer of dTAGV-1 that is unable to bind to VHL, and therefore should not induce degradation of the target protein.

Non-specific binding of either dTAGV-1 or this compound can lead to misleading results, such as off-target effects or false positives. This guide will help you identify and address these issues.

Frequently Asked Questions (FAQs)

Q1: What is the purpose of this compound?

A1: this compound serves as a crucial negative control in your experiments. Since it cannot recruit the VHL E3 ligase, it should not induce the degradation of your FKBP12F36V-tagged protein of interest. Any effects observed in the presence of this compound can be attributed to non-specific binding or other off-target effects.

Q2: I am observing degradation of my target protein with this compound. What could be the cause?

A2: Degradation of the target protein with the negative control suggests a non-specific effect. This could be due to several factors, including:

  • High concentrations of this compound: Even with a negative control, high concentrations can sometimes lead to off-target effects.

  • Contamination: Ensure your this compound stock is not contaminated with dTAGV-1.

  • Cellular stress responses: High concentrations of any small molecule can induce stress, which might lead to protein degradation through pathways independent of the dTAG system.

Q3: How can I be sure that the degradation I see with dTAGV-1 is specific?

A3: To confirm the specificity of dTAGV-1-mediated degradation, you should always include the following controls in your experiment:

  • This compound: As discussed, this should not induce degradation.

  • Proteasome inhibitor (e.g., MG132 or bortezomib): Pre-treatment with a proteasome inhibitor should block the degradation of your target protein by dTAGV-1.

  • VHL-deficient cells: If available, using a cell line that lacks VHL should prevent dTAGV-1-mediated degradation.

Troubleshooting Guide

Issue 1: High background signal in pull-down or immunoprecipitation (IP) experiments.

High background can obscure the specific interactions you are trying to detect. This is often due to non-specific binding of proteins to the beads or antibody.

Troubleshooting Steps:

  • Pre-clear the lysate: Before adding your specific antibody, incubate the cell lysate with beads alone for 30-60 minutes. This will help to remove proteins that non-specifically bind to the beads.

  • Optimize washing steps: Increase the number of washes or the stringency of the wash buffer. You can try increasing the salt concentration or adding a low concentration of a non-ionic detergent.

  • Block non-specific sites: Incubate the beads with a blocking agent like bovine serum albumin (BSA) or salmon sperm DNA before adding the antibody.

  • Use a different type of bead: Magnetic beads often have lower non-specific binding compared to agarose beads.

Table 1: Comparison of Wash Buffer Additives for Reducing Non-Specific Binding

AdditiveTypical ConcentrationMechanism of Action
Tween-20 0.05% - 0.1%Non-ionic detergent that reduces hydrophobic interactions.
Triton X-100 0.1% - 1%Non-ionic detergent, can be harsher than Tween-20.
NaCl 150 mM - 500 mMReduces ionic interactions.
BSA 1% - 5%Blocks non-specific protein binding sites on beads.
Issue 2: Off-target effects observed with this compound.

If you observe phenotypic changes or protein degradation with this compound, it is important to determine the cause.

Troubleshooting Steps:

  • Perform a dose-response experiment: Test a range of concentrations for both dTAGV-1 and this compound. Use the lowest effective concentration of dTAGV-1 and a corresponding concentration of this compound.

  • Verify the integrity of your compounds: Use techniques like HPLC or mass spectrometry to confirm the purity and identity of your dTAGV-1 and this compound stocks.

  • Use orthogonal controls: In addition to this compound, use other negative controls, such as an empty vector control or a cell line that does not express the FKBP12F36V-tagged protein.

Experimental Protocols

Protocol 1: Optimizing Wash Buffers for Immunoprecipitation
  • Prepare a set of wash buffers with varying concentrations of salt (e.g., 150 mM, 300 mM, 500 mM NaCl) and non-ionic detergent (e.g., 0.05%, 0.1%, 0.5% Tween-20).

  • Perform your standard immunoprecipitation protocol, but divide the beads into equal aliquots after the initial binding step.

  • Wash each aliquot with a different wash buffer.

  • Elute the bound proteins and analyze the results by Western blotting.

  • Compare the amount of your protein of interest to the amount of a known non-specific binding protein (e.g., actin or tubulin) to determine the optimal wash buffer.

Protocol 2: Pre-clearing Lysate for Immunoprecipitation
  • Add Protein A/G beads to your cell lysate.

  • Incubate for 1 hour at 4°C with gentle rotation.

  • Centrifuge the lysate to pellet the beads.

  • Carefully transfer the supernatant (the pre-cleared lysate) to a new tube.

  • Proceed with your immunoprecipitation protocol using the pre-cleared lysate.

Visualizations

dTAG_Mechanism cluster_0 dTAGV-1 Action cluster_1 This compound (Control) dTAGV1 dTAGV-1 Ternary Ternary Complex dTAGV1->Ternary FKBP12 FKBP12(F36V)-Target FKBP12->Ternary VHL VHL E3 Ligase VHL->Ternary Ub Ubiquitination Ternary->Ub recruits Proteasome Proteasomal Degradation Ub->Proteasome targets for dTAGV1_NEG This compound NoComplex No Ternary Complex dTAGV1_NEG->NoComplex FKBP12_NEG FKBP12(F36V)-Target FKBP12_NEG->NoComplex VHL_NEG VHL E3 Ligase VHL_NEG->NoComplex No Binding

Caption: Mechanism of action for dTAGV-1 and its negative control, this compound.

Troubleshooting_Workflow Start High Non-Specific Binding Observed Decision1 Is the issue in a pull-down/IP experiment? Start->Decision1 Action1 Optimize Wash Buffers (Protocol 1) Decision1->Action1 Yes Decision2 Are off-target effects seen with this compound? Decision1->Decision2 No Action2 Pre-clear Lysate (Protocol 2) Action1->Action2 Action3 Use Blocking Agents (e.g., BSA) Action2->Action3 End Issue Resolved Action3->End Action4 Perform Dose-Response Experiment Decision2->Action4 Yes Action5 Verify Compound Integrity (HPLC/MS) Action4->Action5 Action6 Use Orthogonal Controls Action5->Action6 Action6->End

Caption: Troubleshooting workflow for non-specific binding issues.

References

Validation & Comparative

dTAGV-1-NEG vs. DMSO: A Comparative Guide for Selecting the Appropriate Negative Control in Targeted Protein Degradation Studies

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals engaged in targeted protein degradation (TPD), the choice of an appropriate negative control is paramount for the rigorous validation of experimental findings. While dimethyl sulfoxide (DMSO) is a widely used vehicle control, the inactive diastereomer dTAGV-1-NEG offers a more specific and robust control for experiments involving the dTAGV-1 degrader. This guide provides a comprehensive comparison of this compound and DMSO as negative controls, supported by experimental data and detailed protocols.

In the burgeoning field of TPD, PROTACs (Proteolysis Targeting Chimeras) have emerged as powerful tools to selectively eliminate proteins of interest. The dTAG system, which utilizes a mutated FKBP12 (FKBP12F36V) tag, allows for the rapid and specific degradation of virtually any target protein. dTAGV-1 is a VHL-recruiting degrader that binds to the FKBP12F36V-tagged protein and the VHL E3 ubiquitin ligase, leading to the ubiquitination and subsequent proteasomal degradation of the target protein.[1][2][3] To ensure that the observed biological effects are a direct consequence of target protein degradation, a proper negative control is essential.

The Rationale for a Specific Negative Control

While DMSO is a common solvent for many small molecules used in cellular assays and serves as a vehicle control, it does not account for potential off-target effects of the degrader molecule itself, independent of its degradation-inducing activity.[4][5] this compound is a diastereomer of dTAGV-1 that is incapable of binding to the VHL E3 ligase. This crucial difference means that this compound can still bind to the FKBP12F36V-tagged protein but cannot recruit the degradation machinery. Therefore, it serves as an ideal negative control to distinguish between the effects of target degradation and other potential pharmacological effects of the dTAGV-1 molecule.

Experimental Data: this compound vs. DMSO

Numerous studies have demonstrated the importance of using this compound as a negative control alongside DMSO. The following tables summarize key quantitative data from experiments investigating the effects of dTAGV-1, this compound, and DMSO on target protein levels and downstream cellular processes.

Table 1: Effect on FKBP12F36V-Nluc Degradation
Treatment (24h)DMSO-normalized Nluc/Fluc Signal Ratio
dTAGV-1 Significant reduction
This compound No significant change
DMSO Baseline (normalized to 1)

Data synthesized from studies in 293FT FKBP12F36V-Nluc cells.

Table 2: Effect on KRASG12V Degradation and Downstream Signaling
TreatmentKRASG12V Protein LevelspERK1/2 Levels
dTAGV-1 (1-24h) Rapid degradationRapid reduction
This compound No significant changeNo significant change
DMSO No significant changeNo significant change

Data from studies in PATU-8902 FKBP12F36V-KRASG12V; KRAS-/- cells.

Table 3: Effect on Cell Proliferation in Ewing Sarcoma Cells
TreatmentRelative Growth of EWS502 FKBP12F36V-EWS/FLI; EWS/FLI-/- cells
dTAGV-1 Significant inhibition
This compound No significant inhibition
DMSO No significant inhibition

Data representative of multiple independent experiments.

Signaling Pathways and Experimental Workflows

To visually represent the mechanisms and experimental logic discussed, the following diagrams are provided.

dTAGV1_Mechanism Mechanism of dTAGV-1 Action cluster_ternary Ternary Complex Formation dTAGV-1 dTAGV-1 FKBP12_F36V_Target FKBP12(F36V)-Target Protein dTAGV-1->FKBP12_F36V_Target binds VHL VHL E3 Ligase dTAGV-1->VHL recruits Ubiquitination Ubiquitination FKBP12_F36V_Target->Ubiquitination VHL->Ubiquitination mediates Proteasomal_Degradation Proteasomal_Degradation Ubiquitination->Proteasomal_Degradation Degraded_Target Degraded Target Protein Proteasomal_Degradation->Degraded_Target

Caption: Mechanism of dTAGV-1 mediated protein degradation.

Negative_Control_Logic Logic of Negative Controls cluster_dtagv1 dTAGV-1 (Active Degrader) cluster_dtagv1_neg This compound (Specific Negative Control) cluster_dmso DMSO (Vehicle Control) dTAGV1_binds_target Binds FKBP12(F36V)-Target dTAGV1_binds_VHL Binds VHL dTAGV1_binds_target->dTAGV1_binds_VHL Degradation Target Degradation dTAGV1_binds_VHL->Degradation dTAGV1_NEG_binds_target Binds FKBP12(F36V)-Target dTAGV1_NEG_no_VHL Does NOT Bind VHL dTAGV1_NEG_binds_target->dTAGV1_NEG_no_VHL No_Degradation_NEG No Degradation dTAGV1_NEG_no_VHL->No_Degradation_NEG DMSO_no_binding No specific binding No_Degradation_DMSO No Degradation DMSO_no_binding->No_Degradation_DMSO

Caption: Comparison of dTAGV-1, this compound, and DMSO.

Experimental Protocols

Below are generalized methodologies for key experiments cited in the comparison.

Cell Culture and Treatment
  • Cell Lines: 293FT cells expressing FKBP12WT-Nluc or FKBP12F36V-Nluc, and PATU-8902 cells with endogenous KRAS knocked out and expressing FKBP12F36V-KRASG12V.

  • Culture Conditions: Cells are maintained in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.

  • Treatment: Cells are seeded in appropriate plates and allowed to adhere overnight. The following day, the medium is replaced with fresh medium containing dTAGV-1, this compound, or DMSO at the desired concentrations for the indicated times.

Luciferase Reporter Assay
  • 293FT FKBP12F36V-Nluc cells are treated with dTAGV-1, this compound, or DMSO for 24 hours.

  • Cell viability and luciferase activity are measured using a commercial dual-luciferase reporter assay system.

  • The ratio of NanoLuc (Nluc) to Firefly luciferase (Fluc) is calculated to normalize for cell number and transfection efficiency.

  • Results are then normalized to the DMSO-treated control group.

Immunoblotting
  • Cells are treated as described above for the specified duration.

  • Cells are lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein concentration is determined using a BCA assay.

  • Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

  • Membranes are blocked and then incubated with primary antibodies against the target protein (e.g., KRAS, pERK1/2) and a loading control (e.g., GAPDH, Vinculin).

  • After washing, membranes are incubated with HRP-conjugated secondary antibodies.

  • Protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Cell Proliferation Assay
  • Cells are seeded in 96-well plates and treated with dTAGV-1, this compound, or DMSO.

  • Cell viability or proliferation is assessed at various time points (e.g., every 24 hours for 5 days) using a commercial assay such as CellTiter-Glo.

  • Luminescence is measured using a plate reader, and the values are normalized to the day 0 reading to determine the relative growth.

Conclusion

References

A Comparative Guide to dTAG Negative Controls: dTAGV-1-NEG in Focus

Author: BenchChem Technical Support Team. Date: November 2025

In the rapidly evolving field of targeted protein degradation, the dTAG (degradation tag) system has emerged as a powerful tool for inducing rapid and specific degradation of proteins of interest. This guide provides a detailed comparison of dTAGV-1-NEG, a negative control for the VHL-recruiting dTAGV-1, with other commonly used dTAG negative controls. The information presented here is intended for researchers, scientists, and drug development professionals to aid in the selection of appropriate controls for their dTAG-based experiments.

Introduction to dTAG Negative Controls

The dTAG system utilizes heterobifunctional molecules to bring a target protein, fused with an FKBP12F36V tag, into proximity with an E3 ubiquitin ligase, leading to the target's ubiquitination and subsequent degradation by the proteasome. Negative controls are crucial for validating that the observed degradation is a direct result of the dTAG molecule's activity and not due to off-target effects.

This compound is the diastereomer of dTAGV-1 and serves as its corresponding negative control. Due to its stereochemistry, this compound is unable to bind to the von Hippel-Lindau (VHL) E3 ligase, thus preventing the formation of a productive ternary complex required for protein degradation.[1][2] This guide compares the performance of this compound with other established dTAG negative controls, namely dTAG-13-NEG and dTAG-47-NEG, which are the inactive counterparts of the CRBN-recruiting dTAG molecules, dTAG-13 and dTAG-47, respectively.[1][3]

Mechanism of Action: Active vs. Negative Controls

The fundamental difference between active dTAG molecules and their negative controls lies in their ability to recruit an E3 ligase. The following diagram illustrates the mechanism of action of dTAGV-1 and the inaction of this compound.

dTAGV-1 Mechanism of Action vs. This compound Inactivity cluster_0 dTAGV-1 (Active) cluster_1 This compound (Negative Control) dTAGV1 dTAGV-1 Ternary_Complex Ternary Complex (dTAGV-1 :: FKBP12(F36V) :: VHL) dTAGV1->Ternary_Complex Binds FKBP12F36V FKBP12(F36V)-Target Protein FKBP12F36V->Ternary_Complex Binds VHL VHL E3 Ligase VHL->Ternary_Complex Binds Ubiquitination Ubiquitination Ternary_Complex->Ubiquitination Induces Proteasome Proteasome Ubiquitination->Proteasome Targets for Degradation Target Protein Degradation Proteasome->Degradation Leads to dTAGV1_NEG This compound FKBP12F36V_NEG FKBP12(F36V)-Target Protein dTAGV1_NEG->FKBP12F36V_NEG Binds No_Binding No Ternary Complex Formation dTAGV1_NEG->No_Binding Cannot Bind VHL VHL_NEG VHL E3 Ligase

dTAGV-1 vs. This compound Mechanism

Comparative Performance Data

Experimental data consistently demonstrates the inability of this compound and other dTAG negative controls to induce degradation of FKBP12F36V-tagged proteins. The following table summarizes quantitative data from key experiments comparing the activity of these negative controls.

Experiment TypeCell LineTarget ProteinCompoundConcentrationResult (% of DMSO control)Reference
Luciferase Reporter Assay293FTFKBP12F36V-NlucThis compound1-10 µMNo significant degradation
Luciferase Reporter Assay293FTFKBP12F36V-NlucThis compound1 µM~100%
Luciferase Reporter Assay293FTFKBP12F36V-NlucdTAG-13-NEG1 µM~100%
Luciferase Reporter Assay293FTFKBP12F36V-NlucdTAG-47-NEG1 µM~100%
ImmunoblotPATU-8902FKBP12F36V-KRASG12VThis compound500 nMNo degradation
ImmunoblotEWS502FKBP12F36V-EWS/FLIThis compound1 µMNo degradation
ProteomicsPATU-8902Proteome-wideThis compound500 nMNo significant protein degradation

As shown in the table, across various experimental setups, this compound, dTAG-13-NEG, and dTAG-47-NEG do not induce degradation of their respective target proteins, confirming their suitability as negative controls. Notably, a study by Nabet et al. (2020) demonstrated that the abrogation of degradation effects by this compound was comparable to that of dTAG-13-NEG and dTAG-47-NEG.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of experimental results. Below are the protocols for the key experiments cited in this guide.

Luciferase Reporter Assay

This assay is used to quantify the degradation of a target protein fused to a luciferase reporter.

Luciferase Reporter Assay Workflow Start Seed cells expressing FKBP12(F36V)-Luciferase fusion Treat Treat with dTAG compounds (active and negative controls) Start->Treat Incubate Incubate for a defined period (e.g., 24 hours) Treat->Incubate Lyse Lyse cells Incubate->Lyse Measure Measure Luciferase Activity Lyse->Measure Analyze Normalize to control and analyze data Measure->Analyze

Luciferase Assay Workflow

Protocol:

  • Cell Seeding: Seed 293FT cells stably expressing FKBP12F36V-NanoLuciferase (Nluc) into 96-well plates.

  • Compound Treatment: The following day, treat the cells with the desired concentrations of dTAGV-1, this compound, dTAG-13, dTAG-13-NEG, dTAG-47, or dTAG-47-NEG. Include a DMSO-only control.

  • Incubation: Incubate the plates for 24 hours at 37°C and 5% CO2.

  • Cell Lysis: Lyse the cells using a suitable lysis buffer (e.g., Passive Lysis Buffer).

  • Luminescence Measurement: Measure the Nluc activity using a luminometer according to the manufacturer's instructions.

  • Data Analysis: Normalize the luminescence readings of the compound-treated wells to the DMSO-treated control wells.

Immunoblotting

Immunoblotting (Western blotting) is used to visualize the degradation of the target protein.

Protocol:

  • Cell Culture and Treatment: Culture cells (e.g., PATU-8902 expressing FKBP12F36V-KRASG12V) and treat with dTAG compounds (e.g., 500 nM dTAGV-1 or this compound) for the desired time course.

  • Cell Lysis: Harvest and lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE: Separate equal amounts of protein from each sample by SDS-polyacrylamide gel electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein (or the FKBP12 tag) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. A loading control like GAPDH or β-actin should be probed to ensure equal protein loading.

Conclusion

This compound serves as a robust and reliable negative control for dTAGV-1-mediated protein degradation. Experimental evidence confirms its inability to induce degradation, with performance comparable to other established dTAG negative controls like dTAG-13-NEG and dTAG-47-NEG. The use of these negative controls is indispensable for validating the specificity of the dTAG system and ensuring the accurate interpretation of experimental results. Researchers should always include a relevant negative control in their dTAG experiments to confidently attribute the observed protein degradation to the specific activity of the active dTAG molecule.

References

Validating dTAGV-1 Specificity: A Comparative Guide with dTAGV-1-NEG

Author: BenchChem Technical Support Team. Date: November 2025

The Degradation Tag (dTAG) system is a powerful chemical biology tool for inducing rapid and specific degradation of a target protein of interest. This guide provides a detailed comparison of dTAGV-1, a selective VHL-recruiting degrader, and its inactive diastereomer, dTAGV-1-NEG, to validate the specificity of the dTAG system. The experimental data presented herein demonstrates the on-target activity of dTAGV-1 and the utility of this compound as a crucial negative control.

Mechanism of Action: dTAGV-1 vs. This compound

dTAGV-1 is a heterobifunctional small molecule designed to hijack the cell's ubiquitin-proteasome system. It comprises a ligand that selectively binds to the F36V mutant of the FKBP12 protein (FKBP12F36V) and another ligand that recruits the von Hippel-Lindau (VHL) E3 ubiquitin ligase.[1] When a target protein is tagged with FKBP12F36V, dTAGV-1 facilitates the formation of a ternary complex between the tagged protein and the VHL E3 ligase complex.[2][3] This proximity induces the ubiquitination of the target protein, marking it for degradation by the proteasome.

In contrast, this compound is a diastereomer of dTAGV-1 that is unable to bind to and recruit VHL.[2] This critical difference makes it an ideal negative control, as it retains the ability to bind the FKBP12F36V tag but cannot initiate the degradation cascade. Any observed biological effect with dTAGV-1 that is absent with this compound can be confidently attributed to the degradation of the target protein.

cluster_dTAGV1 dTAGV-1 Mechanism cluster_dTAGV1_NEG This compound Control POI Target Protein (FKBP12F36V-tagged) Ternary Ternary Complex POI->Ternary binds dTAGV1 dTAGV-1 dTAGV1->Ternary VHL VHL E3 Ligase VHL->Ternary recruits Ub Ubiquitination Ternary->Ub Proteasome Proteasomal Degradation Ub->Proteasome POI_neg Target Protein (FKBP12F36V-tagged) dTAGV1_NEG This compound POI_neg->dTAGV1_NEG binds NoComplex No Ternary Complex No Degradation VHL_neg VHL E3 Ligase dTAGV1_NEG->VHL_neg cannot bind start Seed FKBP12F36V-Nluc expressing cells treat Treat with dTAGV-1, This compound, or DMSO start->treat incubate Incubate for 24 hours treat->incubate lyse Lyse cells and add dual-luciferase reagents incubate->lyse read Measure Nluc and Fluc luminescence lyse->read analyze Normalize Nluc/Fluc ratio to DMSO control read->analyze end Determine % Degradation analyze->end cluster_logic On-Target Activity Validation Logic dTAGV1 dTAGV-1 Treatment Degradation Target Protein Degradation dTAGV1->Degradation Phenotype Biological Phenotype Observed dTAGV1->Phenotype dTAGV1_NEG This compound Treatment (Negative Control) NoDegradation No Target Protein Degradation dTAGV1_NEG->NoDegradation NoPhenotype No Biological Phenotype dTAGV1_NEG->NoPhenotype Conclusion Conclusion: Phenotype is due to On-Target Degradation Degradation->Conclusion NoDegradation->Conclusion Phenotype->Conclusion NoPhenotype->Conclusion

References

Confirming VHL-Dependent Degradation: A Comparative Guide to dTAGV-1 and Alternatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The von Hippel-Lindau (VHL) E3 ubiquitin ligase is a critical component of the cellular machinery that targets proteins for degradation, most notably the Hypoxia-Inducible Factor 1α (HIF-1α).[1][2] Understanding whether a protein's degradation is VHL-dependent is crucial for basic research and for the development of targeted protein degraders like PROTACs. This guide provides a comprehensive comparison of dTAGV-1, a potent tool for inducing VHL-mediated degradation, with its essential negative control, dTAGV-1-NEG, and other experimental approaches for confirming VHL-dependent degradation.

The dTAG System for VHL-Mediated Degradation

The dTAG system is a chemical biology tool that enables the rapid and specific degradation of a target protein.[3][4][5] This is achieved by fusing the protein of interest with a mutated FKBP12 protein (FKBP12F36V). The dTAGV-1 molecule is a heterobifunctional compound that acts as a bridge between the FKBP12F36V-tagged protein and the VHL E3 ligase complex, leading to the ubiquitination and subsequent proteasomal degradation of the fusion protein.

The Critical Role of the Negative Control: this compound

To confidently attribute the observed protein degradation to a VHL-dependent mechanism, a proper negative control is essential. This compound is a diastereomer of dTAGV-1 that is designed to not bind to VHL. Consequently, this compound should not induce the degradation of the FKBP12F36V-tagged protein. Any degradation observed in the presence of dTAGV-1 but not this compound can be confidently attributed to the VHL-recruiting activity of dTAGV-1.

VHL-Dependent Ubiquitination and Degradation Pathway

The canonical VHL-dependent degradation pathway involves the recognition of a hydroxylated proline residue on the substrate protein. Under normoxic conditions, prolyl hydroxylases (PHDs) hydroxylate specific proline residues on target proteins like HIF-1α. This post-translational modification creates a binding site for the VHL protein, which is part of a larger E3 ubiquitin ligase complex that includes Elongin B, Elongin C, Cullin 2 (CUL2), and RBX1. Upon binding, the E3 ligase complex polyubiquitinates the substrate, marking it for degradation by the 26S proteasome.

VHL_Pathway VHL-Dependent Protein Degradation Pathway cluster_normoxia Normoxia Target_Protein Target Protein (e.g., HIF-1α) PHDs Prolyl Hydroxylases (PHDs) Target_Protein->PHDs O2 Hydroxylated_Protein Hydroxylated Target Protein PHDs->Hydroxylated_Protein Hydroxylation VHL_Complex VHL E3 Ligase Complex (VHL, Elongin B/C, CUL2, RBX1) Hydroxylated_Protein->VHL_Complex Binding Ubiquitinated_Protein Polyubiquitinated Target Protein VHL_Complex->Ubiquitinated_Protein Polyubiquitination Ubiquitin Ubiquitin Ubiquitin->VHL_Complex Proteasome 26S Proteasome Ubiquitinated_Protein->Proteasome Degradation Degradation Products Proteasome->Degradation dTAGV1_Workflow Experimental Workflow for Confirming VHL-Dependent Degradation Cell_Line Express FKBP12F36V-tagged Protein of Interest in Cells Treatment Treat cells with: - dTAGV-1 - this compound (Negative Control) - Vehicle (e.g., DMSO) Cell_Line->Treatment Lysis Cell Lysis and Protein Extraction Treatment->Lysis Analysis Analyze Protein Levels Lysis->Analysis WB Western Blot Analysis->WB MS Mass Spectrometry Analysis->MS Luciferase Luciferase Assay Analysis->Luciferase Conclusion Conclusion: Degradation is VHL-dependent if observed with dTAGV-1 but not this compound WB->Conclusion MS->Conclusion Luciferase->Conclusion

References

Comparative Proteomic Analysis: dTAGV-1 Versus the Inactive Control dTAGV-1-NEG

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive proteomic comparison reveals the high specificity of the dTAGV-1 system for targeted protein degradation, with its inactive diastereomer, dTAGV-1-NEG, serving as a crucial negative control. This guide presents a detailed analysis of proteomics data from experiments utilizing dTAGV-1 to induce the degradation of target proteins and showcases the absence of such effects with this compound. The experimental protocols and resulting data are summarized to provide researchers with a clear understanding of the system's performance.

Quantitative Proteomics Data Summary

Multiplexed quantitative mass spectrometry-based proteomics was employed to globally assess protein abundance changes upon treatment with dTAGV-1 and this compound. The following tables summarize the key findings from two different experimental systems described in the foundational study by Nabet et al., 2020.[1][2]

Table 1: Proteomic Analysis in PATU-8902 LACZ-FKBP12F36V Cells

This experiment aimed to assess the selectivity of dTAGV-1 in a pancreatic cancer cell line engineered to express the fusion protein LACZ-FKBP12F36V.

Treatment ConditionTarget ProteinFold Change vs. DMSOp-valueFDR q-valueOther Significantly Degraded Proteins
500 nM dTAGV-1 (4h)LACZ-FKBP12F36V< -2.0< 0.001< 0.05None
This compoundNot ApplicableNo significant changesNot ApplicableNot ApplicableNone

Data sourced from Nabet et al., 2020.[1][2]

The data unequivocally demonstrates that in PATU-8902 cells, LACZ-FKBP12F36V was the only protein significantly degraded following treatment with dTAGV-1.[1] Crucially, the inactive control, this compound, did not induce any significant changes in the proteome, highlighting the specific, VHL-dependent mechanism of action of dTAGV-1.

Table 2: Proteomic Analysis in EWS502 FKBP12F36V-EWS/FLI Cells

To demonstrate the utility of dTAGV-1 in degrading a therapeutically relevant fusion protein, Ewing sarcoma EWS502 cells expressing FKBP12F36V-EWS/FLI were treated with dTAGV-1.

Treatment ConditionSignificantly Downregulated ProteinsFold Change vs. DMSOp-valueFDR
1 µM dTAGV-1 (6h)FKBP12F36V-EWS/FLIMost significantly downregulated< 0.05< 0.05
NKX2-2Decreased< 0.05< 0.05

Data sourced from Nabet et al., 2020.

In this model, dTAGV-1 treatment led to the pronounced degradation of the target protein FKBP12F36V-EWS/FLI. This was accompanied by a decrease in known downstream targets of the EWS/FLI oncoprotein, such as NKX2-2. Gene Set Enrichment Analysis (GSEA) of the proteomics data further confirmed the on-target effect of EWS/FLI degradation, showing an enrichment of known EWS/FLI and Ewing sarcoma gene signatures among the differentially expressed proteins.

Experimental Protocols

The following is a summary of the key experimental protocols for the quantitative proteomics experiments.

Cell Culture and Treatment:

  • PATU-8902 LACZ-FKBP12F36V cells were treated with either DMSO (vehicle), 500 nM dTAGV-1, or 500 nM this compound for 4 hours.

  • EWS502 FKBP12F36V-EWS/FLI cells were treated with either DMSO or 1 µM dTAGV-1 for 6 hours.

Sample Preparation for Mass Spectrometry:

  • Cell Lysis: Cell pellets were lysed in a buffer containing 8 M urea and 200 mM EPPS (pH 8.5), supplemented with protease inhibitors. The lysate was homogenized and DNA was sheared by sonication.

  • Protein Quantification and Digestion: Protein concentration was determined using a BCA assay. 100 µg of protein from each sample was reduced with 10 mM DTT and alkylated with 20 mM iodoacetamide. The proteins were then digested overnight with the enzyme Trypsin.

  • Tandem Mass Tag (TMT) Labeling: The resulting peptides were labeled with TMT reagents to enable multiplexed quantitative analysis.

  • Peptide Fractionation: The TMT-labeled peptides were fractionated using basic reverse-phase liquid chromatography to increase the depth of proteome coverage.

Mass Spectrometry and Data Analysis:

  • LC-MS/MS Analysis: The fractionated peptides were analyzed on an Orbitrap Fusion mass spectrometer coupled with a Proxeon NanoLC-1000 UHPLC system.

  • Data Processing: The raw mass spectrometry data was processed using a comprehensive data analysis pipeline. Peptide and protein identification and quantification were performed against a human protein database.

  • Statistical Analysis: Statistical significance of protein abundance changes was determined using a two-tailed Student's t-test, and a permutation-based false discovery rate (FDR) was calculated to correct for multiple comparisons.

Visualizations

dTAGV-1 Mechanism of Action and Experimental Workflow

The following diagram illustrates the mechanism of dTAGV-1-mediated protein degradation and the general workflow of the comparative proteomic analysis.

dTAGV1_Workflow cluster_mechanism dTAGV-1 Mechanism cluster_workflow Proteomics Workflow dTAGV1 dTAGV-1 FKBP12F36V FKBP12F36V-Target dTAGV1->FKBP12F36V binds VHL VHL E3 Ligase dTAGV1->VHL recruits Proteasome Proteasome FKBP12F36V->Proteasome Degradation VHL->FKBP12F36V CellCulture Cell Culture with FKBP12F36V-tagged Protein Treatment Treatment: dTAGV-1 vs. This compound CellCulture->Treatment Lysis Cell Lysis & Protein Digestion Treatment->Lysis TMT TMT Labeling Lysis->TMT LCMS LC-MS/MS Analysis TMT->LCMS DataAnalysis Data Analysis & Quantification LCMS->DataAnalysis

Caption: Mechanism of dTAGV-1 and proteomics workflow.

Downstream Signaling of EWS/FLI Degradation

This diagram depicts a simplified signaling pathway affected by the dTAGV-1-mediated degradation of the EWS/FLI oncoprotein in Ewing sarcoma. The degradation of EWS/FLI leads to the altered expression of its downstream target genes, impacting key cellular processes.

EWS_FLI_Signaling cluster_dTAG dTAGV-1 Action cluster_downstream Downstream Effects dTAGV1 dTAGV-1 EWS_FLI FKBP12F36V-EWS/FLI dTAGV1->EWS_FLI Degradation NKX2_2 NKX2-2 EWS_FLI->NKX2_2 represses expression of NR0B1 NR0B1 EWS_FLI->NR0B1 activates expression of IGF1R IGF1R Signaling EWS_FLI->IGF1R activates WNT Wnt/β-catenin Pathway EWS_FLI->WNT activates Apoptosis Apoptosis EWS_FLI->Apoptosis inhibits Proliferation Tumor Cell Proliferation NKX2_2->Proliferation NR0B1->Proliferation IGF1R->Proliferation WNT->Proliferation

Caption: EWS/FLI downstream signaling pathway.

References

Validating Phenotypic Screening Hits: A Comparative Guide to dTAGV-1-NEG and Alternatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Phenotypic screening has re-emerged as a powerful strategy in drug discovery, enabling the identification of compounds that modulate cellular functions without preconceived notions of their molecular targets. However, a critical bottleneck in this approach is the subsequent identification and validation of the protein target(s) responsible for the observed phenotype. This guide provides a comprehensive comparison of the dTAG (degradation tag) technology, specifically utilizing dTAGV-1 and its negative control dTAGV-1-NEG, with other common target validation methods. We present experimental data, detailed protocols, and visual workflows to aid researchers in selecting the most appropriate strategy for their target validation needs.

The Challenge of Target Validation in Phenotypic Screening

Identifying the molecular target of a hit compound from a phenotypic screen is a process known as target deconvolution. Once a putative target is identified, it is crucial to validate that engagement of this target by the compound is indeed responsible for the observed phenotype. This validation step is essential to ensure that the subsequent drug development efforts are directed toward a therapeutically relevant target.

The dTAG System: A Chemical-Genetic Approach to Target Validation

The dTAG technology offers a rapid and specific method for validating putative drug targets by inducing the degradation of a protein of interest.[1] This system relies on two key components:

  • A protein of interest fused to a mutant FKBP12 (FKBP12F36V) tag: This can be achieved through genetic engineering, either by expressing a transgene or by CRISPR/Cas9-mediated knock-in at the endogenous locus.[2][3]

  • A heterobifunctional dTAG molecule: This small molecule acts as a "degrader," bridging the FKBP12F36V-tagged protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent proteasomal degradation of the target protein.[2][4]

dTAGV-1 is a VHL-recruiting dTAG molecule, meaning it brings the tagged protein into proximity with the von Hippel-Lindau (VHL) E3 ligase complex.

The Crucial Role of the Negative Control: this compound

To confidently attribute a phenotype to the degradation of a specific target, a robust negative control is indispensable. This compound is a diastereomer of dTAGV-1 that is designed for this purpose. While it can still bind to the FKBP12F36V tag, it is incapable of recruiting the VHL E3 ligase. Consequently, treatment with this compound does not lead to the degradation of the target protein. Any phenotypic changes observed upon treatment with dTAGV-1 but not with this compound can be directly attributed to the degradation of the target protein, thus validating its role in the phenotype.

Comparative Analysis of Target Validation Methods

The dTAG system provides a powerful alternative to traditional genetic methods of target validation, such as RNA interference (RNAi) and CRISPR interference (CRISPRi). The following table summarizes a qualitative and quantitative comparison of these methods.

FeaturedTAG SystemCRISPRiRNAiaTAG SystemBromoTag System
Mechanism Induced protein degradationTranscriptional repressionmRNA degradationInduced protein degradationInduced protein degradation
Target Level ProteinGene (transcription)mRNAProteinProtein
Time to Effect Rapid (minutes to hours)Slower (hours to days)Slower (hours to days)RapidRapid (t1/2 ~40 min for AGB1)
Reversibility Yes (washout of dTAG molecule)Yes (requires cessation of gRNA/dCas9 expression)Yes (transient)YesYes
Dose-Tunability YesLimitedLimitedYesYes
Specificity High (proteome-wide studies show high selectivity)Potential for off-target effectsKnown off-target effectsHighHigh selectivity for tagged protein over wild-type
Negative Control This compound (inactive diastereomer)Non-targeting gRNAScrambled siRNA/shRNAInactive control compoundBromoTag cis-AGB1 (inactive diastereomer)
DC50 Target-dependent (nM to µM range)N/AN/ATarget-dependent< 15 nM (AGB1 for BromoTag-Brd2)
In Vivo Applicability YesYesYesYesYes

Signaling Pathways and Experimental Workflows

To visually represent the underlying mechanisms and experimental procedures, the following diagrams are provided in the DOT language for Graphviz.

Mechanism of the dTAG System

dTAG_Mechanism cluster_cell Cell POI Protein of Interest FKBP12F36V FKBP12(F36V) Tag POI->FKBP12F36V Fused via genetic engineering Proteasome Proteasome FKBP12F36V->Proteasome Targeted for degradation dTAGV1 dTAGV-1 dTAGV1->FKBP12F36V Binds VHL VHL E3 Ligase dTAGV1->VHL Recruits VHL->FKBP12F36V Ubiquitinates Degraded_Peptides Degraded Peptides Proteasome->Degraded_Peptides Ub Ubiquitin

Caption: Mechanism of dTAGV-1-mediated protein degradation.

Experimental Workflow for Target Validation using this compound

dTAG_Workflow cluster_prep Cell Line Preparation cluster_exp Experiment cluster_analysis Analysis cluster_conclusion Conclusion A1 Identify Putative Target from Phenotypic Screen A2 Generate Cell Line with FKBP12(F36V)-tagged Target (CRISPR or Lentivirus) A1->A2 B1 Treat cells with Phenotypic Screening Hit A2->B1 B2 Treat cells with dTAGV-1 A2->B2 B3 Treat cells with this compound A2->B3 B4 Treat cells with Vehicle (DMSO) A2->B4 C1 Assess Phenotype (e.g., cell viability, reporter assay) B1->C1 B2->C1 C2 Confirm Target Degradation (Western Blot, Proteomics) B2->C2 B3->C1 B3->C2 B4->C1 C1->C2 Correlate D1 Phenotype recapitulated with dTAGV-1 but not This compound C1->D1 D2 Target is Validated D1->D2

Caption: Workflow for validating a phenotypic screening hit.

Experimental Protocols

Generation of FKBP12F36V-tagged Cell Lines

a) CRISPR/Cas9-mediated Endogenous Tagging (Recommended for physiological relevance)

This protocol is adapted from published methods.

  • Design: Design a guide RNA (gRNA) targeting the C-terminus or N-terminus of the gene of interest, immediately before the stop codon or after the start codon, respectively. Also, design a donor plasmid containing the FKBP12F36V tag sequence flanked by homology arms (~500-800 bp) corresponding to the genomic sequences upstream and downstream of the gRNA cut site.

  • Transfection: Co-transfect the target cells with the gRNA expression plasmid, a Cas9 expression plasmid, and the donor plasmid.

  • Selection: Select for successfully edited cells. This can be done by including a selection marker in the donor plasmid or by single-cell cloning followed by PCR-based screening.

  • Validation: Validate the correct integration of the FKBP12F36V tag by PCR and Sanger sequencing. Confirm the expression of the tagged protein at the expected molecular weight by Western blot using an antibody against the target protein or the tag.

b) Lentiviral Expression of an FKBP12F36V-fusion Protein

This method is faster but may not reflect endogenous expression levels.

  • Cloning: Clone the cDNA of the target protein into a lentiviral expression vector that contains an N-terminal or C-terminal FKBP12F36V tag.

  • Virus Production: Co-transfect HEK293T cells with the lentiviral expression vector and packaging plasmids.

  • Transduction: Harvest the lentiviral particles and transduce the target cells.

  • Selection: Select for transduced cells using an appropriate antibiotic resistance marker present on the lentiviral vector.

  • Validation: Confirm the expression of the fusion protein by Western blot.

Target Validation Experiment
  • Cell Plating: Plate the engineered cells (expressing the FKBP12F36V-tagged protein) in a multi-well format suitable for the phenotypic assay.

  • Treatment: Treat the cells with the following conditions:

    • Vehicle (e.g., DMSO)

    • Phenotypic screening hit compound

    • dTAGV-1 (e.g., 100-500 nM)

    • This compound (at the same concentration as dTAGV-1)

  • Incubation: Incubate the cells for a duration sufficient to observe the phenotype of interest (this will be target and phenotype dependent, but can range from hours to days).

  • Phenotypic Readout: Perform the phenotypic assay (e.g., measure cell viability, reporter gene expression, or image-based analysis).

  • Protein Degradation Analysis: In parallel, lyse a set of treated cells at various time points (e.g., 1, 2, 4, 8, 24 hours) after dTAGV-1 and this compound treatment. Analyze the protein levels of the tagged target by Western blot to confirm degradation by dTAGV-1 and lack of degradation by this compound.

Conclusion

The dTAG system, with the essential inclusion of the this compound control, offers a robust and efficient platform for the validation of targets identified through phenotypic screening. Its key advantages of speed, reversibility, and high specificity make it a superior choice over traditional genetic methods in many contexts. By providing a direct link between the degradation of a specific protein and a cellular phenotype, the dTAG technology significantly de-risks and accelerates the progression of novel drug discovery programs. This guide provides the necessary framework for researchers to implement this powerful technology in their target validation workflows.

References

Unmasking Specificity: A Comparative Analysis of dTAGV-1 and its Non-Binding Epimer, dTAGV-1-NEG

Author: BenchChem Technical Support Team. Date: November 2025

In the rapidly evolving field of targeted protein degradation, the dTAG (degradation tag) system has emerged as a powerful tool for inducing the selective removal of proteins of interest. A key component of this system is the dTAGV-1 molecule, a heterobifunctional degrader that recruits the von Hippel-Lindau (VHL) E3 ubiquitin ligase to a target protein fused with a mutant FKBP12(F36V) tag, leading to its ubiquitination and subsequent proteasomal degradation.[1][2][3][4][5] To ensure the observed effects are a direct consequence of target protein degradation, a crucial negative control is employed: dTAGV-1-NEG. This document provides a comprehensive comparison of dTAGV-1 with its non-binding epimer, this compound, highlighting their distinct biochemical properties and functional outcomes through experimental data.

Distinguishing dTAGV-1 and this compound: A Stereochemical Nuance with Profound Functional Consequences

This compound is a diastereomer of dTAGV-1, meaning they have the same chemical formula and connectivity but differ in the spatial arrangement of their atoms. This subtle stereochemical difference has a critical impact on the molecule's ability to interact with the VHL E3 ligase. While dTAGV-1 is engineered to bind effectively to both the FKBP12(F36V) tag and VHL, this compound is designed to be incapable of recruiting VHL. This makes this compound an ideal negative control, as it retains the ability to bind to the FKBP12(F36V)-tagged protein but cannot initiate the degradation cascade.

Functional Comparison: The Inactivity of this compound in Protein Degradation

Experimental evidence consistently demonstrates the inability of this compound to induce the degradation of FKBP12(F36V)-tagged proteins, in stark contrast to the potent activity of dTAGV-1.

Quantitative Analysis of Protein Degradation

Studies utilizing various cell lines have consistently shown that treatment with dTAGV-1 leads to a significant and rapid reduction in the levels of FKBP12(F36V)-fusion proteins. Conversely, this compound shows no such effect, with protein levels remaining comparable to those in vehicle-treated (DMSO) cells.

Cell LineTarget ProteinTreatmentConcentrationTime (h)OutcomeReference
293FTFKBP12(F36V)-NlucdTAGV-11-10 µM24Potent degradation of FKBP12(F36V)-Nluc
293FTFKBP12(F36V)-NlucThis compound1-10 µM24No degradation of FKBP12(F36V)-Nluc
PATU-8902FKBP12(F36V)-KRAS(G12V)dTAGV-1500 nM24Degradation of KRAS(G12V) protein
PATU-8902FKBP12(F36V)-KRAS(G12V)This compound500 nM24No degradation of KRAS(G12V) protein
EWS502FKBP12(F36V)-GFPdTAGV-11 µM24Degradation of FKBP12(F36V)-GFP
EWS502FKBP12(F36V)-GFPThis compound1 µM24No degradation of FKBP12(F36V)-GFP
Impact on Cellular Processes

The functional consequence of targeted protein degradation by dTAGV-1 is evident in cellular assays, where it can induce specific phenotypes such as inhibition of cell proliferation. In contrast, this compound does not elicit these biological responses, reinforcing its role as a non-functional control. For instance, in Ewing sarcoma cells expressing FKBP12(F36V)-EWS/FLI, dTAGV-1 treatment leads to potent antiproliferative effects, which are absent with this compound treatment.

Visualizing the Mechanism: The dTAG System Signaling Pathway

The differential activity of dTAGV-1 and this compound can be best understood by visualizing the signaling pathway of the dTAG system.

dTAG_System_Pathway cluster_dTAGV1 dTAGV-1 (Active Degrader) cluster_dTAGV1_NEG This compound (Non-binding Epimer) dTAGV1 dTAGV-1 Ternary_Complex Ternary Complex (FKBP12(F36V)-Target :: dTAGV-1 :: VHL) dTAGV1->Ternary_Complex Binds FKBP12V FKBP12(F36V)- Target Protein FKBP12V->Ternary_Complex Binds VHL VHL E3 Ligase VHL->Ternary_Complex Recruited Ub_Protein Ubiquitinated Target Protein Ternary_Complex->Ub_Protein Ubiquitination Ub Ubiquitin Ub->Ternary_Complex Proteasome Proteasome Ub_Protein->Proteasome Degradation Degradation Proteasome->Degradation dTAGV1_NEG This compound FKBP12V_NEG FKBP12(F36V)- Target Protein dTAGV1_NEG->FKBP12V_NEG Binds No_Complex No Ternary Complex Formation VHL_NEG VHL E3 Ligase VHL_NEG->No_Complex Binding Impaired

Caption: Mechanism of action for dTAGV-1 versus its non-binding epimer, this compound.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of these findings. Below are representative protocols for key experiments used to compare dTAGV-1 and this compound.

Cell Culture and Treatment
  • Cell Lines: 293FT, PATU-8902, or other cell lines engineered to express the FKBP12(F36V)-tagged protein of interest.

  • Culture Conditions: Cells are maintained in DMEM or RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.

  • Treatment: Cells are seeded in appropriate plates and allowed to adhere overnight. The following day, the medium is replaced with fresh medium containing dTAGV-1, this compound, or DMSO (vehicle control) at the desired concentrations. Cells are then incubated for the specified duration (e.g., 4, 24, or 48 hours).

Luciferase Reporter Assay for Protein Degradation

This assay is used to quantify the degradation of a target protein fused to a luciferase reporter, such as NanoLuc® luciferase (Nluc).

  • Assay Principle: A decrease in luciferase activity corresponds to the degradation of the fusion protein. A constitutively expressed control reporter (e.g., Firefly luciferase, Fluc) is often used for normalization.

  • Procedure:

    • Plate 293FT cells stably expressing both FKBP12(F36V)-Nluc and Fluc in a 96-well plate.

    • Treat cells with serial dilutions of dTAGV-1 or this compound for 24 hours.

    • Lyse the cells and measure Nluc and Fluc luminescence using a dual-luciferase reporter assay system.

    • Calculate the ratio of Nluc to Fluc signal and normalize to the DMSO-treated control.

Immunoblotting for Protein Abundance

Immunoblotting provides a direct visualization of the target protein levels.

  • Procedure:

    • After treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

    • Determine protein concentration using a BCA assay.

    • Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in TBST for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody specific to the target protein or the tag (e.g., anti-FKBP12) overnight at 4°C. A loading control antibody (e.g., anti-GAPDH or anti-β-actin) should also be used.

    • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

    • Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Experimental Workflow Diagram

Experimental_Workflow cluster_assays Downstream Assays Start Start: Engineered Cell Line (Expressing FKBP12(F36V)-Target) Treatment Treatment with: - dTAGV-1 - this compound - DMSO (Control) Start->Treatment Incubation Incubation (Specified Time) Treatment->Incubation Luciferase Luciferase Assay (Quantitative Degradation) Incubation->Luciferase Immunoblot Immunoblotting (Protein Level Visualization) Incubation->Immunoblot CellViability Cell Viability Assay (Functional Outcome) Incubation->CellViability Analysis Data Analysis and Comparison Luciferase->Analysis Immunoblot->Analysis CellViability->Analysis Conclusion Conclusion: Activity of dTAGV-1 vs. Inactivity of this compound Analysis->Conclusion

Caption: A generalized workflow for comparing the effects of dTAGV-1 and this compound.

References

A Comparative Analysis of dTAGV-1 and its Negative Control, dTAGV-1-NEG, in Targeted Protein Degradation

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the statistical analysis and experimental validation of the dTAG system, highlighting the critical role of the inactive control, dTAGV-1-NEG.

The Degradation Tag (dTAG) technology is a powerful chemical biology tool for inducing rapid and specific degradation of target proteins. This guide provides a detailed comparison of the active degrader, dTAGV-1, and its inactive diastereomer, this compound, supported by experimental data and protocols. The clear differentiation in activity between these two molecules is fundamental for the rigorous validation of dTAG-based experimental findings.

Mechanism of Action: Hijacking the Ubiquitin-Proteasome System

dTAGV-1 is a heterobifunctional molecule designed to selectively target proteins tagged with a mutant FKBP12F36V domain for degradation. It functions by simultaneously binding to the FKBP12F36V tag on the protein of interest and the von Hippel-Lindau (VHL) E3 ubiquitin ligase. This induced proximity leads to the polyubiquitination of the target protein, marking it for degradation by the 26S proteasome.

In contrast, this compound serves as a crucial negative control. As a diastereomer of dTAGV-1, it retains the ability to bind to the FKBP12F36V tag but is unable to recruit the VHL E3 ligase.[1] This inactivity in promoting degradation allows researchers to distinguish between the specific effects of target protein degradation and any potential off-target or compound-specific effects.

Quantitative Analysis of Degradation Efficacy

The following tables summarize the comparative performance of dTAGV-1 and this compound across various experimental setups, demonstrating the high efficiency and specificity of dTAGV-1-mediated degradation.

Table 1: Degradation of FKBP12F36V-Nluc Fusion Protein

Cell LineCompoundConcentrationTreatment TimeResultReference
293FTdTAGV-10.1 nM - 10 µM24 hoursPotent degradation of FKBP12F36V-Nluc[2]
293FTdTAGV-1Not specified24 hoursNo effect on FKBP12WT-Nluc[1][2]
293FTThis compound1 - 10 µM24 hoursNo degradation of FKBP12F36V-Nluc or FKBP12WT-Nluc[3]

Table 2: Degradation of Oncogenic Fusion Proteins

Cell LineTarget ProteinCompoundConcentrationTreatment TimeResultReference
PATU-8902 FKBP12F36V-KRASG12VKRASG12VdTAGV-1500 nM24 hoursRapid degradation of KRASG12V
PATU-8902 FKBP12F36V-KRASG12VKRASG12VThis compound500 nM24 hoursNo degradation of KRASG12V
EWS502 FKBP12F36V-EWS/FLIEWS/FLIdTAGV-11 µM24 hoursDegradation of EWS/FLI
EWS502 FKBP12F36V-EWS/FLIEWS/FLIThis compound1 µM24 hoursNo degradation of EWS/FLI

Table 3: Functional Outcomes of Target Degradation

Cell LineTarget ProteinCompoundConcentrationAssayResultReference
EWS502 FKBP12F36V-EWS/FLIEWS/FLIdTAGV-1Not specifiedProliferationPotent antiproliferative effects
EWS502 FKBP12F36V-GFPGFPdTAGV-1Not specifiedProliferationNo antiproliferative effects
EWS502 FKBP12F36V-EWS/FLIEWS/FLIThis compoundNot specifiedProliferationNo antiproliferative effects
EWS502 FKBP12F36V-GFPGFPThis compound1 µMCell GrowthRelative cell growth similar to control

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of experiments involving dTAG technology.

Cell Culture and Engineering
  • Cell Lines: 293FT, PATU-8902, and EWS502 cells are commonly used.

  • Genetic Modification: Target cells are engineered to express the protein of interest fused with the FKBP12F36V tag. This can be achieved through lentiviral transduction or CRISPR-Cas9-mediated knock-in.

Western Blot Analysis
  • Cell Treatment: Seed cells and allow them to adhere overnight. Treat with dTAGV-1, this compound, or DMSO (vehicle control) at the desired concentrations and for the specified duration.

  • Cell Lysis: Wash cells with ice-cold PBS and lyse using RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine protein concentration using a BCA assay.

  • SDS-PAGE and Transfer: Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.

  • Immunoblotting: Block the membrane and probe with primary antibodies specific for the target protein, FKBP12 tag, and a loading control (e.g., GAPDH, β-actin). Subsequently, incubate with HRP-conjugated secondary antibodies and visualize using an enhanced chemiluminescence (ECL) substrate.

Luciferase Reporter Assay
  • Cell Seeding: Plate 293FT cells engineered to co-express a NanoLuc (Nluc)-tagged FKBP12 fusion protein and a Firefly luciferase (Fluc) control.

  • Compound Treatment: Treat cells with serial dilutions of dTAGV-1 or this compound for 24 hours.

  • Lysis and Luminescence Measurement: Lyse the cells and measure both Nluc and Fluc luminescence using a dual-luciferase reporter assay system.

  • Data Analysis: Normalize the Nluc signal to the Fluc signal to account for variations in cell number and transfection efficiency. The data is then typically normalized to the DMSO-treated control.

Cell Viability/Proliferation Assay
  • Cell Seeding: Seed cells in 96-well plates.

  • Compound Treatment: Treat cells with dTAGV-1, this compound, or DMSO.

  • Assay: At various time points (e.g., 0, 2, 4, 6, 8 days), assess cell viability or proliferation using a commercially available assay such as CellTiter-Glo® (Promega) which measures ATP levels as an indicator of metabolically active cells.

  • Data Analysis: Normalize the signal to the day 0 reading to determine the relative cell growth.

Mass Spectrometry-Based Proteomics
  • Sample Preparation: Treat cells with dTAGV-1, this compound, or DMSO for a defined period (e.g., 4 hours). Harvest and lyse the cells.

  • Protein Digestion: Digest the proteins into peptides using trypsin.

  • Tandem Mass Tag (TMT) Labeling: Label the peptides from each condition with isobaric TMT reagents for multiplexed quantitative analysis.

  • LC-MS/MS Analysis: Combine the labeled peptide samples and analyze by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis: Identify and quantify proteins across the different treatment groups. Statistical analysis is performed to identify proteins that are significantly up- or down-regulated upon treatment. Multiplexed quantitative mass spectrometry has demonstrated that the FKBP12F36V-tagged protein is the only significantly degraded protein in the proteome following dTAGV-1 treatment, confirming the high selectivity of the dTAG system.

Visualizing the dTAGV-1 Mechanism and Experimental Workflow

To further clarify the underlying processes, the following diagrams illustrate the dTAGV-1 signaling pathway and a typical experimental workflow.

dTAGV1_Mechanism cluster_cell Cell cluster_ternary Ternary Complex dTAGV1 dTAGV-1 VHL VHL E3 Ligase dTAGV1->VHL recruits POI Protein of Interest-FKBP12(F36V) dTAGV1->POI Ub Ubiquitin Proteasome 26S Proteasome Degraded_POI Degraded Peptides Proteasome->Degraded_POI Degrades POI_bound POI-FKBP12(F36V) POI_bound->Proteasome Targeted for Degradation dTAGV1_bound dTAGV-1 POI_bound->dTAGV1_bound VHL_bound VHL dTAGV1_bound->VHL_bound VHL_bound->POI_bound Ubiquitination

Caption: Mechanism of dTAGV-1 mediated protein degradation.

Experimental_Workflow cluster_assays Perform Assays start Start: Engineer cells to express FKBP12(F36V)-tagged protein treatment Treat cells with: - dTAGV-1 - this compound (Negative Control) - DMSO (Vehicle Control) start->treatment western_blot Western Blot (Protein Degradation) treatment->western_blot luciferase Luciferase Assay (Degradation Kinetics) treatment->luciferase viability Viability/Proliferation Assay (Functional Outcome) treatment->viability proteomics Mass Spectrometry (Specificity) treatment->proteomics analysis Statistical Analysis and Data Comparison western_blot->analysis luciferase->analysis viability->analysis proteomics->analysis conclusion Conclusion: Validate target-specific effects analysis->conclusion

Caption: Experimental workflow for validating dTAGV-1 activity.

References

dTAGV-1-NEG in Rescue Experiments: A Guide to Confirming Target Engagement

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the rapidly evolving field of targeted protein degradation, establishing unambiguous target engagement is paramount. The dTAG (degradation tag) system offers a powerful platform for inducing the rapid and specific degradation of a protein of interest (POI). A critical component of this system is the use of appropriate negative controls to ensure that the observed phenotype is a direct consequence of the degradation of the intended target. This guide provides a comprehensive comparison of dTAGV-1, a VHL-recruiting degrader, with its inactive diastereomer, dTAGV-1-NEG, in rescue experiments to definitively confirm on-target activity.

The dTAG System and the Role of the Negative Control

The dTAG system is a powerful chemical biology tool that enables the rapid and selective degradation of virtually any intracellular protein.[1][2] It utilizes a heterobifunctional molecule, such as dTAGV-1, which binds to both a target protein fused with the FKBP12F36V tag and an E3 ubiquitin ligase, in this case, Von Hippel-Lindau (VHL).[1] This induced proximity leads to the ubiquitination and subsequent proteasomal degradation of the tagged protein.

To validate that the observed biological effects are due to the degradation of the specific target and not off-target effects of the degrader molecule, a "rescue" experiment employing a negative control is essential. This compound is the ideal negative control for dTAGV-1.[3] As a diastereomer of dTAGV-1, it is structurally almost identical but is unable to bind to the VHL E3 ligase. Consequently, this compound does not induce the degradation of the FKBP12F36V-tagged protein, allowing researchers to distinguish between on-target degradation-dependent phenotypes and other potential compound activities.

Quantitative Comparison: dTAGV-1 vs. This compound

Experimental data consistently demonstrates the efficacy and specificity of dTAGV-1 in degrading FKBP12F36V-tagged proteins, while this compound shows no degradation activity. The following tables summarize key quantitative data from published studies.

Target ProteinCell LineTreatmentConcentrationDuration% Degradation (relative to DMSO)
FKBP12F36V-Nluc293FTdTAGV-1100 nM24h>90%
FKBP12F36V-Nluc293FTThis compound100 nM24hNo significant degradation
FKBP12F36V-KRASG12VPATU-8902dTAGV-1500 nM4h>80%
FKBP12F36V-KRASG12VPATU-8902This compound500 nM4hNo significant degradation
FKBP12F36V-EWS/FLIEWS502dTAGV-11 µM24h>90%
FKBP12F36V-EWS/FLIEWS502This compound1 µM24hNo significant degradation

Table 1: Comparison of Degradation Efficacy. This table summarizes the degradation of various FKBP12F36V-tagged proteins upon treatment with dTAGV-1 versus this compound. Data compiled from multiple sources.

ParameterdTAGV-1This compound
Binding to VHL E3 Ligase YesNo
Induces Ternary Complex Formation YesNo
Induces Ubiquitination of Target YesNo
Induces Degradation of Target YesNo
Use in Target Validation Primary degraderNegative control

Table 2: Functional Comparison. This table highlights the key functional differences between dTAGV-1 and its inactive control, this compound.

Experimental Protocols

To confirm target engagement using dTAGV-1 and this compound, a standard rescue experiment protocol can be followed.

Cell Culture and Treatment:
  • Cell Seeding: Plate cells expressing the FKBP12F36V-tagged protein of interest at an appropriate density in a multi-well plate.

  • Compound Preparation: Prepare stock solutions of dTAGV-1 and this compound in a suitable solvent, such as DMSO.

  • Treatment: The following day, treat the cells with dTAGV-1, this compound, and a vehicle control (e.g., DMSO). A typical concentration range for dTAGV-1 is 100-500 nM, and the same concentration should be used for this compound.

  • Incubation: Incubate the cells for a predetermined time course (e.g., 4, 8, 24 hours) to assess protein degradation.

Analysis of Protein Degradation:
  • Cell Lysis: After incubation, wash the cells with PBS and lyse them in a suitable lysis buffer containing protease inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a standard method (e.g., BCA assay).

  • Western Blotting:

    • Separate equal amounts of protein from each sample by SDS-PAGE.

    • Transfer the proteins to a nitrocellulose or PVDF membrane.

    • Block the membrane and probe with a primary antibody specific to the protein of interest or the FKBP12 tag.

    • Use an antibody against a housekeeping protein (e.g., GAPDH, β-actin) as a loading control.

    • Incubate with a corresponding secondary antibody conjugated to HRP.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

  • Data Analysis: Quantify the band intensities using densitometry software. Normalize the intensity of the target protein band to the loading control. The degradation of the target protein in dTAGV-1-treated cells should be significant, while no degradation should be observed in this compound-treated cells.

Visualizing the Mechanism and Workflow

To further clarify the underlying principles and experimental design, the following diagrams illustrate the dTAGV-1 signaling pathway and a typical experimental workflow for a rescue experiment.

dTAGV1_Signaling_Pathway cluster_cell Cell dTAGV1 dTAGV-1 Ternary_Complex Ternary Complex (POI-dTAGV1-VHL) dTAGV1->Ternary_Complex POI Target Protein-FKBP12(F36V) POI->Ternary_Complex VHL VHL E3 Ligase VHL->Ternary_Complex Ub_POI Ubiquitinated POI Ternary_Complex->Ub_POI Ubiquitination Ub Ubiquitin Ub->Ub_POI Proteasome Proteasome Ub_POI->Proteasome Degradation Degradation Products Proteasome->Degradation

Figure 1: dTAGV-1 Signaling Pathway. This diagram illustrates the mechanism of dTAGV-1-mediated protein degradation.

Rescue_Experiment_Workflow cluster_workflow Rescue Experiment Workflow start Start: Cells expressing POI-FKBP12(F36V) treatment Treatment Groups start->treatment group1 Vehicle (DMSO) treatment->group1 group2 dTAGV-1 treatment->group2 group3 This compound treatment->group3 incubation Incubation (e.g., 24 hours) group1->incubation group2->incubation group3->incubation analysis Analysis of Protein Levels (e.g., Western Blot) incubation->analysis result1 Result: No Degradation analysis->result1 Vehicle result2 Result: Target Degradation analysis->result2 dTAGV-1 result3 Result: No Degradation analysis->result3 This compound conclusion Conclusion: On-Target Degradation Confirmed result1->conclusion result2->conclusion result3->conclusion

Figure 2: Experimental Workflow. This diagram outlines the key steps in a rescue experiment to confirm target engagement.

Alternative Negative Control Strategies

While this compound is the most specific and recommended negative control for dTAGV-1, other strategies can also be employed in targeted protein degradation studies to demonstrate mechanism of action.

Control StrategyDescriptionAdvantagesDisadvantages
Inactive Epimer/Diastereomer A stereoisomer of the active degrader that does not bind to the E3 ligase or the target protein.High structural similarity to the active compound, controlling for off-target effects related to the chemical scaffold.May not be available for all degraders.
Competitive Ligand Pre-treatment with a high concentration of a ligand that binds to the E3 ligase (e.g., VHL ligand) or the target protein.Confirms that the degradation is dependent on the formation of the ternary complex.High concentrations of the competitive ligand may have off-target effects.
Proteasome Inhibitor Co-treatment with a proteasome inhibitor (e.g., MG132, bortezomib).Demonstrates that the degradation is mediated by the proteasome.Can be toxic to cells and may have broad cellular effects.
E3 Ligase Knockout/Knockdown Using cells where the recruited E3 ligase (e.g., VHL) has been knocked out or knocked down.Directly implicates the specific E3 ligase in the degradation process.Requires genetic modification of the cell line, which can be time-consuming.

Table 3: Comparison of Negative Control Strategies. This table provides an overview of different approaches to validate on-target degradation.

Conclusion

The use of this compound in rescue experiments is an indispensable tool for validating on-target engagement in the dTAG system. By demonstrating a lack of protein degradation and a "rescue" of the phenotype observed with dTAGV-1, researchers can confidently attribute their findings to the specific degradation of their protein of interest. This rigorous approach is crucial for the advancement of targeted protein degradation as a therapeutic modality and for the accurate interpretation of biological studies utilizing this powerful technology.

References

dTAGV-1-NEG: A Comparative Analysis of a Negative Control for Targeted Protein Degradation

Author: BenchChem Technical Support Team. Date: November 2025

In the rapidly evolving field of targeted protein degradation, the dTAG (degradation tag) system has emerged as a powerful tool for inducing rapid and specific degradation of proteins of interest. This guide provides a comparative analysis of dTAGV-1-NEG, the inactive control for the VHL-recruiting dTAGV-1 degrader, to assist researchers in the design and interpretation of their experiments.

Principle of the dTAGV-1 System

The dTAGV-1 system is a bifunctional molecule that hijacks the cell's natural protein disposal machinery. One end of the dTAGV-1 molecule binds to a mutant FKBP12 protein with a F36V mutation (FKBP12F36V) that is fused to the target protein. The other end recruits the von Hippel-Lindau (VHL) E3 ubiquitin ligase. This induced proximity leads to the ubiquitination of the FKBP12F36V-tagged protein and its subsequent degradation by the proteasome.

To ensure that the observed effects are due to the specific degradation of the target protein, a negative control is essential. This compound serves this purpose. It is a diastereomer of dTAGV-1 that is designed to be unable to bind to VHL, thus preventing the recruitment of the E3 ligase and subsequent degradation.[1][2]

Performance Comparison: dTAGV-1 vs. This compound

The primary distinction between dTAGV-1 and its negative control, this compound, lies in their ability to induce protein degradation. Experimental data consistently demonstrates the high potency and selectivity of dTAGV-1, while this compound shows no degradation activity.

Cellular Degradation Activity

Studies using dual-luciferase reporter assays, where NanoLuc luciferase (Nluc) is fused to FKBP12F36V, show that dTAGV-1 leads to a potent reduction in the Nluc signal, indicating successful degradation of the fusion protein. In contrast, this compound has no effect on the Nluc signal, even at high concentrations.[1][3] This confirms that the VHL-binding capacity of dTAGV-1 is crucial for its degradative activity.

Similarly, in cell lines engineered to express specific FKBP12F36V-tagged proteins of interest, such as KRASG12V, treatment with dTAGV-1 results in a rapid and robust decrease in the levels of the tagged protein, as observed by western blot. Treatment with this compound under the same conditions does not lead to any reduction in the target protein levels.[1]

Table 1: Comparative Degradation Activity of dTAGV-1 and this compound

CompoundTarget SystemAssayResultReference
dTAGV-1FKBP12F36V-NlucDual-Luciferase AssayPotent degradation
This compoundFKBP12F36V-NlucDual-Luciferase AssayNo degradation
dTAGV-1FKBP12F36V-KRASG12VWestern BlotPotent degradation
This compoundFKBP12F36V-KRASG12VWestern BlotNo degradation
Selectivity and Off-Target Effects

A critical aspect of any targeted therapy is its selectivity. Global quantitative mass spectrometry-based proteomics has been employed to assess the selectivity of dTAGV-1 and the potential for off-target effects of this compound.

In these studies, cells expressing an FKBP12F36V-tagged protein were treated with dTAGV-1 or this compound. The results for dTAGV-1 showed that the only significantly degraded protein in the entire proteome was the intended FKBP12F36V-tagged target. This demonstrates the exquisite selectivity of the dTAGV-1 system.

Crucially, the same proteomics analysis revealed that treatment with this compound did not result in the significant degradation of any proteins in the proteome. This provides strong evidence that this compound is a clean negative control, devoid of off-target degradation activity.

Table 2: Proteome-wide Selectivity of dTAGV-1 and this compound

CompoundExperimentKey FindingReference
dTAGV-1Global ProteomicsOnly the FKBP12F36V-tagged protein was significantly degraded.
This compoundGlobal ProteomicsNo proteins were significantly degraded.

Comparison with Other dTAG Molecules

The dTAG system also includes molecules that recruit other E3 ligases, such as dTAG-13 which recruits Cereblon (CRBN). While both dTAGV-1 and dTAG-13 are effective degraders, they can exhibit different pharmacokinetic properties and may have varying efficacy depending on the target protein and cellular context. For instance, dTAGV-1 has been shown to have a longer half-life and greater exposure in vivo compared to dTAG-13. Furthermore, some proteins that are resistant to degradation by CRBN-recruiting dTAG molecules can be successfully degraded by the VHL-recruiting dTAGV-1.

This compound serves as a specific negative control for dTAGV-1. For experiments utilizing CRBN-recruiting dTAG molecules like dTAG-13, a corresponding inactive control, such as dTAG-13-NEG, should be used.

Visualizing the Mechanism and Workflow

To better understand the dTAGV-1 system and the role of this compound, the following diagrams illustrate the mechanism of action and a typical experimental workflow for assessing cross-reactivity.

dTAGV1_Mechanism Mechanism of dTAGV-1 vs. This compound cluster_dTAGV1 dTAGV-1 (Active) cluster_dTAGV1_NEG This compound (Inactive Control) dTAGV1 dTAGV-1 Ternary Ternary Complex dTAGV1->Ternary binds FKBP12 FKBP12(F36V)-Target FKBP12->Ternary binds VHL VHL E3 Ligase VHL->Ternary recruited to Ub Ubiquitination Ternary->Ub Proteasome Proteasomal Degradation Ub->Proteasome dTAGV1_NEG This compound FKBP12_neg FKBP12(F36V)-Target dTAGV1_NEG->FKBP12_neg binds NoBinding No VHL Binding dTAGV1_NEG->NoBinding fails to bind NoDegradation No Degradation FKBP12_neg->NoDegradation VHL_neg VHL E3 Ligase VHL_neg->NoBinding

Caption: Mechanism of action for dTAGV-1 leading to degradation and this compound's inability to form a ternary complex.

Experimental_Workflow Workflow for Assessing Specificity and Cross-Reactivity cluster_analysis Downstream Analysis start Cell Line Expressing FKBP12(F36V)-Target treatment Treatment Groups start->treatment dmso DMSO (Vehicle) treatment->dmso dtagv1 dTAGV-1 treatment->dtagv1 dtagv1_neg This compound treatment->dtagv1_neg western Western Blot (Target Protein Levels) dmso->western proteomics Global Proteomics (Off-Target Degradation) dmso->proteomics phenotype Phenotypic Assay (Functional Consequence) dmso->phenotype dtagv1->western dtagv1->proteomics dtagv1_neg->western dtagv1_neg->proteomics dtagv1_neg->phenotype analysis Analysis dTAGV1 dTAGV1 dTAGV1->phenotype

Caption: Experimental workflow for comparing the effects of dTAGV-1 and this compound against a vehicle control.

Conclusion

This compound is an indispensable tool for researchers utilizing the dTAGV-1 system for targeted protein degradation. Its inability to bind the VHL E3 ligase renders it inactive as a degrader, providing a robust negative control to ensure that the observed biological effects are a direct consequence of the degradation of the FKBP12F36V-tagged protein of interest. Proteomics data confirms that this compound does not induce off-target degradation, solidifying its role as a reliable negative control for rigorous scientific inquiry.

Experimental Protocols

Dual-Luciferase Reporter Assay

This protocol is adapted from Nabet et al., 2020.

  • Cell Seeding: Seed 293FT cells stably expressing FKBP12WT-Nluc or FKBP12F36V-Nluc reporters at a density of 2,000 cells per well in a 384-well plate in the appropriate culture medium.

  • Compound Addition: After overnight incubation to allow for cell adherence, add dTAGV-1, this compound, or DMSO vehicle control to the wells.

  • Incubation: Incubate the plate for 24 hours at 37°C in a humidified incubator.

  • Lysis and Luminescence Reading: Lyse the cells and measure both NanoLuc and Firefly luciferase activities using a dual-luciferase reporter assay system according to the manufacturer's instructions.

  • Data Analysis: Normalize the NanoLuc signal to the Firefly luciferase signal for each well. Further normalize the Nluc/Fluc ratios to the DMSO-treated control wells.

Western Blotting for Target Protein Degradation

This protocol is a general guideline and may need optimization for specific proteins and antibodies.

  • Cell Culture and Treatment: Plate cells expressing the FKBP12F36V-tagged protein of interest. Once the cells reach the desired confluency, treat them with dTAGV-1, this compound, or DMSO at the desired concentrations and for the indicated times.

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein from each sample by SDS-PAGE and transfer the proteins to a PVDF membrane.

  • Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with a primary antibody specific to the target protein or the HA/FLAG tag overnight at 4°C. Wash the membrane with TBST and then incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Use a loading control, such as GAPDH or β-actin, to ensure equal protein loading.

Global Proteomics by Mass Spectrometry

This protocol is a simplified overview based on the methods described in Nabet et al., 2020.

  • Sample Preparation: Treat cells expressing the FKBP12F36V-tagged protein with DMSO, dTAGV-1, or this compound for the desired time. Harvest and lyse the cells.

  • Protein Digestion: Reduce, alkylate, and digest the proteins into peptides using an enzyme such as trypsin.

  • Tandem Mass Tag (TMT) Labeling: Label the peptides from each condition with a different isobaric TMT reagent to allow for multiplexed analysis.

  • LC-MS/MS Analysis: Combine the TMT-labeled peptide samples and analyze them by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis: Process the raw mass spectrometry data using a proteomics software suite (e.g., Proteome Discoverer). Identify and quantify the relative abundance of proteins across the different treatment conditions. Perform statistical analysis to identify proteins that are significantly up- or downregulated in the dTAGV-1 and this compound treated samples compared to the DMSO control.

References

Safety Operating Guide

Essential Safety and Disposal Guidance for dTAGV-1-NEG

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals utilizing dTAGV-1-NEG, a diastereomer and negative control for the dTAGV-1 degrader, adherence to proper disposal and safety protocols is paramount.[1][2][3] This document provides a comprehensive guide to the safe handling and disposal of this compound, ensuring laboratory safety and regulatory compliance.

Chemical and Safety Data Overview

While this compound is not classified as a hazardous substance or mixture, standard laboratory safety precautions should always be observed.[4] Key information is summarized in the table below.

PropertyDataReference
Chemical Name (R)-3-(3,4-Dimethoxyphenyl)-1-(2-(2-((7-(((S)-1-((2R,4S)-4-hydroxy-2-(((S)-1-(4-(4-methylthiazol-5-yl)phenyl)ethyl)carbamoyl)pyrrolidin-1-yl)-3,3-dimethyl-1-oxobutan-2-yl)amino)-7-oxoheptyl)amino)-2-oxoethoxy)phenyl)propyl (S)-1-((S)-2-(3,4,5-trimethoxyphenyl)butanoyl)piperidine-2-carboxylate[5]
CAS Number 2451573-87-6
Molecular Formula C₆₈H₉₀N₆O₁₄S
Molecular Weight 1247.54 g/mol
Hazard Classification Not a hazardous substance or mixture
Storage Store at -20°C

Standard Disposal Procedure

The primary guideline for the disposal of this compound is to adhere to all prevailing country, federal, state, and local regulations for non-hazardous chemical waste.

Step-by-Step Disposal Protocol:

  • Consult Local Regulations: Before initiating disposal, consult your institution's Environmental Health and Safety (EHS) office or the relevant local authorities to ensure compliance with all applicable waste disposal regulations.

  • Prepare for Disposal: Ensure that the this compound waste is properly segregated from other chemical waste streams, particularly hazardous materials.

  • Labeling: Clearly label the waste container as "this compound" for disposal.

  • Collection: Arrange for the collection of the chemical waste by a licensed and reputable waste disposal service.

Accidental Release and Spill Management

In the event of an accidental spill of this compound, the following steps should be taken to ensure safety and proper cleanup:

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

  • Containment: Prevent further leakage or spillage of the material. Keep the product away from drains and water courses.

  • Absorption: For liquid spills, absorb the material with a finely-powdered liquid-binding material such as diatomite or universal binders.

  • Decontamination: Decontaminate the affected surfaces and equipment by scrubbing with alcohol.

  • Disposal of Contaminated Materials: Dispose of the contaminated absorbent material and any other contaminated items in accordance with the standard disposal procedures for this compound.

First Aid Measures

In case of exposure, follow these first aid guidelines:

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide cardiopulmonary resuscitation (CPR).

  • Skin Contact: Thoroughly rinse the affected skin with large amounts of water. Remove any contaminated clothing.

  • Eye Contact: Immediately flush the eyes with large amounts of water, separating the eyelids to ensure thorough rinsing. Remove contact lenses if present.

  • Ingestion: If the person is conscious, wash out their mouth with water. Do not induce vomiting unless directed by medical personnel.

In all cases of significant exposure, seek prompt medical attention.

Disposal Workflow Diagram

The following diagram illustrates the logical workflow for the proper disposal of this compound.

This compound Disposal Workflow cluster_preparation Preparation cluster_procedure Procedure cluster_disposal Final Disposal cluster_spill Spill Management A Identify this compound Waste B Consult Local Regulations (EHS) A->B C Segregate from Hazardous Waste B->C D Label Waste Container C->D E Store in a Designated Area D->E F Arrange for Professional Disposal E->F G Wear Appropriate PPE H Contain and Absorb Spill G->H I Decontaminate Area with Alcohol H->I J Dispose of Contaminated Materials I->J J->F

Caption: Logical workflow for the safe disposal of this compound.

References

Essential Safety and Operational Guide for Handling dTAGV-1-NEG

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals working with dTAGV-1-NEG. The following procedures are designed to ensure safe handling, storage, and disposal of this compound in a laboratory setting.

This compound is the negative control for dTAGV-1, a VHL-recruiting dTAG molecule used for targeted protein degradation.[1][2] While this compound is not classified as a hazardous substance or mixture, it is imperative to follow standard laboratory safety protocols to minimize any potential risks.[3] This compound is intended for research use only.[3][4]

Personal Protective Equipment (PPE)

The following personal protective equipment should be worn at all times when handling this compound.

PPE CategorySpecific Recommendations
Eye Protection Safety goggles with side-shields
Hand Protection Protective gloves (e.g., nitrile)
Body Protection Impervious clothing, such as a laboratory coat
Respiratory A suitable respirator should be used when needed

Experimental Workflow and Handling

Proper handling of this compound is critical for both experimental success and personal safety. The following diagram and procedural steps outline the recommended workflow from receipt of the compound to its final disposal.

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup and Disposal a Receiving and Storage b Stock Solution Preparation a->b Follow storage temp. c Wear Appropriate PPE d Handling in Ventilated Area c->d e Experimental Use d->e f Decontamination g Waste Disposal f->g Follow regulations

This compound Laboratory Handling Workflow

Step-by-Step Handling Procedures:

  • Receiving and Storage : Upon receiving this compound, store it in a tightly sealed container in a cool, well-ventilated area, away from direct sunlight and ignition sources. The recommended storage temperature is typically -20°C for the solid compound. For stock solutions, storage at -80°C is recommended for up to 6 months, and at -20°C for up to 1 month.

  • Preparation of Stock Solutions : When preparing stock solutions, it is important to consult the product's Certificate of Analysis for batch-specific molecular weight, as this may vary. Use appropriate solvents as indicated on the product datasheet; for example, DMSO is a common solvent for this compound.

  • Personal Protective Equipment (PPE) : Before handling the compound, ensure you are wearing the appropriate PPE as detailed in the table above. This includes safety goggles, protective gloves, and a lab coat.

  • Ventilation : Always handle this compound in a well-ventilated area. The use of a chemical fume hood is recommended to avoid inhalation of any dust or aerosols.

  • Experimental Use : During experimental procedures, avoid contact with eyes and skin, and prevent inhalation.

  • Decontamination : After use, decontaminate all surfaces and equipment that have come into contact with this compound. Scrubbing with alcohol is a recommended method for decontamination.

Spill and Emergency Procedures

In the event of a spill or accidental exposure, follow these first aid measures:

Exposure RouteFirst Aid Procedure
Inhalation Move the affected person to fresh air immediately. If breathing is difficult, administer CPR (avoiding mouth-to-mouth).
Skin Contact Rinse the affected skin area thoroughly with large amounts of water. Remove contaminated clothing and seek medical attention.
Eye Contact Immediately flush the eyes with large amounts of water, separating the eyelids to ensure thorough rinsing. Seek prompt medical attention.
Ingestion If the person is conscious, wash out their mouth with water. Do not induce vomiting unless directed by medical personnel. Seek medical attention.

For spills, absorb the material with a liquid-binding agent like diatomite. Dispose of the contaminated material according to regulations. Ensure a safety shower and eye wash station are readily accessible in the laboratory.

Disposal Plan

The disposal of this compound and its contaminated packaging must be conducted in accordance with all applicable country, federal, state, and local regulations. Do not allow the product to enter drains or water courses.

Disclaimer: This information is intended as a guide and is based on available safety data. Always refer to the specific Material Safety Data Sheet (MSDS) provided by the supplier for the most comprehensive and up-to-date information.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.